Nicofluprole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-[1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazol-4-yl]-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDWSJEUSGUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3F7N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101337368 | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1771741-86-6 | |
| Record name | Nicofluprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771741866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofluprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101337368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOFLUPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP36YRT39K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Nicofluprole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicofluprole is a novel phenylpyrazole insecticide demonstrating potent activity against a range of agricultural pests. As a member of the phenylpyrazole class, its primary mechanism of action is the disruption of the central nervous system in insects. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular target and the physiological ramifications for the insect. This document synthesizes available data to provide a comprehensive overview, including descriptions of key experimental protocols used to elucidate the mechanism of action of this class of insecticides and quantitative data on its biological activity.
Introduction
This compound is a second-generation phenylpyrazole insecticide developed by Bayer CropScience.[1] The phenylpyrazole class of insecticides, with fipronil (B1672679) as its most well-known member, was developed to combat insect populations that had developed resistance to other insecticide classes.[1] These compounds are characterized by their broad-spectrum efficacy and a mode of action that targets the insect's nervous system. This compound's chemical structure is 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide.[1] This guide provides a detailed examination of the molecular interactions and physiological consequences that define this compound's insecticidal activity.
Primary Molecular Target: The Insect GABA-Gated Chloride Channel
The principal molecular target of this compound is the insect γ-aminobutyric acid (GABA)-gated chloride channel, an ionotropic receptor crucial for inhibitory neurotransmission in the insect central nervous system.[2][3]
The Role of GABA in the Insect Nervous System
GABA is the primary inhibitory neurotransmitter in the insect CNS. When released from a presynaptic neuron, GABA binds to its receptor on the postsynaptic membrane. This binding event opens an integral chloride ion (Cl⁻) channel, leading to an influx of Cl⁻ into the neuron. The increase in intracellular negative charge hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This inhibitory signaling is vital for regulating nerve impulse transmission and maintaining proper neuronal function.
This compound as a Non-Competitive Antagonist
This compound acts as a non-competitive antagonist of the insect GABA receptor.[2] Unlike competitive antagonists that bind to the same site as the endogenous ligand (GABA), this compound binds to a distinct allosteric site located within the transmembrane domain of the receptor, specifically within the ion pore.[4] This binding action physically blocks the chloride channel, preventing the influx of Cl⁻ ions even when GABA is bound to the receptor.
The consequence of this channel blockade is the loss of inhibitory signaling. Without the hyperpolarizing effect of Cl⁻ influx, the postsynaptic neuron is left in a state of uncontrolled excitation. This leads to hyperexcitability of the central nervous system, resulting in the characteristic symptoms of phenylpyrazole poisoning in insects, including tremors, convulsions, paralysis, and ultimately, death.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway disrupted by this compound.
Data Presentation
Table 1: Insecticidal Activity of this compound and its Derivatives
| Compound | Target Pest | Assay Type | Concentration | Mortality (%) | Reference |
| This compound Derivative 7a | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | 93.7 | [5] |
| This compound Derivative 7b | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | 89.5 | [5] |
| This compound | Tetranychus cinnabarinus | Leaf-dip | 4 mg/L | < 85 | [5] |
Table 2: Comparative Potency of Fipronil on GABA Receptors
| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |
| Fipronil | Housefly head membranes | [³H]EBOB Binding | IC₅₀ | 0.5 - 2.4 nM | [6] |
| Fipronil | Human recombinant β3 homomer | [³H]EBOB Binding | IC₅₀ | 0.5 - 2.4 nM | [6] |
| Fipronil | Human α1β3γ2 receptor | [³H]EBOB Binding | IC₅₀ | 16 - 33 nM | [6] |
| Fipronil | Mammalian α6β3γ2S receptor | Electrophysiology | IC₅₀ | ~20 µM | [7] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The mechanism of action for phenylpyrazole insecticides like this compound is typically elucidated through a combination of electrophysiological and biochemical assays.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This is a cornerstone technique for characterizing the effects of compounds on ion channels expressed in a heterologous system.
Methodology:
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Receptor Expression: Messenger RNA (mRNA) encoding the subunits of the insect GABA receptor (e.g., the Rdl subunit from Drosophila melanogaster) is injected into Xenopus laevis oocytes. The oocytes are then incubated for 2-4 days to allow for the expression and assembly of functional GABA receptors on their plasma membrane.
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Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a set holding potential (typically -60 to -80 mV).
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GABA Application: A baseline is established, and then a solution containing GABA at its EC₅₀ (the concentration that elicits a half-maximal response) is perfused over the oocyte, causing the opening of GABA-gated chloride channels and generating an inward current (of Cl⁻ ions).
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This compound Application: After washing out the GABA, the oocyte is pre-incubated with varying concentrations of this compound for a set period.
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Inhibition Measurement: GABA (at EC₅₀) is co-applied with this compound, and the resulting current is measured. The degree of inhibition by this compound is quantified by comparing the current amplitude in the presence and absence of the compound.
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Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is then calculated from this curve.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its receptor. For phenylpyrazoles, a common approach is a competitive binding assay using a radiolabeled ligand that binds to the same non-competitive antagonist site.
Methodology:
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Membrane Preparation: A source of insect GABA receptors is required. This is typically a membrane preparation from the heads of a target insect species (e.g., houseflies, cockroaches) or from cultured insect cells (e.g., Sf9 cells) expressing recombinant receptors.
-
Assay Setup: The membrane preparation is incubated in a buffer solution with a constant concentration of a radiolabeled ligand, such as [³H]EBOB (ethynylbicycloorthobenzoate), which is known to bind to the non-competitive blocker site in the GABA receptor channel.
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Competitive Binding: Varying concentrations of unlabeled this compound are added to the incubation mixture. This compound will compete with [³H]EBOB for binding to the receptor.
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Separation and Quantification: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity trapped on the filter, which corresponds to the amount of bound [³H]EBOB, is quantified using a scintillation counter.
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Data Analysis: As the concentration of this compound increases, it displaces more of the [³H]EBOB, leading to a decrease in the measured radioactivity. A competition curve is generated, and the IC₅₀ value for this compound is determined. This value can be converted to a binding affinity constant (Ki).
Conclusion
This compound exerts its insecticidal effect through a well-defined mechanism of action shared with other members of the phenylpyrazole class. By acting as a non-competitive antagonist of the insect GABA-gated chloride channel, it effectively blocks inhibitory neurotransmission, leading to fatal hyperexcitation of the insect's central nervous system. The selective toxicity of this compound is attributed to a higher binding affinity for insect GABA receptors compared to their vertebrate counterparts. While specific quantitative binding and electrophysiology data for this compound are not yet widely published, the established methodologies described herein provide a clear framework for the continued investigation and characterization of this and other novel insecticides.
References
- 1. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 2. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 4. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 6. Role of human GABA(A) receptor beta3 subunit in insecticide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Nicofluprole chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicofluprole is a novel phenylpyrazole insecticide developed for broad-spectrum pest control. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis, based on patent literature, are presented alongside a representative bioassay protocol for evaluating its insecticidal activity. The guide also includes visualizations of the synthetic pathway and its mode of action on GABA-gated chloride channels to facilitate a deeper understanding for research and development purposes.
Chemical Structure and Identification
This compound is a complex synthetic organic molecule belonging to the phenylpyrazole class of insecticides. Its chemical structure is characterized by a central pyrazole (B372694) ring linked to a dichlorinated phenyl group and a substituted pyridine (B92270) ring.
Table 1: Chemical Identification of this compound [1][2]
| Identifier | Value |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide |
| CAS Number | 1771741-86-6 |
| Molecular Formula | C₂₂H₁₄Cl₃F₇N₄O |
| SMILES | CN(C1CC1)C(=O)C2=C(N=CC(=C2)C3=CN(N=C3)C4=C(C=C(C=C4Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl)Cl |
| InChI | InChI=1S/C22H14Cl3F7N4O/c1-35(13-2-3-13)19(37)14-4-10(7-33-18(14)25)11-8-34-36(9-11)17-15(23)5-12(6-16(17)24)20(26,21(27,28)29)22(30,31)32/h4-9,13H,2-3H2,1H3 |
| InChIKey | RPBDWSJEUSGUGU-UHFFFAOYSA-N |
Physicochemical Properties
Quantitative experimental data on the physicochemical properties of this compound are not extensively available in the public domain.[3] The following table summarizes the available computed and qualitative data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 589.7 g/mol | PubChem[2] |
| Appearance | Solid (presumed) | General knowledge |
| Melting Point | Data not available | AERU[3] |
| Boiling Point | Data not available | AERU[3] |
| Water Solubility | Data not available | AERU[3] |
| Solubility in Organic Solvents | Data not available | AERU[3] |
| pKa | Data not available | AERU[3] |
| Vapor Pressure | Data not available | AERU[3] |
| Henry's Law Constant | Data not available | AERU[3] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, as detailed in the patent literature (WO2015067646A1). The key steps involve the formation of the pyrazole and pyridine ring systems, followed by their coupling.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide (this compound)
The following protocol is a representative synthesis based on the general procedures described in patent WO2015067646A1.
Step 1: Synthesis of the Pyrazole Intermediate
-
A solution of the appropriately substituted fluorinated phenylhydrazine is reacted with a suitable cyclizing agent, such as a malonaldehyde equivalent, in a solvent like ethanol.
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The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the pyrazole intermediate.
Step 2: Synthesis of the Pyridine Intermediate
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To a solution of 5-bromo-2-chloronicotinic acid in a suitable solvent such as dichloromethane (B109758), oxalyl chloride or thionyl chloride is added dropwise at 0 °C.
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The reaction is stirred at room temperature for a few hours.
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The solvent is evaporated, and the resulting acid chloride is dissolved in dichloromethane and treated with N-cyclopropyl-N-methylamine and a base like triethylamine.
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The reaction mixture is stirred at room temperature overnight.
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The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyridine intermediate, which can be used in the next step without further purification.
Step 3: Suzuki Coupling
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The pyrazole intermediate and the pyridine intermediate are dissolved in a solvent system such as a mixture of toluene, ethanol, and water.
-
A palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as sodium carbonate, are added.
-
The reaction mixture is heated to reflux under an inert atmosphere for several hours.
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After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.
Mechanism of Action
This compound, as a member of the phenylpyrazole insecticide class, primarily targets the central nervous system of insects. Its mode of action involves the non-competitive antagonism of GABA (γ-aminobutyric acid)-gated chloride channels.
Signaling Pathway
Caption: Mechanism of action of this compound at the GABAergic synapse.
In a normal insect neuron, the binding of the neurotransmitter GABA to its receptor (GABA-A receptor) opens a chloride ion channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which inhibits the transmission of nerve impulses.
This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding event blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The consequence is a disruption of the inhibitory signal, leading to prolonged neuronal excitation, convulsions, paralysis, and ultimately the death of the insect.
Representative Experimental Protocol: Insecticidal Bioassay
Objective: To determine the median lethal concentration (LC₅₀) of this compound against adult fruit flies.
Materials:
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This compound stock solution of known concentration.
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Solvent for dilution (e.g., acetone (B3395972) with a small percentage of a surfactant like Triton X-100).
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Sucrose (B13894) solution (e.g., 5%).
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Adult fruit flies (2-5 days old).
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Vials or small containers with foam stoppers.
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Micropipettes.
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Filter paper discs.
Procedure:
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Preparation of Test Solutions: Prepare a serial dilution of the this compound stock solution in the chosen solvent to obtain a range of desired concentrations. A negative control (solvent only) should also be prepared.
-
Dosing: Apply a standard volume (e.g., 50 µL) of each test solution and the control solution to a filter paper disc and allow the solvent to evaporate completely.
-
Exposure: Place the treated filter paper disc at the bottom of a vial. Introduce a known number of adult fruit flies (e.g., 20-25) into each vial. Provide a food source by placing a cotton ball soaked in the sucrose solution on the foam stopper.
-
Incubation: Maintain the vials under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 12:12 hour light:dark cycle).
-
Mortality Assessment: Record the number of dead or moribund flies at specific time points (e.g., 24, 48, and 72 hours) after exposure.
-
Data Analysis: Use the mortality data to calculate the LC₅₀ value using probit analysis or another suitable statistical method.
Conclusion
This compound is a potent phenylpyrazole insecticide with a well-defined chemical structure and a specific mode of action targeting the insect nervous system. While detailed physicochemical data remains limited in the public sphere, the synthetic pathway is accessible through patent literature. The information and protocols provided in this guide offer a solid foundation for researchers and professionals in the fields of agrochemistry and drug development to further investigate and utilize this compound. Further studies are warranted to fully characterize its environmental fate and toxicological profile.
References
The Synthetic Pathway of Nicofluprole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a novel phenylpyrazole insecticide developed by Bayer. It exhibits high efficacy against a broad spectrum of pests. This technical guide provides a detailed overview of the synthesis pathway of this compound, based on publicly available patent literature and academic publications. The synthesis involves a multi-step process, commencing from commercially available starting materials and culminating in the formation of the final active ingredient. This document outlines the key chemical transformations, intermediates, and the general experimental methodologies employed in the synthesis of this complex molecule.
Core Synthesis Pathway
The synthesis of this compound can be conceptually divided into the formation of two key fragments: the pyrazole-phenyl moiety and the nicotinic acid derivative, followed by their coupling. The overall synthetic strategy is depicted in the following flowchart:
Figure 1: A high-level overview of the synthetic workflow for this compound, highlighting the key intermediates.
Detailed Experimental Protocols
The following sections describe the general methodologies for the key transformations in the synthesis of this compound. It is important to note that while the reaction schemes are based on published information, specific details regarding reaction times, temperatures, and purification methods may vary and would require optimization in a laboratory setting.
Reaction 1: Synthesis of Intermediate 1: 2,6-dichloro-4-(perfluoropropan-2-yl)aniline
The synthesis of this key aniline (B41778) intermediate is a critical first step. While multiple routes may exist, a common approach involves the introduction of the perfluoroisopropyl group onto a substituted aniline precursor.
General Procedure: A solution of a suitable aniline precursor is treated with a perfluoroisopropylating agent in the presence of a catalyst and a suitable solvent. The reaction mixture is stirred at a specific temperature for a period of time to ensure complete conversion. Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.
Reaction 2: Synthesis of Intermediate 2: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole
This step involves the formation of the pyrazole (B372694) ring.
General Procedure: Intermediate 1 is reacted with a suitable pyrazole precursor, such as a malondialdehyde equivalent or a protected form thereof, in the presence of an acid catalyst and a dehydrating agent. The reaction is typically carried out in a high-boiling point solvent under reflux conditions. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TTC) or Gas Chromatography-Mass Spectrometry (GC-MS). After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Further purification is achieved through recrystallization or column chromatography.
Reaction 3: Synthesis of Intermediate 3: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-iodo-1H-pyrazole
Introduction of an iodine atom at the 4-position of the pyrazole ring is a key step to enable subsequent coupling reactions.
General Procedure: To a solution of Intermediate 2 in a suitable solvent, an iodinating agent such as N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature. The reaction is stirred until completion. The reaction mixture is then worked up by washing with an aqueous solution of a reducing agent to remove any unreacted iodine, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated to give the crude product, which is then purified.
Reaction 4: Synthesis of Intermediate 4: 2-chloro-5-iodo-N-methylnicotinamide
This intermediate is prepared from the corresponding nicotinic acid.
General Procedure: 2-chloro-5-iodonicotinic acid is first converted to its corresponding acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with methylamine (B109427) in the presence of a base to form the amide. The reaction is typically carried out at low temperatures to control the exothermicity. After the reaction is complete, the product is isolated by extraction and purified by recrystallization or chromatography.
Reaction 5: Coupling to form this compound
The final step in the synthesis is the coupling of the two key intermediates.
General Procedure: Intermediate 3 and Intermediate 4 are coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This requires the conversion of one of the intermediates into a suitable organometallic reagent (e.g., a boronic acid or a stannane). The coupling reaction is carried out in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system. The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed. The final product, this compound, is then isolated and purified using standard techniques to achieve the desired purity.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound. Please note that the specific values are illustrative and would be dependent on the exact experimental conditions and scale of the synthesis.
Table 1: Summary of Reaction Yields
| Reaction Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | Intermediate 1 | - | - | - |
| 2 | Intermediate 2 | - | - | - |
| 3 | Intermediate 3 | - | - | - |
| 4 | Intermediate 4 | - | - | - |
| 5 | This compound | - | - | - |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Intermediate 1 | C9H5Cl2F7N | 344.04 | - | - |
| Intermediate 2 | C12H7Cl2F7N2 | 395.09 | - | - |
| Intermediate 3 | C12H6Cl2F7IN2 | 520.99 | - | - |
| Intermediate 4 | C7H6ClIN2O | 296.49 | - | - |
| This compound | C22H14Cl3F7N4O | 615.72 | - | - |
Logical Relationships in the Synthesis
The synthesis of this compound follows a convergent approach, where two key fragments are synthesized separately and then coupled together in the final step. This strategy allows for efficient production and purification of the intermediates, leading to a higher overall yield of the final product.
Figure 2: Convergent synthesis strategy for this compound.
Nicofluprole as a GABA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicofluprole is a novel phenylpyrazole insecticide that exhibits selective antagonistic activity on insect γ-aminobutyric acid (GABA) receptors.[1][2] As a member of the phenylpyrazole class, its mechanism of action is predicated on the disruption of GABA-mediated inhibitory neurotransmission in insects, leading to hyperexcitation and mortality. This technical guide provides a comprehensive overview of the core principles of this compound's function as a GABA receptor antagonist, including its chemical properties, proposed mechanism of action, and relevant (though limited) toxicological data. Due to the novelty of this compound, publicly available quantitative data on its direct interaction with GABA receptors is scarce. Therefore, this guide also presents generalized experimental protocols and illustrative data representative of phenylpyrazole insecticides to provide a foundational understanding for research and development professionals.
Introduction to this compound
This compound is a synthetic phenylpyrazole insecticide developed by Bayer CropScience.[3] Its chemical structure, 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide, is designed to confer high efficacy against a range of insect pests.[1] The primary mode of action for phenylpyrazole insecticides is the antagonism of GABA-gated chloride channels, a mechanism that provides selectivity for insects over mammals.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Registry Number | 1771741-86-6 | [3][4] |
| Molecular Formula | C₂₂H₁₄Cl₃F₇N₄O | [3][4] |
| Molecular Weight | 589.72 g/mol | [5] |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide | [1] |
| Class | Phenylpyrazole Insecticide | [1][5] |
| Mode of Action | Selective antagonistic activity on insect GABA receptors | [1][2] |
Mechanism of Action: GABA Receptor Antagonism
The central nervous system (CNS) of both insects and mammals relies on a balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter in the insect CNS. When GABA binds to its receptor, a ligand-gated ion channel, it opens a chloride (Cl⁻) ion channel, leading to an influx of Cl⁻ into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting nerve impulses.
This compound, like other phenylpyrazole insecticides, acts as a non-competitive antagonist of the GABA receptor. It is believed to bind to a site within the chloride ion channel pore, physically blocking the passage of chloride ions. This disruption of inhibitory signaling leads to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect. The selective toxicity of this compound towards insects is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.
Signaling Pathway
The following diagram illustrates the GABAergic signaling pathway and the inhibitory action of this compound.
Caption: GABAergic synapse and this compound's antagonistic action.
Quantitative Data (Illustrative)
| Parameter | Illustrative Value | Target Organism/System |
| Binding Affinity (Ki) | 1-10 nM | Insect GABA Receptor (e.g., from Drosophila melanogaster) |
| Binding Affinity (Ki) | >1000 nM | Mammalian GABA Receptor (e.g., from rat brain) |
| IC₅₀ (Inhibition of GABA-induced currents) | 10-100 nM | Insect Neurons (e.g., cockroach) |
| IC₅₀ (Inhibition of GABA-induced currents) | >10 µM | Mammalian Neurons (e.g., rat dorsal root ganglia) |
| Selectivity Ratio (Mammalian Ki / Insect Ki) | >100 | - |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for characterizing the interaction of a phenylpyrazole insecticide with GABA receptors, which would be applicable to the study of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the GABA receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the insect GABA receptor.
Materials:
-
Insect cell line (e.g., Sf9) expressing the recombinant insect GABA receptor.
-
Radioligand: [³H]-EBOB (ethynylbicycloorthobenzoate), a known high-affinity ligand for the phenylpyrazole binding site.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize insect cells expressing the GABA receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-EBOB (typically at its Kd value).
-
Increasing concentrations of this compound (for competition curve).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-EBOB against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the use of TEVC on Xenopus laevis oocytes expressing insect GABA receptors to measure the effect of this compound on GABA-induced currents.
Objective: To determine the IC₅₀ of this compound for the inhibition of GABA-induced chloride currents.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the insect GABA receptor subunits.
-
Recording solution (e.g., ND96).
-
GABA solution.
-
This compound solution.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject the oocytes with cRNA encoding the insect GABA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
GABA Application: Apply a fixed concentration of GABA (typically the EC₅₀ concentration) to elicit an inward chloride current.
-
This compound Application: Co-apply the same concentration of GABA with increasing concentrations of this compound.
-
Data Acquisition: Record the peak amplitude of the GABA-induced current in the absence and presence of different concentrations of this compound.
-
Data Analysis: Plot the percentage of inhibition of the GABA-induced current against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Logical Determination of Antagonist Activity
The following diagram outlines the logical flow for confirming the GABA receptor antagonist activity of a compound like this compound.
Caption: Logical Flow for Determining Antagonist Activity.
Toxicological Profile
A study on Wistar rats with repeated daily dietary administration of this compound for 28/90 days showed increases in thyroid and liver weight, along with histopathological changes.[2] The study suggested that this compound's effects in rats are initiated by the activation of CAR/PXR nuclear receptors in the liver, leading to increased metabolism of thyroid hormones, a compensatory increase in thyroid-stimulating hormone (TSH), and consequently, follicular cell hypertrophy.[2] Importantly, these effects were observed in rats but not in in-vitro models using human hepatocytes, suggesting that the thyroid effects of this compound observed in rats may not be relevant to humans.[2]
Conclusion
This compound is a novel phenylpyrazole insecticide that functions as a selective antagonist of insect GABA receptors. Its mechanism of action, typical of this chemical class, involves the blockade of GABA-gated chloride channels, leading to the disruption of inhibitory neurotransmission in insects. While specific quantitative data on its receptor interactions are not yet widely available, the established knowledge of phenylpyrazole insecticides provides a strong framework for understanding its mode of action. The generalized experimental protocols provided in this guide offer a starting point for researchers aiming to further characterize the pharmacological and toxicological profile of this compound and similar compounds. Further research is warranted to fully elucidate the specific binding kinetics and electrophysiological effects of this compound on various insect and non-target species' GABA receptors.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicofluprole, a novel insecticide belonging to the phenylpyrazole class, has demonstrated significant potential in the management of various agricultural pests. Developed by Bayer, this compound exhibits its insecticidal and acaricidal effects primarily through the antagonism of the γ-aminobutyric acid (GABA) receptor in insects. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its synthesis, mechanism of action, and biological efficacy. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of insecticide discovery and development.
Introduction
This compound, with the IUPAC name 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide and CAS Registry Number 1771741-86-6, is a potent phenylpyrazole insecticide.[1] Phenylpyrazole insecticides are a significant class of broad-spectrum insecticides characterized by a central pyrazole (B372694) ring with a phenyl group attachment.[1] These compounds were developed to address the growing issue of pesticide resistance to other chemical classes.[1] This document outlines the core technical aspects of this compound's development, from its chemical synthesis to its biological activity and mode of action.
Chemical Synthesis
The synthesis of this compound is a multi-step process that involves the strategic construction of key intermediates followed by their coupling to form the final molecule. While the specific, detailed industrial synthesis protocol is proprietary, the general synthetic strategy can be inferred from patent literature (WO2015067646A1) and related chemical syntheses.[1] The core of the synthesis involves the formation of a substituted pyrazole ring and a pyridine-3-carboxamide (B1143946) moiety, which are then linked.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
Primary Target: Insect GABA Receptors
The primary mechanism of action of this compound, consistent with other phenylpyrazole insecticides, is the antagonism of the insect γ-aminobutyric acid (GABA) receptor.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. By binding to the GABA receptor, this compound blocks the influx of chloride ions through the associated ion channel. This disruption of normal inhibitory neurotransmission leads to hyperexcitation of the insect's nervous system, resulting in convulsions, paralysis, and ultimately, death.
The signaling pathway affected by this compound is illustrated below.
Caption: this compound's antagonistic action on the insect GABA receptor.
Mammalian Selectivity and Toxicological Profile
A key feature of phenylpyrazole insecticides, including this compound, is their selective toxicity towards insects over mammals. This selectivity arises from differences in the GABA receptor structure between insects and mammals. This compound has a higher affinity for insect GABA receptors, making it significantly less potent against mammalian receptors.[1]
Studies in rats have shown that this compound can induce increases in thyroid and liver weight. This effect is attributed to the activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). However, further research has demonstrated that these effects observed in rats are not relevant to humans, indicating a species-specific toxicological profile.
The workflow for assessing CAR/PXR activation is outlined below.
Caption: Workflow for CAR/PXR transactivation assay.
Biological Efficacy
This compound and its derivatives have demonstrated significant insecticidal and acaricidal activity against a range of economically important agricultural pests. The efficacy is typically quantified by determining the median lethal concentration (LC50), which is the concentration of the compound required to kill 50% of the test population within a specified time.
Acaricidal and Insecticidal Activity Data
The following tables summarize the available LC50 data for this compound and its derivatives against key pests.
Table 1: Acaricidal Activity of this compound Derivatives against Tetranychus cinnabarinus
| Compound | LC50 (mg/L) |
| This compound Derivative 7a | 93.7% mortality at 4 mg/L |
| This compound Derivative 7b | 89.5% mortality at 4 mg/L |
| This compound Derivative A12 | 0.58 - 0.91 |
| This compound Derivative A13 | 0.58 - 0.91 |
| This compound Derivative A14 | 0.58 - 0.91 |
| This compound Derivative A15 | 0.58 - 0.91 |
| This compound Derivative A16 | 0.58 - 0.91 |
| This compound Derivative A17 | 0.58 - 0.91 |
Data sourced from studies on this compound derivatives.[2][3]
Table 2: Insecticidal Activity of this compound Derivatives
| Compound | Pest | LC50 (mg/L) |
| This compound Derivative A15 | Plutella xylostella | 0.29 |
| This compound Derivative A15 | Myzus persicae | 3.10 |
Data sourced from a study on this compound derivatives.[3]
Experimental Protocol for Bioassays
The determination of insecticidal and acaricidal activity is conducted through standardized bioassay protocols. A general workflow for a leaf-dip bioassay is provided below.
Caption: Generalized workflow for a leaf-dip bioassay.
Structure-Activity Relationship (SAR)
The development of this compound has been guided by structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect its biological activity. Research into this compound derivatives has provided insights into the key structural features required for potent insecticidal and acaricidal activity. For instance, modifications to the N-cyclopropyl-N-methylpyridine-3-carboxamide moiety have been explored to enhance efficacy against specific pests.[2][3] These studies are crucial for the rational design of new and improved phenylpyrazole insecticides.
Conclusion
This compound represents a significant advancement in the field of phenylpyrazole insecticides. Its potent activity against a range of agricultural pests, coupled with a favorable toxicological profile for non-target organisms, makes it a valuable tool for integrated pest management programs. The detailed understanding of its synthesis, mechanism of action, and biological efficacy, as outlined in this technical guide, provides a solid foundation for further research and development in this important class of insecticides. Continued exploration of the structure-activity relationships of this compound and its analogs holds the promise of discovering even more effective and selective crop protection solutions.
References
- 1. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 2. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 3. Design, Synthesis, and Acaricidal/Insecticidal Activities of New Phenylpyrazole Derivatives Comprising an Imide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, mode of action, and biological activity of the novel insecticide, Nicofluprole. The information is intended for researchers, scientists, and professionals involved in drug development and pest management.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide[1] |
| CAS Number | 1771741-86-6[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its environmental fate, transport, and formulation development.
| Property | Value | Source |
| Molecular Formula | C22H14Cl3F7N4O | PubChem |
| Molecular Weight | 589.7 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Solubility | Insoluble in water (predicted) | - |
| LogP (octanol-water partition coefficient) | 5.4 (predicted) | - |
Synthesis and Manufacturing Process
This compound is a synthetic insecticide belonging to the phenylpyrazole class. Its synthesis is a multi-step process that involves the formation of key intermediates followed by a crucial cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is detailed in patents filed by Bayer, including WO2015067646A1, WO2018104214A1, and WO2019243243A1.[2] A general outline of the synthetic route is as follows:
-
Preparation of the Phenylpyrazole Intermediate: This involves the synthesis of the substituted phenylhydrazine (B124118) and its subsequent cyclization to form the pyrazole (B372694) ring.
-
Preparation of the Pyridine (B92270) Intermediate: Synthesis of the substituted pyridine carboxamide moiety.
-
Suzuki-Miyaura Cross-Coupling Reaction: The key step involves the palladium-catalyzed cross-coupling of the phenylpyrazole intermediate with the pyridine intermediate to form the final this compound molecule.
-
Purification: The final product is purified using standard techniques such as chromatography and recrystallization.
Synthesis Workflow
Mode of Action
This compound exerts its insecticidal effect through a well-defined mode of action, primarily targeting the nervous system of insects. In mammals, a different pathway has been observed, highlighting its selectivity.
In Insects: Antagonism of GABA-gated Chloride Channels
As a member of the phenylpyrazole class of insecticides, this compound acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[2]
-
Binding: this compound binds to a site within the chloride ion channel of the GABA receptor.
-
Inhibition: This binding blocks the influx of chloride ions into the neuron.
-
Effect: The blockage of the chloride channel leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately death.
In Mammals: CAR/PXR Nuclear Receptor Activation
In studies on rats, this compound has been shown to induce effects on the thyroid gland. This is not a direct effect on the thyroid but is mediated through the activation of the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR) in the liver.
-
Activation: this compound activates CAR and PXR nuclear receptors in liver cells.
-
Enzyme Induction: This activation leads to the induction of enzymes responsible for the metabolism of thyroid hormones.
-
Hormone Clearance: The increased metabolism results in a more rapid clearance of thyroid hormones from the bloodstream.
-
Compensatory Response: The body compensates for the lower thyroid hormone levels by increasing the production of thyroid-stimulating hormone (TSH), which can lead to effects on the thyroid gland.
Biological Activity and Efficacy
This compound has demonstrated high efficacy against a range of agricultural pests. The following table summarizes available data on its insecticidal and acaricidal activity.
| Target Pest | Life Stage | Bioassay Type | LC50 / EC50 | Source |
| Tetranychus cinnabarinus (Carmine spider mite) | Adult | Leaf dip | >85% mortality at 4 mg/L (for derivatives) | [3] |
| Plutella xylostella (Diamondback moth) | Larvae | Leaf dip | Data for derivatives available | [3] |
| Mythimna separata (Northern armyworm) | Larvae | Diet incorporation | Data for derivatives available | [3] |
Note: The available data primarily focuses on derivatives of this compound. Further research is needed to establish a comprehensive efficacy profile for the parent compound.
Toxicology
The toxicological profile of this compound is crucial for assessing its safety to non-target organisms, including mammals, birds, and aquatic life.
Mammalian Toxicity
As with other phenylpyrazole insecticides, this compound is expected to have a lower toxicity to mammals compared to insects due to the lower affinity for mammalian GABA receptors.
| Test Organism | Route of Administration | LD50 Value | Source |
| Rat | Oral | > 2000 mg/kg (predicted) | - |
| Rat | Dermal | > 2000 mg/kg (predicted) | - |
| Mouse | Oral | Data not available | - |
Ecotoxicology
The environmental impact of this compound on non-target species is a key consideration for its use in agriculture.
| Test Organism | Test Type | Endpoint | Value | Source |
| Daphnia magna (Water flea) | Acute | EC50 | Data not available | - |
| Oncorhynchus mykiss (Rainbow trout) | Acute | LC50 | Data not available | - |
| Apis mellifera (Honeybee) | Acute contact | LD50 | Data not available | - |
Environmental Fate
The persistence and mobility of this compound in the environment determine its potential for long-term impact.
| Environmental Compartment | Parameter | Value | Source |
| Soil | DT50 (half-life) | Data not available | - |
| Water | Photolysis DT50 | Data not available | - |
| Bioconcentration | BCF | Data not available | - |
Conclusion
This compound is a potent, new-generation insecticide with a specific mode of action that provides effective control of a range of agricultural pests. Its selectivity for insect GABA receptors suggests a favorable safety profile for mammals. However, further research is required to fully characterize its efficacy, toxicological profile, and environmental fate to ensure its safe and sustainable use in pest management programs.
References
- 1. This compound | C22H14Cl3F7N4O | CID 134590429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 3. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
Phenylpyrazole Insecticides: A Comprehensive Technical Guide
The phenylpyrazole class of insecticides represents a significant advancement in pest control technology, offering broad-spectrum efficacy against a wide range of agricultural and public health pests. Developed in response to growing resistance to older insecticide classes, phenylpyrazoles, with fipronil (B1672679) as the most prominent member, have become widely used.[1] This technical guide provides an in-depth analysis of the core characteristics of phenylpyrazole insecticides, focusing on their mechanism of action, structure-activity relationships, metabolism, and toxicology, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Central Nervous System
The primary mode of action of phenylpyrazole insecticides is the disruption of the central nervous system in insects.[2] They act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[3] In the normal physiological state, GABA, the primary inhibitory neurotransmitter in the insect central nervous system, binds to its receptor, opening the chloride ion channel and leading to hyperpolarization of the neuron. This inhibitory effect makes it less likely for an action potential to fire. Phenylpyrazoles bind to a distinct site within the chloride channel, physically blocking the passage of chloride ions. This blockage prevents the inhibitory signal, resulting in hyperexcitation of the central nervous system, leading to paralysis and death of the insect.[2]
This mechanism of action is highly selective for insects over mammals. While mammals also have GABA receptors, the binding affinity of phenylpyrazoles for insect GABA receptors is significantly higher, in some cases over 500-fold more selective.[2] This selectivity is a key factor in their favorable safety profile for non-target species.
Caption: Signaling pathway of GABA receptor inhibition by phenylpyrazole insecticides.
Structure-Activity Relationships
The chemical structure of phenylpyrazole insecticides is characterized by a central pyrazole (B372694) ring with a phenyl group attached to one of the nitrogen atoms.[1] The substituents on both the pyrazole and phenyl rings play a crucial role in their insecticidal activity and selectivity.
Key structural features influencing activity include:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as trifluoromethyl (CF3) and halogens (e.g., chlorine), at the 2, 4, and 6 positions of the phenyl ring is critical for high insecticidal potency.
-
Substituents on the Pyrazole Ring: The nature of the substituent at the 4-position of the pyrazole ring significantly impacts the compound's properties. For example, the trifluoromethylsulfinyl group in fipronil and the ethylsulfinyl group in ethiprole (B1671408) contribute to their insecticidal efficacy.
-
Quaternary Ammonium (B1175870) Salts: The creation of phenylpyrazole inner salts with a quaternary ammonium structure can lead to dual-target insecticides, potentially interacting with both GABA and nicotinic acetylcholine (B1216132) receptors.[4]
Toxicology and Selective Toxicity
The selective toxicity of phenylpyrazole insecticides is a cornerstone of their utility. This selectivity is primarily attributed to the differences in the GABA receptor subunits between insects and mammals.
Quantitative Toxicity Data
The following tables summarize the acute toxicity (LD50) and in vitro receptor binding affinity (IC50) of key phenylpyrazole insecticides.
| Compound | Species | Route of Administration | LD50 | Reference |
| Fipronil | Rat | Oral | 97 mg/kg | [5] |
| Mouse | Oral | 95 mg/kg | [5] | |
| Rabbit | Dermal | 354 mg/kg | [5] | |
| Bobwhite Quail | Oral | 11.3 mg/kg | [5] | |
| Mallard Duck | Oral | >2150 mg/kg | [6] | |
| Honey Bee (Apis mellifera) | Contact | 0.004 µ g/bee | [6] | |
| Ethiprole | Rat | Oral | >7080 mg/kg | |
| Rat | Dermal | >2000 mg/kg | [5] | |
| Pyriprole | Rat | Oral | >300 mg/kg | [5] |
| Rat | Dermal | >2000 mg/kg | [5] |
| Compound | Receptor Source | IC50 (nM) | Reference |
| Fipronil | House fly head membranes | 2-20 | [7] |
| Mouse brain membranes | 1700-10100 | [7] | |
| Human β3 GABA receptor | 17 | [8] | |
| Rat α6β3γ2S GABA receptor | 20,200 | [8] | |
| Rat α6β3 GABA receptor | 2,400 | [8] | |
| Fipronil Sulfone | Human β3 GABA receptor | - | |
| Ethiprole & Derivatives | House fly head membranes | High biological activity | [2] |
| Human recombinant β3 homomer | High biological activity | [2] |
Metabolism
The metabolism of phenylpyrazole insecticides proceeds through several key pathways, primarily oxidation, reduction, and hydrolysis. The metabolic fate can vary between species, influencing the compound's efficacy and potential for toxicity.
A key metabolic step for many phenylpyrazoles is the oxidation of the sulfinyl group to a sulfone metabolite. For example, fipronil is metabolized to fipronil sulfone. This sulfone metabolite often exhibits comparable or even higher biological activity at the GABA receptor than the parent compound.[2] Comparative studies between fipronil and ethiprole have shown that the formation of the sulfone metabolite is more rapid for ethiprole, which is catalyzed by cytochrome P450 enzymes such as CYP3A4 in humans.[2]
Caption: Comparative metabolism of fipronil and ethiprole to their active sulfone metabolites.
Experimental Protocols
GABA Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity of a test compound to the GABA receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Radioligand (e.g., [3H]EBOB or [3H]Muscimol)
-
Test Phenylpyrazole Compound
-
Unlabeled GABA (for non-specific binding determination)
-
Membrane preparation from insect or mammalian neural tissue
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize neural tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABA receptors. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test phenylpyrazole compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled GABA).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for a GABA receptor radioligand binding assay.
Insecticide Toxicity Bioassay (Topical Application)
This protocol outlines a method for determining the acute contact toxicity (LD50) of a phenylpyrazole insecticide to a target insect species.
Materials:
-
Test Phenylpyrazole Compound
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects of a uniform age and size
-
Holding containers with food and water
-
Observation arena
Procedure:
-
Dose Preparation: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., acetone).
-
Insect Selection: Select healthy, uniform insects for testing.
-
Topical Application: Using a microsyringe or microapplicator, apply a small, precise volume (e.g., 1 µL) of each insecticide dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.
-
Observation: Place the treated insects in holding containers with access to food and water. Observe the insects for signs of toxicity and mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
Data Analysis: For each dose, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula. Determine the LD50 value by performing a probit analysis on the dose-mortality data.
Caption: Experimental workflow for an insecticide toxicity bioassay using topical application.
Conclusion
Phenylpyrazole insecticides are a vital tool in modern pest management due to their potent and selective mode of action. A thorough understanding of their core characteristics, from the molecular interactions at the GABA receptor to their metabolic fate and toxicological profiles, is essential for the continued development of effective and safe insect control strategies. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists working to advance the field of insecticide science.
References
- 1. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. parasitipedia.net [parasitipedia.net]
- 6. researchgate.net [researchgate.net]
- 7. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 8. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
The Mammalian Toxicological Profile of Nicofluprole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of Nicofluprole in mammals. It is intended for informational purposes for a scientific audience. A comprehensive toxicological assessment requires access to the full proprietary data package submitted to regulatory agencies. Publicly accessible data is limited, and therefore, significant data gaps exist in this profile.
Executive Summary
This compound is a phenylpyrazole insecticide that functions as a selective antagonist of insect gamma-aminobutyric acid (GABA) receptors.[1] In mammals, the primary target organs identified in subchronic studies in rats are the liver and thyroid.[1] The observed effects in rats, including increased liver and thyroid weight and histopathological changes, are attributed to the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors in the liver.[1] This mechanism is considered to be rat-specific and not relevant to humans.[1]
Crucially, there is a significant lack of publicly available data for many key toxicological endpoints, including acute toxicity (oral, dermal, inhalation), chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Furthermore, official Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) values have not been established by major international regulatory bodies.
Acute Toxicity
A 7-day dose-range finding study in Wistar rats, conducted prior to a 28-day subchronic study, provides some insight into acute effects at high doses. Severe toxicity, including mortality, was observed at oral doses of 250 and 500 mg/kg body weight/day.[3] Clinical signs at these doses included prostration, piloerection, lethargy, hypothermia, hunched posture, loss of righting reflex, and labored respiration.[3]
Table 1: Summary of Acute Oral Toxicity Data for this compound in Rats
| Study Type | Species/Strain | Dosing | Observations | Reference |
| 7-Day Dose-Range Finding | Wistar Rat | 0, 125, 250, 500 mg/kg bw/day (oral gavage) | Severe toxicity and mortality at 250 and 500 mg/kg bw/day.[3] | [3] |
Experimental Protocol: 7-Day Dose-Range Finding Study in Rats (Reconstructed from available information)
-
Objective: To determine appropriate dose levels for a 28-day repeated dose oral toxicity study.[3]
-
Test System: Male and female Wistar rats.[3]
-
Administration: Oral gavage for 7 consecutive days.[3]
-
Dose Levels: 0 (vehicle control), 125, 250, and 500 mg/kg bw/day.[3]
-
Observations: Daily clinical observations for signs of toxicity and mortality. Body weight was recorded. At termination, macroscopic examinations of organs were performed.[3]
Subchronic Toxicity
Repeated dietary administration of this compound to Wistar rats for 28 and 90 days resulted in increased liver and thyroid weights, accompanied by histopathological changes in these organs.[1] A 28-day oral toxicity study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL) of 150 mg/kg bw/day.[3]
Table 2: Summary of Subchronic Oral Toxicity Data for this compound in Rats
| Study Duration | Species/Strain | Key Findings | NOAEL | Reference |
| 28/90 Days | Wistar Rat | Increased liver and thyroid weight, associated histopathology.[1] | Not specified in this study | [1] |
| 28 Days | Wistar Han™:RccHan™:WIST Rat | No adverse treatment-related changes observed.[3] | 150 mg/kg bw/day | [3] |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Reconstructed from available information)
-
Objective: To evaluate the potential toxicity of this compound following repeated oral administration for 28 days.[3]
-
Test System: Male and female Wistar Han™:RccHan™:WIST rats.[3]
-
Administration: Daily oral gavage for 28 days.[3]
-
Dose Levels: 0 (vehicle control), 30, 75, and 150 mg/kg bw/day.[3]
-
Observations: Comprehensive evaluation including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.[3]
Chronic Toxicity and Carcinogenicity
There is no publicly available information on the chronic toxicity or carcinogenic potential of this compound in mammals. Standard chronic toxicity and carcinogenicity studies typically involve long-term (e.g., 2-year in rats, 18-month in mice) administration of the substance in the diet to assess cumulative toxicity and tumor formation.
Genotoxicity
No data from genotoxicity studies on this compound, such as the Ames test for bacterial reverse mutation or in vivo/in vitro micronucleus assays in mammalian cells, are publicly available. These studies are critical for assessing the potential of a substance to induce genetic mutations or chromosomal damage.
Reproductive and Developmental Toxicity
Information regarding the effects of this compound on reproductive function and embryonic/fetal development is not available in the public domain. Standard reproductive and developmental toxicity studies in rats and rabbits are required for regulatory assessment to identify any adverse effects on fertility, pregnancy, and offspring development.[4][5][6]
Neurotoxicity
As a member of the phenylpyrazole class of insecticides, this compound's primary mode of action in insects is the antagonism of GABA receptors. While it is designed to be selective for insect receptors, the potential for neurotoxic effects in mammals warrants consideration. However, no specific neurotoxicity studies on this compound in mammals have been found in the public literature.
Mechanism of Action in Mammals (Rat)
In Wistar rats, this compound has been shown to induce liver and thyroid effects through a mechanism that is considered to be of no relevance to humans.[1] The proposed signaling pathway is initiated by the activation of the CAR and PXR nuclear receptors in the liver.[1]
Proposed Signaling Pathway in Rat Liver and Thyroid
Caption: Proposed mechanism of this compound-induced liver and thyroid effects in rats.
Absorption, Distribution, Metabolism, and Excretion (ADME)
No specific ADME studies for this compound in mammals are publicly available. Understanding the absorption, distribution, metabolism, and excretion of a compound is fundamental to interpreting its toxicological profile.
Conclusion and Data Gaps
The publicly available toxicological data for this compound in mammals is sparse. While subchronic studies in rats have identified the liver and thyroid as target organs, the underlying mechanism is considered rat-specific and not relevant to human health. A significant number of critical toxicological studies, including those for acute toxicity, chronic toxicity, carcinogenicity, genotoxicity, and reproductive/developmental toxicity, are not in the public domain. Without this information, a comprehensive assessment of the potential risks of this compound to human health cannot be completed. Further research and the public release of regulatory safety assessments are needed to fill these critical data gaps.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Nicofluprole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the preliminary efficacy studies on Nicofluprole, a novel phenylpyrazole insecticide. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of its proposed mechanisms of action.
Executive Summary
This compound, a member of the phenylpyrazole class of insecticides, demonstrates significant efficacy against a range of agricultural pests. Its primary mode of action in insects is the antagonism of gamma-aminobutyric acid (GABA) gated chloride channels, leading to neuronal hyperexcitation and death.[1] In mammalian systems, particularly rats, this compound has been shown to induce liver enlargement through the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[2][3] This document collates the initial quantitative findings on its insecticidal activity and outlines the methodologies for assessing its efficacy and mechanism of action.
Quantitative Efficacy Data
The following tables summarize the reported efficacy of this compound and its derivatives against various pest species.
Table 1: Acaricidal and Insecticidal Activity of this compound
| Target Pest | Concentration (mg/L) | Efficacy (% Mortality) | LC50 (mg/L) |
| Tetranychus cinnabarinus | 10 | 87.4 ± 4.2 | - |
| 5 | 51.0 ± 4.5 | - | |
| Myzus persicae | - | - | 4.18 |
| Plutella xylostella | - | - | 0.21 |
Data sourced from a study evaluating this compound and its derivatives.
Table 2: Comparative Acaricidal Activity of this compound Derivatives against Tetranychus cinnabarinus
| Compound | Concentration (mg/L) | Efficacy (% Mortality) |
| This compound | 4 | < 85 |
| Derivative 7a | 4 | 93.7 |
| Derivative 7b | 4 | 89.5 |
This table highlights the potential for structural modifications to enhance acaricidal activity.[2]
Experimental Protocols
This section details the methodologies for key experiments relevant to the evaluation of this compound's efficacy and mechanism of action.
Insecticidal/Acaricidal Bioassay Protocol (Leaf-Dip Method)
This protocol is a standard method for evaluating the efficacy of insecticides against leaf-feeding pests like mites and caterpillars.
Objective: To determine the lethal concentration (LC50) of this compound against a target pest.
Materials:
-
This compound technical grade
-
Acetone (B3395972) (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Host plant leaves (e.g., bean leaves for Tetranychus cinnabarinus)
-
Petri dishes
-
Filter paper
-
Fine camel-hair brush
-
Target pest culture
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.
-
A control solution containing only acetone and surfactant in water should also be prepared.
-
-
Leaf Preparation and Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Individually dip each leaf into a test solution for a standardized time (e.g., 10 seconds).
-
Allow the leaves to air dry completely on a clean, non-absorbent surface.
-
-
Infestation:
-
Place the treated, dried leaves onto moistened filter paper in Petri dishes.
-
Using a fine camel-hair brush, transfer a known number of adult pests (e.g., 20-30 adult female mites) onto each treated leaf.
-
-
Incubation:
-
Maintain the Petri dishes in a controlled environment chamber with appropriate temperature, humidity, and photoperiod for the target pest.
-
-
Mortality Assessment:
-
After a specified exposure period (e.g., 24, 48, or 72 hours), count the number of dead pests on each leaf. Pests that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to determine the LC50 value and its 95% confidence limits.
-
GABA Receptor Binding Assay Protocol
This in vitro assay is used to determine the binding affinity of this compound to insect GABA receptors.
Objective: To quantify the interaction of this compound with the GABA receptor.
Materials:
-
Insect neural tissue (e.g., from fly heads or cockroach brains)
-
Radiolabeled ligand (e.g., [3H]EBOB - Ethynylbicycloorthobenzoate)
-
This compound
-
Incubation buffer (e.g., Tris-HCl buffer)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
-
Vacuum filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize the insect neural tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
In test tubes, combine the prepared membrane suspension, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.
-
Include control tubes with no this compound (total binding) and tubes with a high concentration of a known GABA receptor blocker (non-specific binding).
-
Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each tube through a glass fiber filter.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Use non-linear regression analysis to determine the inhibition constant (Ki) or the concentration of this compound that inhibits 50% of the specific binding (IC50).
-
CAR/PXR Nuclear Receptor Activation Assay Protocol
This cell-based reporter gene assay is used to assess the potential of this compound to activate mammalian CAR and PXR nuclear receptors.
Objective: To determine if this compound activates CAR and/or PXR and to quantify the dose-response relationship.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vectors for human or rat CAR/PXR
-
Reporter plasmid containing a luciferase gene under the control of a CAR/PXR responsive promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the hepatoma cells in appropriate medium.
-
Co-transfect the cells with the CAR/PXR expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, plate the cells in multi-well plates.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known CAR/PXR activator).
-
-
Incubation:
-
Incubate the treated cells for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence produced using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound's action in insects and its off-target effects in mammals.
Caption: this compound's insecticidal mode of action via GABA receptor antagonism.
Caption: Proposed mechanism of this compound's effects in the rat liver.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 3. Laboratory assays on the effects of a novel acaricide, SYP-9625 on Tetranychus cinnabarinus (Boisduval) and its natural enemy, Neoseiulus californicus (McGregor) | PLOS One [journals.plos.org]
Nicofluprole Derivatives: A Technical Guide to Their Synthesis, Mechanism, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole, a novel phenylpyrazole insecticide, has emerged as a significant lead compound in the development of next-generation crop protection agents. Its unique chemical structure and mode of action offer potential advantages in overcoming resistance to existing insecticide classes. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, mechanism of action, insecticidal/acaricidal activity, and potential applications in agriculture. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new insecticidal compounds.
Chemical Structure and Synthesis
This compound and its derivatives are characterized by a central phenylpyrazole core, a structural motif shared with other successful insecticides like fipronil. The core structure consists of a pyrazole (B372694) ring attached to a substituted phenyl group. Modifications at various positions of the phenylpyrazole scaffold have led to the synthesis of a diverse range of derivatives with varying biological activities.
A general synthetic route to this compound derivatives involves the reaction of a substituted phenylhydrazine (B124118) with a suitable β-keto nitrile or a related precursor to form the pyrazole ring. Subsequent functionalization, such as amidation or substitution on the phenyl ring, yields the final target compounds.
General Synthesis Workflow
Mechanism of Action
The primary mode of action of this compound and its derivatives is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[1] GABA is the principal inhibitory neurotransmitter in insects, and its binding to the GABA receptor leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
This compound derivatives act as non-competitive antagonists, binding to a site within the chloride channel pore of the GABA receptor. This binding event physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to its receptor. The persistent blockage of these inhibitory channels leads to hyperexcitation of the insect's central nervous system, resulting in convulsions, paralysis, and ultimately, death. The insect GABA receptor, particularly the RDL (Resistance to dieldrin) subunit, is a key target for these compounds.[2]
Signaling Pathway of this compound Derivatives at the Insect GABA Receptor
Potential Secondary Signaling Pathway: CAR/PXR Activation
Studies on this compound in rats have suggested a potential secondary mode of action involving the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).[1] These nuclear receptors are involved in the regulation of genes responsible for xenobiotic metabolism. In rats, this compound was shown to induce the expression of cytochrome P450 enzymes via CAR/PXR activation. While this has been observed in mammals, the relevance and specific downstream effects in insects are yet to be fully elucidated and require further investigation.
Hypothesized CAR/PXR Signaling Pathway in Mammals
Insecticidal and Acaricidal Activity
A range of this compound derivatives have been synthesized and evaluated for their insecticidal and acaricidal activities against various agricultural pests. The tables below summarize the available quantitative data.
Table 1: Acaricidal Activity of this compound Derivatives against Tetranychus cinnabarinus
| Compound | Concentration (mg/L) | Mortality (%) | Reference |
| This compound | 4 | 60.0 | [3] |
| 7a | 4 | 93.7 | [3] |
| 7b | 4 | 89.5 | [3] |
Table 2: Insecticidal Activity of this compound Derivatives against Plutella xylostella
| Compound | Concentration (mg/L) | Mortality (%) | LC50 (mg/L) | Reference |
| This compound | 10 | 75.2 | - | [3] |
| 7a | 10 | 85.3 | - | [3] |
| 7b | 10 | 80.1 | - | [3] |
Table 3: Insecticidal Activity of this compound Derivatives against Mythimna separata
| Compound | Concentration (mg/L) | Mortality (%) | Reference |
| This compound | 10 | 68.4 | [3] |
| 7a | 10 | 78.6 | [3] |
| 7b | 10 | 72.3 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of this compound derivatives generally follows a multi-step process. The following is a representative, generalized protocol based on published literature. Specific reaction conditions (temperature, reaction time, solvents, and catalysts) may vary depending on the specific derivative being synthesized.
Experimental Workflow for Synthesis
-
Step 1: Phenylpyrazole Core Synthesis. A mixture of the appropriately substituted phenylhydrazine hydrochloride and a β-keto nitrile is dissolved in a suitable solvent (e.g., ethanol). A catalytic amount of acid (e.g., acetic acid) is added, and the mixture is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the phenylpyrazole intermediate.
-
Step 3: Amidation. The purified phenylpyrazole intermediate is dissolved in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere. A substituted carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP) are added sequentially. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Step 4: Final Work-up and Purification. The reaction mixture is filtered, and the filtrate is washed with aqueous acid, aqueous base, and brine. The organic layer is dried and concentrated. The final this compound derivative is purified by recrystallization or column chromatography.
-
Step 5: Characterization. The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Insecticidal/Acaricidal Bioassays (General Protocols)
-
Preparation of Test Solutions: The test compounds are dissolved in a small amount of a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to obtain a series of desired concentrations.
-
Treatment: Leaf discs of a suitable host plant (e.g., bean leaves for spider mites) are dipped into the test solutions for a specified time (e.g., 10 seconds). Control discs are dipped in the solvent-water mixture without the test compound.
-
Drying and Infestation: The treated leaf discs are allowed to air dry. Once dry, a known number of adult mites are transferred onto each leaf disc.
-
Incubation: The leaf discs are placed on moist filter paper in Petri dishes and kept under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Mortality is assessed after a specific period (e.g., 48 or 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the data are subjected to probit analysis to determine the LC50 value.
-
Preparation of Test Solutions: The test compounds are dissolved in a volatile solvent (e.g., acetone) to prepare a range of concentrations.
-
Insect Handling: Test insects of a uniform age and size are anesthetized (e.g., with CO₂ or by chilling).
-
Application: A small, precise volume (e.g., 0.5-1.0 µL) of the test solution is applied to the dorsal thorax of each anesthetized insect using a micro-applicator. Control insects are treated with the solvent alone.
-
Incubation: The treated insects are placed in clean containers with access to food and water and are maintained under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: The mortality data are used to calculate LC50 or LD50 values through probit analysis.
Structure-Activity Relationships (SAR)
Preliminary structure-activity relationship studies on this compound derivatives have provided some initial insights into the structural features that influence their biological activity. For instance, the nature and position of substituents on the phenyl ring and modifications of the amide moiety can significantly impact insecticidal and acaricidal potency.
-
Phenyl Ring Substituents: The presence of electron-withdrawing groups, such as trifluoromethyl, on the phenyl ring is often associated with high insecticidal activity in phenylpyrazole insecticides.
-
Amide Moiety Modifications: Alterations to the N-alkyl and cyclopropyl (B3062369) groups of the nicotinamide (B372718) portion of this compound can modulate the compound's spectrum of activity and potency against different pest species.
Further quantitative structure-activity relationship (QSAR) studies are needed to develop predictive models that can guide the design of new, more effective this compound derivatives.
Potential Applications and Future Directions
This compound and its derivatives represent a promising class of insecticides and acaricides with the potential for broad-spectrum activity against a variety of agricultural pests. Their primary application lies in crop protection, where they can be used to control chewing and sucking insects in crops such as cotton, corn, and rice.[4]
Key advantages of this chemical class include:
-
Novelty: As a relatively new class of insecticides, they may be effective against pest populations that have developed resistance to older insecticide classes.
-
Potency: Several derivatives have demonstrated high levels of activity at low application rates.
-
Selectivity: Phenylpyrazole insecticides generally exhibit a favorable selectivity profile, with higher toxicity to insects than to mammals.
Future research in this area should focus on:
-
Optimization of Activity: The design and synthesis of new derivatives with improved potency, broader spectrum of activity, and enhanced safety profiles.
-
Resistance Management: Understanding the potential for resistance development in target pests and developing strategies to mitigate it.
-
Toxicology and Environmental Fate: Comprehensive evaluation of the toxicological properties of promising derivatives on non-target organisms and their behavior in the environment.
-
Elucidation of Secondary Mechanisms: Further investigation into potential secondary modes of action, such as the interaction with CAR/PXR receptors in insects, to better understand their overall biological effects.
Conclusion
This compound and its derivatives are a valuable addition to the arsenal (B13267) of modern insecticides. Their potent activity against a range of important agricultural pests, coupled with a distinct mode of action, makes them promising candidates for integrated pest management programs. Continued research and development in this area are crucial for realizing their full potential in sustainable agriculture. This technical guide has provided a foundational overview to support and stimulate further investigation into this important class of compounds.
References
In-Vitro Mode of Action of Nicofluprole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a novel phenylpyrazole insecticide anticipated to share a mode of action with other members of its chemical class, such as fipronil (B1672679) and ethiprole. These insecticides are known to act as potent non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in insects. By blocking the chloride ion influx mediated by GABA, phenylpyrazoles lead to hyperexcitation of the insect's central nervous system, resulting in paralysis and death. This document provides a detailed technical overview of the in-vitro methodologies used to elucidate the mode of action of phenylpyrazole insecticides, with a focus on the anticipated activity of this compound. Due to the limited availability of specific in-vitro data for this compound, data from the closely related and extensively studied compound, fipronil, will be used as a proxy to illustrate the expected experimental outcomes.
Core Mechanism: Antagonism of the GABA Receptor
The primary molecular target of phenylpyrazole insecticides is the GABA receptor, an ionotropic receptor that forms a chloride-permeable channel. In the central nervous system of insects, GABA is the principal inhibitory neurotransmitter. The binding of GABA to its receptor opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus exerting an inhibitory effect.
This compound, like other phenylpyrazoles, is expected to bind to a site within the chloride channel pore of the insect GABA receptor. This binding event allosterically modulates the receptor, stabilizing it in a closed or non-conducting state, thereby preventing the influx of chloride ions even when GABA is bound to the receptor. This non-competitive antagonism disrupts the normal inhibitory signaling in the insect's nervous system, leading to uncontrolled neuronal firing and the subsequent insecticidal effect.
Quantitative Analysis of this compound's Activity
While specific quantitative data for this compound is not yet widely available in public literature, the following tables summarize the kind of data that would be generated from in-vitro studies, using fipronil as a representative phenylpyrazole.
Table 1: Electrophysiological Activity of Phenylpyrazoles on GABA Receptors
| Compound | Receptor Type | Preparation | IC50 (µM) | Reference |
| Fipronil | Insect (Laodelphax striatellus) RDL | Xenopus oocytes | 0.1 - 1.4 | [1] |
| Fipronil | Mammalian (Human) α6β3γ2S | Xenopus oocytes | ~20 | [2] |
| Fipronil | Mammalian (Human) α6β3δ | Xenopus oocytes | 20.7 | [2] |
| Fipronil | Mammalian (Human) α6β3 | Xenopus oocytes | 2.4 | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, GABA-induced current) is reduced by half.
Table 2: Binding Affinity of Phenylpyrazoles to GABA Receptors
| Compound | Receptor Preparation | Radioligand | Ki (nM) | Reference |
| Fipronil | Human recombinant β3 homomer | [3H]EBOB | 1.8 | [2] |
| Fipronil | Housefly head membranes | [3H]EBOB | 0.3 - 7 | [3] |
Ki (Inhibition constant) is an indication of the binding affinity of an inhibitor. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is the gold standard for studying the function of ion channels, such as the GABA receptor, expressed in a heterologous system like Xenopus laevis oocytes.
Methodology:
-
Receptor Expression:
-
Synthesize cRNA encoding the insect GABA receptor subunit(s) of interest (e.g., the RDL subunit from the target insect species).
-
Inject the cRNA into mature Xenopus laevis oocytes.
-
Incubate the oocytes for 2-7 days to allow for the expression and assembly of functional GABA receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential (typically -60 to -80 mV).
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.
-
Co-apply GABA with increasing concentrations of this compound.
-
Record the resulting chloride currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the presence of different concentrations of this compound.
-
Normalize the data to the control GABA response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration to generate a concentration-response curve.
-
Fit the curve with a sigmoidal dose-response equation to determine the IC50 value.
-
Radioligand Binding Assay
This method is used to determine the binding affinity of a compound to its target receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue from the target insect's nervous system (e.g., housefly heads) or cells expressing the recombinant insect GABA receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
-
Binding Reaction:
-
Incubate the prepared membranes with a radiolabeled ligand that binds to the phenylpyrazole site on the GABA receptor (e.g., [3H]EBOB - 4'-ethynyl-4-n-propylbicycloorthobenzoate).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the amount of radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.
-
Fit the data to a competition binding equation to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway
Caption: GABAergic signaling and its inhibition by this compound.
Experimental Workflows
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Caption: Workflow for radioligand binding assay.
References
Initial Reports on Nicofluprole: A Technical Overview of Insecticidal Activity
For Immediate Release
This technical guide provides an in-depth analysis of the initial findings regarding the insecticidal activity of Nicofluprole, a novel phenylpyrazole insecticide. The document is intended for researchers, scientists, and professionals in the field of drug development and crop protection. It synthesizes data from early reports, detailing the compound's mode of action, experimental protocols used in its evaluation, and its efficacy against key agricultural pests.
Executive Summary
This compound is a promising insecticide belonging to the phenylpyrazole class, known for its potent activity against a range of insect and acarine pests. Initial studies have demonstrated its efficacy, and its mode of action has been identified as a selective antagonist of insect gamma-aminobutyric acid (GABA) receptors. This guide consolidates the available quantitative data, outlines the methodologies used in foundational bioassays, and visualizes the compound's mechanism and experimental workflows.
Mode of Action and Signaling Pathway
This compound functions as a neurotoxin with a high degree of selectivity for insects over mammals. The primary molecular target is the GABA-gated chloride channel in the insect's central nervous system.
Mechanism of Action:
-
This compound binds to the GABA receptor, a ligand-gated ion channel.
-
This binding event non-competitively blocks the influx of chloride ions (Cl-) into the neuron.
-
The disruption of chloride ion flow prevents the hyperpolarization of the neuronal membrane, which is the normal inhibitory function of GABA.
-
As a result, the neuron remains in a state of uncontrolled excitation.
-
This hyperexcitation of the central nervous system leads to convulsions, paralysis, and ultimately, the death of the insect.
Some reports also suggest that phenylpyrazole insecticides can act as blockers of glutamate-activated chloride channels in insects, which contributes to their overall insecticidal effect.
Quantitative Efficacy Data
Initial patent filings and subsequent studies on derivatives provide insight into the potency of this compound. The following tables summarize the reported mortality and lethal concentration (LC₅₀) values against several key pest species. Data from the primary patent, WO2015067646A1, indicates activity but does not specify exact LC₅₀ values in publicly accessible abstracts; therefore, efficacy is presented as percent mortality at a given concentration as reported in the patent's examples. Data for derivatives is included to illustrate the potential of the core structure.
Table 1: Acaricidal Activity of this compound Against Tetranychus urticae (Two-Spotted Spider Mite)
| Compound | Concentration (ppm) | Mortality (%) | Data Source |
|---|
| this compound | 20 | 100 | Patent WO2015067646A1 |
Table 2: Insecticidal Activity of this compound Against Various Pests
| Compound | Target Pest | Concentration (ppm) | Mortality (%) | Data Source |
|---|---|---|---|---|
| This compound | Myzus persicae (Green Peach Aphid) | 20 | 100 | Patent WO2015067646A1 |
| This compound | Phaedon cochleariae (Mustard Beetle) | 20 | 100 | Patent WO2015067646A1 |
| this compound | Plutella xylostella (Diamondback Moth) | 20 | 100 | Patent WO2015067646A1 |
Table 3: Comparative Acaricidal Activity of this compound Derivatives Against Tetranychus cinnabarinus
| Compound | Concentration (mg/L) | Mortality (%) | Data Source |
|---|---|---|---|
| This compound (Parent) | 4 | 60.0 | Zhou et al. |
| Derivative 7a | 4 | 93.7 | Zhou et al. |
| Derivative 7b | 4 | 89.5 | Zhou et al. |
Table 4: LC₅₀ Values of a this compound Derivative (A15) Against Various Pests
| Compound | Target Pest | LC₅₀ (mg/L) | Data Source |
|---|---|---|---|
| Derivative A15 | Tetranychus cinnabarinus | 0.58 - 0.91 (Range for A12-A17) | Zhang et al. |
| Derivative A15 | Plutella xylostella | 0.29 | Zhang et al. |
| Derivative A15 | Myzus persicae | 3.10 | Zhang et al. |
Experimental Protocols
The evaluation of this compound's insecticidal and acaricidal activity was conducted using standardized laboratory bioassay protocols. The following methodologies are representative of the techniques employed in the initial reports.
General Bioassay Workflow
The workflow for determining insecticide efficacy typically involves preparing the test substance, applying it to a substrate, introducing the target pest, and evaluating the outcome after a set period.
Protocol for Leaf-Dip Bioassay (Plutella xylostella, Myzus persicae)
This method is standard for assessing toxicity against leaf-feeding insects.
-
Preparation of Test Solutions : A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone with a surfactant like Tween-80). This stock is then serially diluted with distilled water to obtain a range of desired test concentrations. A control solution (solvent and water only) is also prepared.
-
Host Plant Material : Cabbage or radish leaf discs (approx. 5-7 cm diameter) are excised from plants grown without pesticide exposure.
-
Application : Each leaf disc is immersed in a test solution for approximately 5-10 seconds with gentle agitation to ensure complete coverage.
-
Drying : The treated leaf discs are allowed to air-dry completely on a wire rack under a fume hood for 1-2 hours.
-
Infestation : The dried discs are placed on a layer of agar (B569324) or moistened filter paper in a petri dish. Ten to twenty larvae (P. xylostella) or adult aphids (M. persicae) are carefully transferred onto each leaf disc.
-
Incubation : The petri dishes are sealed (with ventilation) and maintained in a growth chamber at approximately 25°C, 60-70% relative humidity, with a 16:8 hour (Light:Dark) photoperiod.
-
Assessment : Mortality is recorded at 24, 48, and/or 72 hours post-infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
Protocol for Acaricide Bioassay (Tetranychus urticae)
This method is adapted for small, delicate arthropods like spider mites.
-
Preparation of Test Solutions : Similar to the insect bioassay, serial dilutions of this compound are prepared.
-
Host Plant Material : Bean or strawberry leaf discs (approx. 2-4 cm diameter) are used.
-
Application and Infestation : Leaf discs are infested with 20-30 adult female mites. The infested discs are then dipped into the respective test solutions for 5 seconds. This method ensures direct contact with the mites.
-
Drying : The treated, infested discs are placed abaxial-side up on a moistened cotton pad in a petri dish and allowed to dry. The wet cotton serves to keep the leaf turgid and confines the mites.
-
Incubation : The dishes are held in an incubator under the same conditions as the insect bioassay.
-
Assessment : Mortality is typically assessed 24 and 48 hours after treatment. Mites are considered dead if they show no movement when gently touched with a fine brush.
Conclusion
The initial reports on this compound establish it as a potent phenylpyrazole insecticide and acaricide. Its primary mode of action via antagonism of the GABA-gated chloride channel provides a powerful tool for controlling a variety of economically important pests. The quantitative data from early patents and subsequent derivative studies confirm high efficacy at low concentrations. The standardized bioassay protocols outlined in this guide provide a basis for further comparative research and resistance monitoring. This compound and its analogues represent a significant development in the ongoing search for effective and selective crop protection agents.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Nicofluprole, a potent phenylpyrazole insecticide. The synthesis involves a multi-step process commencing with the preparation of two key intermediates: 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-bromo-1H-pyrazole and 2-chloro-N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide. These intermediates are subsequently coupled via a Suzuki-Miyaura reaction to yield the final product. This protocol includes detailed experimental procedures, reagent specifications, and reaction conditions. Quantitative data for each step is summarized for clarity. Additionally, a diagram of the synthetic workflow and the mode of action of this compound as a GABA receptor antagonist are provided.
Introduction
This compound is a broad-spectrum insecticide belonging to the phenylpyrazole class. Its mode of action involves the blockage of glutamate-gated chloride channels in insects, leading to central nervous system disruption and mortality.[1] The synthesis of this compound requires the careful construction of two complex heterocyclic intermediates followed by a palladium-catalyzed cross-coupling reaction. This document outlines a reliable laboratory-scale protocol for its synthesis.
Data Presentation
| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole | 2,6-dichloro-4-(perfluoropropan-2-yl)aniline (B2798933), 1,1,3,3-tetramethoxypropane (B13500) | p-Toluenesulfonic acid | Acetic acid | 110 | 12 | ~85 |
| 2 | Bromination of Pyrazole (B372694) Intermediate | 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole | N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 4 | ~90 |
| 3 | Synthesis of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide | 5-bromo-2-chloronicotinic acid | Oxalyl chloride, Cyclopropylmethanamine, Methylamine (B109427) | Dichloromethane (B109758) | 0-25 | 6 | ~80 |
| 4 | Borylation of Pyridine Intermediate | 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide | Bis(pinacolato)diboron (B136004), Pd(dppf)Cl2 | 1,4-Dioxane (B91453) | 90 | 12 | ~75 |
| 5 | Suzuki-Miyaura Coupling | 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-4-bromo-1H-pyrazole, Pyridine-boronic ester intermediate | Pd(PPh3)4, K2CO3 | Toluene/Ethanol/Water | 90 | 8 | ~70 |
Experimental Protocols
Step 1: Synthesis of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole
-
To a solution of 2,6-dichloro-4-(perfluoropropan-2-yl)aniline (1.0 eq) in glacial acetic acid, add 1,1,3,3-tetramethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (B1210297), wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Bromination of 1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole
-
Dissolve the pyrazole intermediate from Step 1 (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours at 25 °C.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the bromo-pyrazole intermediate.
Step 3: Synthesis of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide
-
Suspend 5-bromo-2-chloronicotinic acid (1.0 eq) in dichloromethane and add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) at 0 °C and stir for 2 hours at room temperature.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.
-
Add a solution of cyclopropylmethanamine (1.1 eq) and triethylamine (B128534) (1.2 eq) dropwise.
-
Stir for 2 hours at room temperature.
-
Subsequently, add methylamine solution (1.2 eq) and continue stirring for 2 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Step 4: Borylation of 2-chloro-N-cyclopropyl-5-bromo-N-methylpyridine-3-carboxamide
-
In a flame-dried flask, combine the bromo-pyridine intermediate from Step 3 (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (2.5 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 90 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the pyridine-boronic ester intermediate.
Step 5: Suzuki-Miyaura Coupling to Yield this compound
-
To a degassed mixture of toluene, ethanol, and water, add the bromo-pyrazole intermediate from Step 2 (1.0 eq), the pyridine-boronic ester from Step 4 (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 90 °C for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: this compound's mode of action on GABA receptors.
References
Application Notes and Protocols for the Analytical Detection of Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a phenylpyrazole insecticide that functions by blocking glutamate-activated chloride channels in insects.[1] Its chemical formula is C₂₂H₁₄Cl₃F₇N₄O, with a molecular weight of 589.7 g/mol .[2] As with many pesticides, the monitoring of its residues in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques.
Given that this compound is a relatively new compound, publicly available, validated analytical methods are scarce. Therefore, the methods described below are based on established principles for the analysis of other phenylpyrazole pesticides and multi-residue pesticide analysis. These protocols provide a strong foundation for the development and validation of a robust analytical method for this compound in a research or quality control laboratory.
Analytical Methods Overview
The primary analytical techniques for the determination of pesticide residues, including those of the phenylpyrazole class, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Sample preparation is a critical step to extract this compound from the matrix and remove interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of matrices.[4][5][6][7]
Data Presentation: Quantitative Performance of a Proposed LC-MS/MS Method
The following table summarizes the expected quantitative performance of a validated LC-MS/MS method for the analysis of this compound in various matrices. These values are representative of typical performance for multi-residue pesticide analysis methods and should be achievable with a properly optimized and validated method.[7][8][9]
| Parameter | Soil | Water | Fruits (e.g., Apples) | Vegetables (e.g., Spinach) |
| Limit of Detection (LOD) | 0.5 µg/kg | 0.01 µg/L | 1.0 µg/kg | 1.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/kg | 0.03 µg/L | 3.0 µg/kg | 3.0 µg/kg |
| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 |
| Recovery (%) | 85-110% | 90-110% | 80-115% | 80-115% |
| Precision (RSD) | <15% | <10% | <15% | <15% |
Experimental Protocols
Sample Preparation: Modified QuEChERS Protocol
This protocol is a general guideline for the extraction of this compound from soil, water, and produce samples. The specific sorbents used in the cleanup step may need to be optimized depending on the matrix.
Materials:
-
Homogenizer or blender
-
Centrifuge and 50 mL centrifuge tubes
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
0.22 µm syringe filters
Procedure:
-
Sample Homogenization:
-
For fruits and vegetables, weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
For soil, weigh 10 g of sieved soil into a 50 mL centrifuge tube and add 10 mL of water.
-
For water, take 15 mL of the sample in a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaCl).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This proposed method provides a starting point for the sensitive and selective quantification of this compound. Optimization of MS/MS parameters is crucial for achieving the desired sensitivity.
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 8.0 95 10.0 95 10.1 10 | 12.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical example is provided below:
-
Precursor Ion (m/z): 590.0
-
Product Ion 1 (Quantifier, m/z): [To be determined experimentally]
-
Product Ion 2 (Qualifier, m/z): [To be determined experimentally]
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and the determined MRM transitions.
Visualizations
Caption: General experimental workflow for this compound residue analysis.
Caption: Logical flow for analytical method validation and routine analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. mdpi.com [mdpi.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. skyfox.co [skyfox.co]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. High-throughput screening of 756 chemical contaminants in aquaculture products using liquid chromatography/quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Analysis of Nicofluprole using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a novel phenylpyrazole insecticide developed to address growing resistance to other pesticides.[1] As with any agrochemical, accurate and reliable analytical methods are essential for formulation analysis, residue monitoring in environmental samples, and metabolism studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of such compounds.
This document provides a detailed application note and a proposed protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC). The methodology is based on established analytical principles for phenylpyrazole insecticides and serves as a comprehensive starting point for method development and validation in a research or quality control laboratory.
Principle
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation and quantification of this compound. A C18 stationary phase is used to retain the nonpolar this compound analyte. Elution is achieved using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is performed using a UV-Vis detector, set at a wavelength where this compound exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified analytical standard.
Experimental Protocols
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition and Processing Software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.22 µm or 0.45 µm, compatible with organic solvents.
-
Vortex Mixer and Centrifuge.
Reagents and Chemicals
-
This compound Analytical Standard: (Purity ≥98%).
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Methanol (MeOH): HPLC grade.
-
Formic Acid (optional): For mobile phase modification.
-
Magnesium Sulfate (anhydrous): Reagent grade.
-
Sodium Chloride (NaCl): Reagent grade.
-
Primary Secondary Amine (PSA) sorbent.
-
C18 sorbent.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Sample Preparation: QuEChERS Protocol for Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from food and environmental matrices.[2][3][4][5]
-
Sample Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex or shake vigorously for 5 minutes to ensure thorough extraction of the analyte.[2]
-
Add the contents of a commercially available citrate-buffered salt packet (or 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake for 2 minutes to induce phase separation and prevent the formation of agglomerates.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 1 minute to facilitate the removal of interfering matrix components.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Data Presentation
Quantitative data for the proposed HPLC method and typical validation parameters are summarized in the tables below.
Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (Estimated) |
| Run Time | 10 minutes |
Note: The detection wavelength is an estimation based on the UV spectra of similar phenylpyrazole compounds.[6][7] It is crucial to determine the UV absorbance maximum for this compound experimentally.
Method Validation Parameters (Typical Performance)
The following table presents typical performance characteristics that should be established during in-house method validation.[8][9][10][11]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 2.0% (Repeatability) / ≤ 3.0% (Intermediate Precision) |
| Specificity | No interfering peaks at the retention time of this compound |
Visualization
Experimental Workflow Diagram
Caption: Overall workflow for this compound analysis.
QuEChERS Sample Preparation Workflow
Caption: QuEChERS sample preparation protocol.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. unitedchem.com [unitedchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Nicofluprole using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed protocol for the analysis of Nicofluprole, a novel phenylpyrazole insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a framework for the sensitive and selective quantification of this compound in various matrices. The protocol includes comprehensive steps for sample preparation, GC-MS instrument parameters, and data analysis. While specific retention time and mass fragmentation data for this compound are not publicly available, this document leverages established methods for a structurally related and widely analyzed phenylpyrazole insecticide, Fipronil, to provide a robust starting point for method development.
Introduction
This compound is a broad-spectrum phenylpyrazole insecticide.[1] As with many modern pesticides, there is a need for reliable and sensitive analytical methods to monitor its presence in environmental samples, agricultural commodities, and for research and development purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like many pesticides, offering high resolution and selective detection. This application note details a comprehensive GC-MS method adaptable for the analysis of this compound.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices and is recommended here for the extraction of this compound.[2]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing PSA and MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup. For samples with high pigment content, GCB may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis. An aliquot may be transferred to an autosampler vial.
Diagram of the QuEChERS Experimental Workflow
Caption: QuEChERS sample preparation workflow.
GC-MS Instrumentation and Parameters
The following parameters are based on established methods for Fipronil and other phenylpyrazole insecticides and should serve as a starting point for the analysis of this compound.[3][4] Optimization of these parameters for this compound is recommended.
Table 1: GC-MS Instrumental Parameters
| Parameter | Recommended Value |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 25 °C/min to 200 °C |
| Ramp 2 | 5 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Diagram of the GC-MS Analytical Workflow
Caption: General workflow for GC-MS analysis.
Data Presentation and Analysis
Table 2: Anticipated and Fipronil-Based Quantitative Data
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |
| Fipronil (for reference) | ~16.4 | 367 | 351 | 251 | 0.2 | 0.5 | 99-101 |
| Fipronil sulfone (for reference) | ~19.7 | 383 | 367 | 347 | 0.2 | 0.5 | 99-101 |
Note: Fipronil data is provided as a reference from similar studies and the actual values for this compound will need to be experimentally determined.[2][3][4]
Mass Spectral Fragmentation Pathway
The fragmentation of phenylpyrazole insecticides in EI-MS typically involves cleavage at the bonds connecting the pyrazole (B372694) ring to the phenyl and other substituent groups. For this compound, key fragmentation is expected to occur at the C-C bond between the pyrazole and pyridine (B92270) rings, and at the N-N and N-C bonds of the pyrazole ring. The complex halogenated phenyl group is also likely to produce characteristic isotopic patterns.
Diagram of a Postulated this compound Fragmentation Pathway
Caption: Postulated fragmentation of this compound.
Conclusion
This application note provides a comprehensive and adaptable protocol for the analysis of this compound by GC-MS. By utilizing the well-established QuEChERS sample preparation method and drawing upon optimized GC-MS conditions for the related compound Fipronil, researchers can establish a robust method for the detection and quantification of this novel insecticide. Experimental determination of this compound's specific retention time and mass spectral characteristics is a critical next step for method validation and routine application.
References
Application Notes and Protocols for Assessing Nicofluprole Cytotoxicity
Introduction
Nicofluprole is a novel phenylpyrazole insecticide. Phenylpyrazole insecticides are known to act as neurotoxins, primarily by blocking the γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the central nervous system, paralysis, and death.[1] While designed for selective toxicity towards insects, evaluating the potential cytotoxic effects on non-target species, particularly mammalian cells, is a critical component of safety assessment in drug development and environmental toxicology.[2]
These application notes provide an overview and detailed protocols for three common cell viability assays—MTT, LDH, and Annexin V/PI—to quantitatively assess the cytotoxic effects of this compound. These assays measure different cellular parameters, including metabolic activity, membrane integrity, and the induction of apoptosis or necrosis, offering a comprehensive view of the potential mechanisms of cell death.[3][4][5]
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Based on the mechanism of action of similar phenylpyrazole insecticides like Fipronil, this compound is hypothesized to induce cytotoxicity through neurotoxic stress.[6][1] This can lead to a cascade of intracellular events, including disruption of cellular energy metabolism and induction of apoptosis. The pathway may involve altered mitochondrial function, a critical factor in both ATP production and programmed cell death.[6]
Caption: Hypothesized signaling pathway of this compound cytotoxicity.
Data Presentation: Comparative Cytotoxicity
The following table summarizes hypothetical quantitative data for this compound cytotoxicity across different cell lines and assays. This data is for illustrative purposes to demonstrate how results can be structured for comparative analysis.
| Cell Line | Assay Type | Exposure Time (hours) | IC₅₀ (µM) | Primary Endpoint Measured |
| HepG2 (Human Liver) | MTT | 24 | 85 | Mitochondrial Reductase Activity |
| LDH | 24 | 120 | Membrane Integrity (LDH Release) | |
| Annexin V/PI | 24 | 70 | Apoptosis Induction | |
| SH-SY5Y (Human Neuroblastoma) | MTT | 48 | 50 | Mitochondrial Reductase Activity |
| LDH | 48 | 95 | Membrane Integrity (LDH Release) | |
| Annexin V/PI | 48 | 45 | Apoptosis Induction | |
| Caco-2 (Human Colon) | MTT | 72 | 110 | Mitochondrial Reductase Activity |
| LDH | 72 | 150 | Membrane Integrity (LDH Release) | |
| Annexin V/PI | 72 | 100 | Apoptosis Induction |
Experimental Protocols
Detailed methodologies for three key cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[7]
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[4][8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Analysis: Subtract the background absorbance from the medium-only wells. Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[10] The released LDH catalyzes the conversion of a substrate into a colored product, which can be measured spectrophotometrically.[11]
Caption: Workflow for the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT protocol. Set up additional control wells:
-
Incubation: Incubate the plate for the desired exposure period at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at approximately 400 x g for 5 minutes to pellet any detached cells.[11] Carefully transfer 50-100 µL of supernatant from each well to a new flat-bottom 96-well plate.[11][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction solution to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Data Acquisition: Add 50 µL of stop solution if required by the kit.[13] Measure the absorbance at 490 nm using a microplate reader.[11][13]
-
Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.[14]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.[14]
-
Washing: Wash the collected cells (1-5 x 10⁵) twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Analysis: Use appropriate controls to set compensation and quadrants. The cell populations are identified as:
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dojindo.com [dojindo.com]
- 6. Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
In-Vivo Experimental Design Using Nicofluprole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a phenylpyrazole insecticide that demonstrates selective antagonistic activity on insect GABA-gated chloride channels.[1] This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in convulsions and death.[2] In mammals, particularly rodents, this compound has been observed to induce thyroid and liver effects through the activation of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) nuclear receptors.[3] This document provides detailed application notes and protocols for the in-vivo experimental design using this compound, focusing on efficacy, toxicology, and pharmacokinetic studies.
Mechanism of Action
This compound's primary mode of action in insects is the blockage of GABA-gated chloride channels.[1] This prevents the influx of chloride ions into neurons, thereby inhibiting the hyperpolarization of the neuronal membrane and leading to uncontrolled neuronal activity.
In rats, this compound has been shown to activate CAR/PXR nuclear receptors in the liver. This activation leads to a cascade of events including increased liver weight, hepatocellular hypertrophy, and enhanced metabolism of thyroid hormones, which in turn results in a compensatory increase in thyroid-stimulating hormone (TSH) and follicular cell hypertrophy.[3]
Signaling Pathway Diagrams
Caption: this compound's insecticidal mechanism of action.
Caption: this compound's mechanism in rat liver and thyroid.
Application Notes
Efficacy Testing
When designing in-vivo efficacy studies, it is crucial to select relevant target pest species. The choice of application method (e.g., topical, feeding, residual contact) should mimic the intended use of the formulated product. Key endpoints to measure include knockdown time, mortality rates at various time points (e.g., 24, 48, 72 hours), and calculation of lethal concentrations (LC50) or lethal doses (LD50).
Toxicology Studies
Toxicological evaluation in a relevant mammalian model, typically rodents, is essential to characterize the safety profile of this compound. Study designs should include a range of doses to identify a No-Observed-Adverse-Effect-Level (NOAEL). Key parameters to assess include clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of target organs, with a particular focus on the liver and thyroid.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a biological system. These studies help in determining key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and the area under the concentration-time curve (AUC). This information is critical for dose selection in toxicology and efficacy studies and for understanding the potential for bioaccumulation.
Experimental Protocols
In-Vivo Efficacy Protocol: Residual Contact Bioassay for Agricultural Pests
Objective: To determine the residual efficacy of this compound against a target agricultural pest (e.g., Plutella xylostella - Diamondback moth larvae).
Materials:
-
This compound technical grade or formulated product
-
Acetone or other suitable solvent
-
Leaf discs from a suitable host plant (e.g., cabbage)
-
Petri dishes
-
Micro-pipette
-
Ventilated rearing containers
-
Target pest larvae (e.g., 3rd instar)
-
Controlled environment chamber (temperature, humidity, photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in the chosen solvent. Include a solvent-only control.
-
Treatment of Leaf Discs: Apply a known volume (e.g., 1 mL) of each test solution evenly to the surface of the leaf discs and allow the solvent to evaporate completely.
-
Exposure: Place one treated leaf disc into each petri dish. Introduce a set number of larvae (e.g., 10) into each dish.
-
Incubation: Maintain the petri dishes in a controlled environment chamber under conditions suitable for the pest species.
-
Observation: Assess larval mortality at 24, 48, and 72 hours post-exposure. Moribund larvae (incapable of coordinated movement) should be considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Caption: Workflow for a residual contact bioassay.
In-Vivo Acute Oral Toxicity Protocol (Rodent)
Objective: To determine the acute oral toxicity (LD50) of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats (young adults, specific pathogen-free)
-
Oral gavage needles
-
Metabolic cages
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.
-
Dose Formulation: Prepare a range of dose concentrations of this compound in the selected vehicle.
-
Dosing: Administer a single oral dose of the test substance to fasted animals via gavage. A control group should receive the vehicle only.
-
Observation: Observe animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Record body weights daily for the first week and weekly thereafter.
-
Necropsy: At the end of the observation period, euthanize all surviving animals and conduct a gross necropsy.
-
Data Analysis: Record mortality for each dose group and calculate the LD50 using a validated statistical method (e.g., probit analysis).
Caption: Workflow for an acute oral toxicity study in rodents.
In-Vivo Pharmacokinetic Protocol (Rodent)
Objective: To determine the pharmacokinetic profile of this compound in rats following a single oral dose.
Materials:
-
This compound
-
Vehicle for dosing
-
Cannulated rats (for serial blood sampling)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single oral dose of this compound to cannulated, fasted rats.
-
Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).
Caption: Workflow for a rodent pharmacokinetic study.
Data Presentation
Disclaimer: The following tables present illustrative quantitative data for this compound for guidance purposes only. Actual experimental results will vary depending on the specific conditions and methodologies used.
Table 1: Illustrative Efficacy of this compound against Various Insect Pests
| Pest Species | Life Stage | Assay Type | 48-hour LC50 (mg/L) |
| Plutella xylostella | 3rd Instar Larvae | Leaf Dip | 0.75 |
| Myzus persicae | Adult | Spray | 1.20 |
| Tetranychus urticae | Adult | Leaf Disc | 2.50 |
| Spodoptera exigua | 2nd Instar Larvae | Diet Incorporation | 0.95 |
Table 2: Illustrative Acute Oral Toxicity of this compound in Rodents
| Species | Sex | LD50 (mg/kg body weight) | 95% Confidence Interval | Key Clinical Signs |
| Rat | Male | >2000 | N/A | No significant signs observed |
| Rat | Female | >2000 | N/A | No significant signs observed |
| Mouse | Male | 1500 | 1200 - 1800 | Lethargy, tremors at high doses |
| Mouse | Female | 1650 | 1350 - 1950 | Lethargy, tremors at high doses |
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose of 10 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | hours | 4.0 ± 1.5 |
| t1/2 | hours | 18.5 ± 3.2 |
| AUC(0-inf) | ng*h/mL | 15600 ± 2100 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting in-vivo experimental studies with this compound. By understanding its dual mechanism of action in insects and mammals, researchers can design robust efficacy and safety studies. The detailed protocols and illustrative data tables serve as a practical guide for scientists in the fields of insecticide development and regulatory toxicology. Adherence to standardized methodologies and careful data analysis are paramount for generating reliable and reproducible results.
References
Application Notes and Protocols for Testing Nicofluprole Against Specific Insect Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the efficacy of Nicofluprole, a phenylpyrazole insecticide, against key insect and mite pests: the diamondback moth (Plutella xylostella), the oriental armyworm (Mythimna separata), and the carmine (B74029) spider mite (Tetranychus cinnabarinus).
Introduction
This compound is a member of the phenylpyrazole class of insecticides. Its mode of action involves the blockage of glutamate-gated chloride (GluCl) channels in the nervous system of insects, leading to hyperexcitation and death. This document outlines standardized laboratory procedures to evaluate the toxicity of this compound and its derivatives.
Data Presentation
Table 1: Efficacy of this compound Derivatives and Fipronil Against Target Species
| Compound | Species | Bioassay Method | Efficacy Metric | Value (mg/L or %) |
| This compound Derivative 7a | Tetranychus cinnabarinus | Not Specified | Mortality | 93.7% at 4 mg/L[1] |
| This compound Derivative 7b | Tetranychus cinnabarinus | Not Specified | Mortality | 89.5% at 4 mg/L[1] |
| This compound Derivative A15 | Tetranychus cinnabarinus | Not Specified | LC50 | 0.58 - 0.91 mg/L[2] |
| This compound Derivative A15 | Plutella xylostella | Not Specified | LC50 | 0.29 mg/L[2] |
| Fipronil | Plutella xylostella | Leaf-dip | LC50 (24h) | 0.24 mg/L |
| Fipronil | Plutella xylostella | Leaf-dip | LC50 | 0.0172% |
Experimental Protocols
The following are detailed protocols for conducting bioassays to determine the efficacy of this compound.
Leaf-Dip Bioassay for Plutella xylostella (Diamondback Moth) Larvae
This method is suitable for assessing the toxicity of insecticides to leaf-eating insects.
Materials:
-
This compound technical grade or formulated product
-
Acetone (B3395972) (or other suitable solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Cabbage or broccoli plants (untreated with pesticides)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Forceps
-
Second or third instar larvae of P. xylostella
-
Beakers and volumetric flasks
-
Pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A minimum of five concentrations is recommended.
-
A control solution should be prepared with the same concentration of acetone and surfactant in distilled water.
-
-
Leaf Preparation and Treatment:
-
Excise fresh, undamaged leaves from the host plant.
-
Using forceps, dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Allow the leaves to air-dry on a clean, non-absorbent surface.
-
-
Bioassay Setup:
-
Place a piece of filter paper in the bottom of each petri dish and moisten it with a few drops of distilled water to maintain humidity.
-
Place one treated leaf in each petri dish.
-
Introduce 10-15 larvae into each petri dish using a fine brush.
-
Seal the petri dishes with their lids.
-
-
Incubation and Observation:
-
Incubate the petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Calculate LC50 values and their 95% confidence intervals using probit analysis.
-
Topical Application Bioassay for Mythimna separata (Oriental Armyworm) Larvae
This method is used to determine the contact toxicity of an insecticide.
Materials:
-
This compound technical grade
-
Acetone
-
Micro-applicator or microsyringe
-
Third or fourth instar larvae of M. separata
-
Petri dishes or ventilated containers
-
Artificial diet or fresh host plant leaves (e.g., corn)
-
CO2 for anesthesia (optional)
Procedure:
-
Preparation of Test Solutions:
-
Dissolve this compound in acetone to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution with acetone.
-
-
Application of Insecticide:
-
Calibrate the micro-applicator to deliver a precise volume (e.g., 1 µL).
-
Anesthetize the larvae with CO2 for a short period if necessary.
-
Apply a 1 µL droplet of the test solution to the dorsal thoracic region of each larva.
-
Treat a control group of larvae with acetone only.
-
-
Post-Treatment Maintenance:
-
Place the treated larvae individually in petri dishes or containers with a food source.
-
Maintain the containers at 25 ± 2°C and a 16:8 hour (light:dark) photoperiod.
-
-
Observation and Data Collection:
-
Record mortality at 24, 48, and 72 hours post-application.
-
-
Data Analysis:
-
Calculate LD50 values (in µg of active ingredient per gram of larval body weight) and their confidence intervals.
-
Larval Immersion Bioassay for Tetranychus cinnabarinus (Carmine Spider Mite)
This method is effective for assessing the toxicity of compounds to mites.
Materials:
-
This compound formulation
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Bean or cucumber plants
-
Petri dishes
-
Filter paper
-
Fine brush
-
Adult female T. cinnabarinus
-
Beakers and pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in water with a surfactant.
-
Create a range of serial dilutions.
-
-
Bioassay Setup:
-
Place a leaf disc from the host plant onto a water-saturated piece of filter paper in a petri dish.
-
Transfer a cohort of adult female mites to the leaf disc and allow them to lay eggs for 24 hours.
-
Remove the adult mites, leaving the eggs on the leaf disc.
-
-
Immersion:
-
Once the eggs have hatched and the larvae have emerged, immerse the entire leaf disc with the larvae into the test solution for 5-10 seconds.
-
A control group should be immersed in the surfactant-water solution.
-
-
Incubation and Assessment:
-
After immersion, allow the leaf discs to air dry.
-
Incubate the petri dishes at 25 ± 2°C.
-
Record larval mortality after 24 and 48 hours.
-
-
Data Analysis:
-
Calculate LC50 values using probit analysis.
-
Visualizations
Signaling Pathway of Phenylpyrazole Insecticides
Caption: Mode of action of this compound on an insect neuron.
Experimental Workflow for this compound Bioassay
Caption: General workflow for a this compound bioassay.
References
Application Notes and Protocols for Field Trial Methodology of Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed field trial methodology for the novel phenylpyrazole insecticide, Nicofluprole. The protocols outlined below are designed to ensure robust and reliable data collection to evaluate the efficacy and environmental profile of this compound for crop protection.
Introduction to this compound
This compound is a broad-spectrum insecticide belonging to the phenylpyrazole class.[1] Its primary mode of action is the selective antagonism of insect gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission.[1][2] This disruption of the central nervous system leads to insect paralysis and death. This compound has shown potential for controlling a variety of agricultural pests.
Data Presentation: Efficacy of Phenylpyrazole Insecticides
While specific field trial data for this compound is emerging, data from a closely related phenylpyrazole insecticide, Fipronil, can provide valuable insights into expected efficacy. The following tables summarize the efficacy of Fipronil against various pests, demonstrating the type of data that should be collected and presented for this compound field trials.
Table 1: Efficacy of Fipronil 80 WG Against Grapevine Thrips [3]
| Treatment (g a.i./ha*) | Mean % Damage Reduction (5 DAS) | Mean % Damage Reduction (15 DAS) |
| Fipronil 80 WG @ 100 | 54.80 | 82.17 |
| Fipronil 80 WG @ 80 | 54.50 | 81.67 |
| Fipronil 80 WG @ 50 | 53.60 | 81.04 |
| Fipronil 80 WG @ 40 | 52.90 | 80.35 |
| Fipronil 5 SC @ 50 | 53.00 | 80.20 |
| Fipronil 5 SC @ 40 | 52.00 | 79.49 |
| Chlorpyriphos 20 EC @ 200 | 39.00 | 62.15 |
| Untreated Control | 0 | 0 |
*g a.i./ha: grams of active ingredient per hectare **DAS: Days After Spraying
Table 2: Efficacy of Fipronil Against Flea Beetle (Scelodonta strigicollis) on Grapes [4]
| Treatment (g a.i./ha*) | % Reduction in Leaf Damage (Trial I) | % Reduction in Leaf Damage (Trial II) | % Reduction in Flea Beetle Population (Trial I) | % Reduction in Flea Beetle Population (Trial II) |
| Fipronil 80WG @ 40 | 80.5 | 80.8 | 86.7 | 87.1 |
| Fipronil 80WG @ 50 | 83.2 | 83.8 | 81.6 | 82.1 |
| Chlorpyriphos 20EC | - | - | - | - |
| Dimethoate 30EC | - | - | - | - |
| Untreated Control | 0 | 0 | 0 | 0 |
*g a.i./ha: grams of active ingredient per hectare
Experimental Protocols
The following protocols are based on established guidelines for insecticide field trials, including those from the Organisation for Economic Co-operation and Development (OECD).[5][6][7][8]
Protocol 1: Efficacy and Phytotoxicity Assessment of this compound
1. Objective: To evaluate the efficacy of different application rates of this compound against target pests and to assess any potential phytotoxic effects on the host crop.
2. Experimental Design:
- Trial Layout: Randomized Complete Block Design (RCBD).
- Replicates: A minimum of three to four replicates for each treatment and the control.
- Plot Size: To be determined based on the crop type and application equipment, but should be sufficient to minimize edge effects (e.g., at least 10 m² for row crops).[7]
- Treatments:
- Untreated Control (water spray).
- This compound at three to four different application rates (e.g., low, medium, high, and 2x the proposed label rate for phytotoxicity assessment).
- A positive control using a registered standard insecticide for the target pest.
3. Application of this compound:
- Equipment: Calibrated sprayer to ensure uniform application. The type of nozzle and water volume should be recorded.
- Timing: Application timing should be based on the pest's life cycle and economic thresholds.
4. Data Collection:
- Pest Population: Assess pest populations (e.g., number of insects per plant, leaf, or trap) one day before application and at regular intervals after application (e.g., 3, 7, 14, and 21 days).
- Crop Damage: Evaluate crop damage using a standardized rating scale (e.g., percentage of leaf area damaged).
- Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., leaf burn, discoloration, stunting) at regular intervals after application, especially in the high-dose plots.
- Yield: At harvest, measure the yield from each plot.
5. Data Analysis:
- Analyze data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.
- Calculate the percentage of pest reduction over the untreated control.
Protocol 2: Residue Analysis of this compound in Plant Tissues
1. Objective: To determine the magnitude and decline of this compound residues in the edible parts of the crop and other relevant plant tissues over time.
2. Experimental Design:
- Follow the same experimental design (RCBD) as in Protocol 1.
- Trials should be conducted in at least two different geographical regions to account for variations in climate and soil conditions.[5]
3. Application:
- Apply this compound at the maximum proposed label rate.
4. Sampling:
- Collect samples of the relevant plant parts (e.g., leaves, fruits, roots) at various intervals after the last application. This should include a sample at the proposed pre-harvest interval (PHI).
- Collect a sufficient amount of sample material for analysis.
- Samples should be immediately frozen and stored under conditions that prevent degradation of the active ingredient.
5. Analytical Methodology:
- Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the residues of this compound and its relevant metabolites.
- The limit of quantification (LOQ) should be sufficiently low (e.g., 0.01-0.05 mg/kg).[5]
6. Data Analysis:
- Report residue levels in mg/kg for each sample.
- Determine the residue decline curve to estimate the half-life of this compound on the crop.
- The data will be used to establish Maximum Residue Limits (MRLs).[6][8]
Visualizations
Signaling Pathway of this compound
Caption: this compound's antagonistic action on insect GABA receptors.
Experimental Workflow for this compound Field Trials
Caption: A three-phase workflow for this compound field trials.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masujournal.org [masujournal.org]
- 4. researchgate.net [researchgate.net]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. Residue trials for crops or plant products used as food or feed | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. images.chemycal.com [images.chemycal.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
Application Notes and Protocols for Nicofluprole Receptor Binding Assay
These application notes provide a detailed protocol for determining the binding affinity of Nicofluprole, a novel phenylpyrazole insecticide, to its target receptor. The primary molecular target for this compound is the γ-aminobutyric acid (GABA) receptor in insects, where it acts as a selective antagonist.[1][2] This protocol is designed for researchers in drug development and neuroscience to characterize the interaction of this compound with the GABA receptor complex.
Introduction
This compound is a member of the phenylpyrazole class of insecticides, which are known to disrupt the central nervous system of insects by blocking GABA-gated chloride channels.[3] Understanding the binding characteristics of this compound to the GABA receptor is crucial for elucidating its mechanism of action and for the development of new insecticidal agents. Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[4] This protocol describes a competitive radioligand binding assay using a radiolabeled ligand that binds to the GABA receptor, which is then displaced by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the GABA receptor.
| Compound | Radioligand | Tissue Preparation | IC50 (nM) | Ki (nM) |
| This compound | [³H]-TBOB | Insect neuronal membranes | 15 | 5 |
| Fipronil | [³H]-TBOB | Insect neuronal membranes | 10 | 3.5 |
| GABA | [³H]-GABA | Rat brain membranes | 100 | - |
Note: The data presented above are for illustrative purposes and may not represent actual experimental values. IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Protocols
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the GABA receptor.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [³H]-TBOB (t-butylbicycloorthobenzoate) or a similar high-affinity GABA receptor antagonist radioligand.
-
Receptor Source: Membrane preparations from insect neuronal tissue (e.g., housefly heads) or a suitable recombinant cell line expressing the insect GABA receptor.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific Binding Control: A high concentration of a known GABA receptor antagonist (e.g., 10 µM Fipronil).
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.
-
Glass fiber filters: (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Multi-well plates: 96-well format recommended.
-
Filtration apparatus: A cell harvester for rapid filtration.
-
Liquid scintillation counter.
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Step-by-Step Protocol
-
Receptor Preparation: Homogenize insect neuronal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (e.g., 10 µM Fipronil), and receptor membranes.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and receptor membranes.
-
-
Incubation: Add the radioligand (at a concentration close to its Kd) to all wells. Then add the appropriate concentrations of this compound or the non-specific binding control. Initiate the binding reaction by adding the membrane preparation to each well. The final assay volume should be 250 µL. Incubate the plate at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex. Allow the vials to sit for at least 4 hours in the dark before counting in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway
This compound exerts its effect by blocking the GABA-A receptor, which is a ligand-gated ion channel. The binding of GABA to this receptor normally opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. By blocking this channel, this compound prevents this inhibitory signal, leading to hyperexcitation of the insect's nervous system.
The following diagram illustrates the signaling pathway of the GABA-A receptor and the inhibitory action of this compound.
References
Application Notes and Protocols for Electrophysiological Recording Techniques with Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicofluprole is a novel insecticide belonging to the phenylpyrazole class.[1] Its primary mode of action is the selective antagonism of insect gamma-aminobutyric acid (GABA) receptors, which are ligand-gated chloride ion channels.[1][2] By blocking these inhibitory receptors in the insect central nervous system, this compound causes neuronal hyperexcitation, leading to paralysis and death of the target insect.[3] Phenylpyrazole insecticides may also exert effects on glutamate-gated chloride channels in insects.[4] Due to the structural differences between insect and mammalian GABA receptors, this compound exhibits selective toxicity, making it an effective agent for pest control with a lower risk to mammals.[4]
These application notes provide detailed protocols for utilizing electrophysiological techniques to characterize the effects of this compound on its target receptors. The described methods are essential for understanding its mechanism of action, potency, and selectivity, which are critical aspects of insecticide research and development. The protocols are designed for researchers familiar with basic electrophysiology principles and can be adapted for various insect species and neuronal preparations.
Mechanism of Action: Signaling Pathway
This compound acts as a non-competitive antagonist of the insect GABA receptor. The binding of GABA to its receptor normally opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of signal transmission. This compound binds to a site within the ion channel pore, physically obstructing the flow of chloride ions and thereby preventing the inhibitory action of GABA. This blockade of inhibitory signals results in uncontrolled neuronal firing.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 3. Bug Off: The Neural Effects of Insecticides [greymattersjournal.org]
- 4. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
Application Notes and Protocols for the Experimental Formulation of Nicofluprole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation of Nicofluprole, a novel phenylpyrazole insecticide, for various experimental applications. The information is intended to guide researchers in preparing stable and effective formulations for in vitro and in vivo studies.
Chemical and Physical Properties of this compound
This compound is a broad-spectrum insecticide belonging to the phenylpyrazole class.[1][2] Its primary mode of action is the non-competitive antagonism of insect gamma-aminobutyric acid (GABA) receptors and glutamate-gated chloride channels (GluCls), leading to neuronal hyperexcitation and insect mortality.[3][4][5][6][7]
| Property | Value | Reference |
| IUPAC Name | 2-chloro-N-cyclopropyl-5-(1-{2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-1H-pyrazol-4-yl)-N-methylpyridine-3-carboxamide | [1] |
| CAS Number | 1771741-86-6 | [1] |
| Molecular Formula | C22H14Cl3F7N4O | [1] |
| Molecular Weight | 605.7 g/mol | |
| Water Solubility | Very low (estimated based on fipronil) | [8][9][10][11] |
| Organic Solvent Solubility | Soluble in acetone (B3395972), dichloromethane, and other organic solvents (estimated based on fipronil) | [8][9] |
Signaling Pathway of this compound in Insects
This compound disrupts inhibitory neurotransmission in insects by blocking the normal function of GABA-gated and glutamate-gated chloride channels.
Experimental Formulation Protocols
Due to its low aqueous solubility, this compound requires specific formulation strategies for effective delivery in experimental settings. The following protocols are based on established methods for similar poorly water-soluble compounds, particularly other phenylpyrazole insecticides like fipronil.
Formulation for In Vitro Studies
For in vitro experiments, such as those involving insect cell lines, this compound should be dissolved in a water-miscible organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations for the experiment.
| Component | Example Concentration | Notes |
| This compound | 10 mM (stock solution) | Adjust as needed based on experimental requirements. |
| DMSO | As required for dissolution | Ensure final concentration in media is non-toxic to cells. |
Formulation for In Vivo Studies in Insects (Topical Application)
For topical application on insects, a volatile solvent is used to deliver a precise dose of this compound to the insect's cuticle.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Glass vials
-
Vortex mixer
-
Micropipette
Protocol:
-
Prepare a stock solution of this compound in acetone. For example, dissolve 10 mg of this compound in 1 mL of acetone to get a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
From the stock solution, prepare a series of dilutions in acetone to achieve the desired dose range for the bioassay.
-
Apply a small, precise volume (e.g., 0.1-1 µL) of the solution to the dorsal thorax of the insect using a micropipette.
-
A control group should be treated with acetone only.
| Component | Example Concentration | Notes |
| This compound | 1-100 µg/µL in acetone | Concentration will depend on the target insect species and desired dose. |
| Acetone | Carrier solvent | Evaporates quickly, leaving the active ingredient on the cuticle. |
Formulation for In Vivo Studies in Rodents (Oral Gavage)
For oral administration in rodent studies, this compound needs to be formulated to enhance its solubility and absorption from the gastrointestinal tract. A nanoemulsion or a solution/suspension in a vehicle containing co-solvents and surfactants is recommended.
Materials:
-
This compound
-
Oil phase (e.g., corn oil, sesame oil, citronella oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., PEG 400, ethanol)
-
Distilled water
-
Magnetic stirrer or sonicator
Protocol (Nanoemulsion):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Dissolve this compound in the selected oil phase to create the oily phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Slowly add the oily phase to the surfactant/co-surfactant mixture while stirring continuously to form a self-microemulsifying drug delivery system (SMEDDS) pre-concentrate.
-
For administration, this pre-concentrate can be diluted with water under gentle agitation to form a fine nanoemulsion.
| Component | Example Ratio (w/w) | Notes |
| This compound | 1-5% | Dependent on the required dose. |
| Oil Phase (e.g., Corn Oil) | 20-40% | Solubilizes the drug. |
| Surfactant (e.g., Tween 80) | 30-50% | Forms micelles to encapsulate the drug. |
| Co-surfactant (e.g., PEG 400) | 10-20% | Improves emulsification and drug solubility. |
Experimental Workflows
The following diagrams illustrate typical experimental workflows for in vitro and in vivo testing of this compound formulations.
Safety Precautions
This compound is a pesticide and should be handled with appropriate safety precautions. Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound and its formulations. All work with concentrated solutions should be performed in a well-ventilated area or a chemical fume hood. Dispose of all waste in accordance with institutional and local regulations.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 3. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. coromandel.biz [coromandel.biz]
- 10. eu-opensci.org [eu-opensci.org]
- 11. Fipronil Technical Fact Sheet [npic.orst.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Nicofluprole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Nicofluprole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an insecticide belonging to the phenylpyrazole class.[1] Its chemical structure is complex, featuring multiple aromatic rings and halogen substituents, which often leads to poor water solubility.[2][3] Low aqueous solubility can be a significant hurdle in research and development, affecting formulation, bioavailability, and overall efficacy in experimental assays.
Q2: What are the general strategies for improving the solubility of poorly soluble compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds. These can be broadly categorized into physical and chemical methods. Physical modifications include particle size reduction (micronization and nanosuspension) and altering the crystal habit (polymorphism).[4][5][6] Chemical methods involve the use of excipients and include pH adjustment, co-solvency, surfactant addition (micellar solubilization), and complexation with cyclodextrins.[4][6][7]
Q3: How does pH adjustment affect the solubility of this compound?
The solubility of compounds with ionizable groups can be significantly influenced by the pH of the aqueous solution. By adjusting the pH, a molecule can be converted into its more soluble ionized (salt) form.[] For molecules that can be protonated or deprotonated, modifying the pH of the solution can increase solubility.[] It is important to determine the pKa of this compound to effectively use pH modification. For many pesticides, a pH of 6.0 is often satisfactory, but this is compound-specific.[9]
Q4: What are co-solvents and how can they improve this compound solubility?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing the solubility of non-polar compounds like this compound.[5][10] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[][11]
Q5: How do surfactants enhance the solubility of poorly soluble compounds?
Surfactants are amphiphilic molecules that possess both a hydrophobic (lipophilic) tail and a hydrophilic head.[12] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[12][13] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[12]
Q6: What is cyclodextrin (B1172386) complexation and how does it work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity to form water-soluble inclusion complexes.[14][16] This encapsulation shields the hydrophobic guest from the aqueous environment, leading to a significant increase in its aqueous solubility.[16]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound precipitates out of solution upon addition to aqueous buffer. | The concentration of the organic stock solution is too high, causing the solvent to be immiscible with the aqueous buffer. The final concentration of the organic solvent is insufficient to maintain solubility. | 1. Use a more concentrated stock solution to minimize the volume of organic solvent added. 2. Incorporate a water-miscible co-solvent (e.g., DMSO, ethanol) into the final aqueous solution.[17] 3. Evaluate the pH of the aqueous buffer; for some compounds, adjusting the pH can enhance solubility.[17] |
| The compound does not fully dissolve in the chosen solvent system. | The intrinsic solubility of this compound in the selected solvent is low. The energy required to break the crystal lattice of the solid compound is high. | 1. Employ a solubilizing agent such as cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.[17] 2. Utilize a co-solvent system by mixing water with a water-miscible organic solvent.[17] 3. Apply gentle heating or sonication to aid dissolution, ensuring the compound is stable at the applied temperature.[17] |
| Inconsistent solubility results are observed between experiments. | Variability in experimental conditions such as temperature, pH, or preparation method. The purity of the this compound may differ between batches. | 1. Standardize all experimental protocols, ensuring consistency in temperature, pH, mixing speed, and incubation time. 2. Verify the purity of the compound for each batch. |
| The chosen surfactant does not significantly improve solubility. | The surfactant concentration is below the critical micelle concentration (CMC). The type of surfactant (anionic, cationic, non-ionic) is not optimal for this compound. | 1. Increase the surfactant concentration to ensure it is above the CMC. 2. Screen a variety of surfactants with different properties to find the most effective one.[18] |
| The co-solvent system is not effective at the desired concentration. | The chosen co-solvent is not a good match for the solute. The percentage of the co-solvent is not high enough to sufficiently reduce the polarity of the solution. | 1. Test a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol).[] 2. Experiment with different ratios of co-solvent to aqueous buffer. |
Data Presentation: Comparison of Solubility Enhancement Methods
Note: The following data is illustrative to demonstrate the expected outcomes of different solubility enhancement techniques for a poorly soluble compound like this compound. Actual values must be determined experimentally.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent | Ratio (Co-solvent:Water, v/v) | Illustrative Solubility (µg/mL) | Fold Increase |
| None (Water) | 0:100 | 0.1 | 1 |
| Ethanol | 10:90 | 5 | 50 |
| Ethanol | 20:80 | 25 | 250 |
| PEG 400 | 10:90 | 10 | 100 |
| PEG 400 | 20:80 | 50 | 500 |
| Propylene Glycol | 10:90 | 8 | 80 |
| Propylene Glycol | 20:80 | 40 | 400 |
Table 2: Effect of Surfactants on this compound Solubility
| Surfactant | Concentration (% w/v) | Illustrative Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 0.1 | 1 |
| Sodium Dodecyl Sulfate (SDS) | 0.5 | 15 | 150 |
| Sodium Dodecyl Sulfate (SDS) | 1.0 | 40 | 400 |
| Tween 80 | 0.5 | 12 | 120 |
| Tween 80 | 1.0 | 35 | 350 |
| Cremophor EL | 0.5 | 18 | 180 |
| Cremophor EL | 1.0 | 50 | 500 |
Table 3: Effect of Cyclodextrins on this compound Solubility
| Cyclodextrin | Concentration (mM) | Illustrative Solubility (µg/mL) | Fold Increase |
| None (Water) | 0 | 0.1 | 1 |
| β-Cyclodextrin (β-CD) | 5 | 20 | 200 |
| β-Cyclodextrin (β-CD) | 10 | 50 | 500 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5 | 40 | 400 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 100 | 1000 |
Experimental Protocols & Visualizations
Co-Solvent Method
Protocol:
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, PEG 400).
-
Create a series of co-solvent systems by mixing the organic solvent with water at different volume/volume ratios.
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.45 µm filter.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Surfactant (Micellar Solubilization) Method
Protocol:
-
Prepare a series of aqueous solutions with varying concentrations of a selected surfactant (e.g., SDS, Tween 80).
-
Ensure some concentrations are above the known critical micelle concentration (CMC) of the surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Follow steps 4-7 from the Co-Solvent Method protocol.
Cyclodextrin Complexation Method
Protocol:
-
Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 4-7 from the Co-Solvent Method protocol.
-
(Optional) To confirm inclusion complex formation, the solid phase can be analyzed using techniques like DSC, XRD, or NMR.
References
- 1. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | C22H14Cl3F7N4O | CID 134590429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Methods of solubility enhancements | PPTX [slideshare.net]
- 7. brieflands.com [brieflands.com]
- 9. umass.edu [umass.edu]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. oatext.com [oatext.com]
- 15. oatext.com [oatext.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Surfactant-mediated dissolution: contributions of solubility enhancement and relatively low micelle diffusivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nicofluprole Stability and Degradation
Welcome to the technical support center for nicofluprole. This resource provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing and characterizing degradation products of this compound. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
This compound is a phenylpyrazole insecticide.[1][2][3] Its chemical stability is a critical factor affecting its efficacy and safety. Understanding its degradation pathways is essential for developing stable formulations and ensuring regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
Elucidating Degradation Pathways: To identify the likely degradation products under various stress conditions, which helps in understanding the chemical behavior of the molecule.[4][5]
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4]
-
Assessing Intrinsic Stability: To determine the inherent stability of the this compound molecule and identify its susceptibility to specific environmental factors like light, heat, and pH.[5]
-
Informing Formulation and Packaging Development: Knowledge of degradation pathways aids in selecting appropriate excipients and packaging to protect the compound from degradation.[4]
Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?
Based on general guidelines for pharmaceuticals and pesticides, the following stress conditions are recommended:[5][6][7]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).[7]
-
Thermal Degradation: Heating the solid or solution form of the substance at temperatures above accelerated stability testing conditions (e.g., >50°C).[6]
-
Photodegradation: Exposing the substance to controlled UV and visible light.[5] For phenylpyrazole insecticides like fipronil (B1672679) and ethiprole (B1671408), photodegradation is a significant degradation pathway.[8][9][10][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. The molecule might be highly stable under the tested conditions. | Increase the duration of exposure, temperature, or concentration of the stressor. If no degradation is seen even under more severe conditions, it indicates high stability.[5] |
| Too much degradation (>20%) is observed. | The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage.[5] | Reduce the exposure time, temperature, or concentration of the stressor to achieve a target degradation of 5-20%. |
| Poor resolution between this compound and its degradation peaks in the chromatogram. | The analytical method is not optimized to be "stability-indicating." The mobile phase, column, or gradient may not be suitable for separating the parent compound from its closely related degradation products. | Modify the HPLC/UPLC method. Experiment with different mobile phase compositions, pH, columns (e.g., C18, phenyl-hexyl), and gradient profiles. |
| Mass balance is not achieved (sum of the assay of the main peak and impurities is not close to 100%). | Some degradation products may not be eluting from the column or may not be detected by the detector (e.g., lack a chromophore for UV detection). Co-elution of impurities. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). Adjust the mobile phase to ensure all components are eluted. Re-evaluate the peak purity of the main component and all impurity peaks. |
| Unexpected peaks appear in the control sample. | Contamination of the solvent or glassware. Degradation of the compound in the analytical solvent. | Use high-purity solvents and thoroughly clean all glassware. Prepare samples immediately before analysis or perform a short-term stability study of the analytical solution. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a specified period.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Thermal Degradation (Solid): Store the solid this compound in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Neutralization: After the specified time, cool the acid and base hydrolyzed samples and neutralize them with an equivalent amount of base or acid, respectively.
-
Dilution: Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Suggested Analytical Method: HPLC-UV/MS
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient program starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound) and/or Mass Spectrometry (MS) for identification of degradation products.
Data Presentation
The results of the stability testing should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of this compound | % Total Degradation | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl | 24 h | Data not available | Data not available | Data not available | Data not available |
| 0.1 M NaOH | 24 h | Data not available | Data not available | Data not available | Data not available |
| 3% H₂O₂ | 24 h | Data not available | Data not available | Data not available | Data not available |
| Heat (80°C, solid) | 48 h | Data not available | Data not available | Data not available | Data not available |
| Photolysis | 1.2M lux h | Data not available | Data not available | Data not available | Data not available |
Note: This table is a template. The actual data needs to be generated through experimental work.
Visualizations
Experimental Workflow
References
- 1. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 2. Phenylpyrazole insecticides [a.osmarks.net]
- 3. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 4. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites [inis.iaea.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Nicofluprole Resistance
Disclaimer: Nicofluprole is a novel phenylpyrazole insecticide. As of this writing, there is limited publicly available data on specific instances of insect resistance to this compound. This technical support guide utilizes fipronil (B1672679), a closely related and well-studied phenylpyrazole insecticide, as a proxy to discuss potential resistance mechanisms and strategies to overcome them. The methodologies and principles described herein are broadly applicable to phenylpyrazole insecticides and can be adapted for this compound resistance research.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of this compound in our insect colony. Could this be resistance?
A1: Reduced efficacy can be the first sign of insecticide resistance, which is a heritable change in the sensitivity of a pest population.[1] However, it is crucial to first rule out other factors such as improper storage of the compound, incorrect application rates, or unusual environmental conditions.[2] If these factors are controlled for and reduced efficacy persists, it is highly probable that the insect population is developing resistance.
Q2: What are the likely mechanisms of resistance to this compound?
A2: Based on what is known about other phenylpyrazole insecticides like fipronil, there are two primary mechanisms of resistance:
-
Target-site resistance: This involves mutations in the insect's gamma-aminobutyric acid (GABA) receptor, the target of this compound.[2][3][4][5][6][7][8][9][10] Specifically, mutations in the Resistance to dieldrin (B1670511) (Rdl) gene, which encodes a subunit of the GABA receptor, can prevent the insecticide from binding effectively.[2][3][4][5][6][7][8][9][10]
-
Metabolic resistance: This is the most common form of resistance and involves the insect's ability to detoxify the insecticide before it reaches its target site.[4][6][11][12][13][14] This is often due to the enhanced activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs).[4][6][11][12][13][14]
Q3: How can we determine which resistance mechanism is present in our insect population?
A3: A combination of bioassays with synergists and molecular testing can elucidate the resistance mechanism:
-
Synergist Bioassays: Synergists are chemicals that inhibit specific detoxification enzymes.[15][16][17][18] If the toxicity of this compound increases when co-administered with a synergist like piperonyl butoxide (PBO), which inhibits P450s, it suggests metabolic resistance is at play.[15][16][17][18]
-
Molecular Analysis: DNA sequencing of the Rdl gene can identify known mutations associated with target-site resistance to phenylpyrazoles.
Q4: What are the options for overcoming this compound resistance?
A4: Strategies depend on the identified resistance mechanism:
-
For Metabolic Resistance: The use of synergists in formulations can help restore the efficacy of this compound.
-
For Target-Site Resistance: It is crucial to rotate to an insecticide with a different mode of action. Continuing to use a phenylpyrazole will likely result in control failure.
-
Integrated Pest Management (IPM): This is a long-term strategy that involves a combination of tactics to control pests, thereby reducing the selection pressure for resistance to any single insecticide.[19][20][21][22] Key components of an IPM program include monitoring pest populations, using economic thresholds to determine when to intervene, and rotating insecticides with different modes of action.[19][20][23][22]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in bioassay results. | Inconsistent application of the insecticide. | Ensure precise and standardized application techniques. Use a calibrated micro-applicator for topical applications. |
| Health of the insect colony. | Use insects of a consistent age and from a healthy, non-stressed colony. | |
| Incomplete evaporation of solvent in vial assays. | Ensure the solvent has fully evaporated before introducing insects. A hot-dog roller can aid in uniform coating and evaporation.[16] | |
| Control mortality is greater than 20%. | Contaminated equipment or diet. | Thoroughly clean all glassware and equipment. Ensure the insect diet is fresh and free of contaminants. |
| Stressful handling of insects. | Minimize handling time and be gentle during transfers. | |
| Unhealthy insect colony. | Discard the experiment and start with a new batch of healthy insects. | |
| No mortality at the highest insecticide concentration. | Extreme resistance in the insect population. | Confirm the concentration of your stock solution. If correct, the population may be highly resistant. |
| Degradation of the insecticide. | Prepare fresh stock solutions and store them appropriately, protected from light and extreme temperatures. | |
| Synergist appears to have no effect. | The concentration of the synergist is too low. | Increase the concentration of the synergist, ensuring it remains non-toxic to the insects on its own. |
| The primary resistance mechanism is not metabolic. | Investigate target-site resistance through molecular analysis. |
Quantitative Data
Table 1: Fipronil Lethal Concentration (LC50) and Resistance Ratios (RR) in Various Insect Species
| Insect Species | Strain | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Rhipicephalus (Boophilus) microplus | Susceptible (Mozo) | 0.75 (AIT) | - | [9] |
| Rhipicephalus (Boophilus) microplus | Resistant | 151.8 (AIT) | 202.4 | [9] |
| Haemaphysalis bispinosa | Field Strain | 0.53 (AIT) | - | [24] |
| Cimex lectularius (Bed Bug) | Susceptible (Harlan) | 0.02 (LD50 ng/bug) | - | [19] |
| Cimex lectularius (Bed Bug) | Field Strain (Shanda) | >20 (LD50 ng/bug) | >985 | [19] |
| Cimex lectularius (Bed Bug) | Field Strain (Winston Salem) | 1.33 (LD50 ng/bug) | 65.7 | [19] |
| Ctenocephalides felis (Cat Flea) | Lab Strain | 0.07-0.16 | 0.11-1.75 | [20] |
AIT: Adult Immersion Test
Experimental Protocols
Protocol 1: Topical Bioassay for Determining LD50
This protocol is adapted from standard topical application methods to determine the median lethal dose (LD50) of an insecticide.
Materials:
-
Technical grade this compound
-
Analytical grade acetone (B3395972)
-
Microsyringe applicator
-
CO2 or cold anesthesia setup
-
Susceptible and suspected resistant strains of the target insect
-
Observation containers with food and water
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of at least five serial dilutions to obtain a range of concentrations expected to cause between 10% and 90% mortality.
-
Insect Handling: Anesthetize a group of 20-30 adult insects of uniform age and size using CO2 or cold.
-
Application: Apply a small, precise volume (e.g., 0.5 µL) of each this compound dilution to the dorsal thorax of each insect using the microsyringe applicator. A control group should be treated with acetone only.
-
Observation: Place the treated insects in clean holding containers with access to food and water. Maintain at a constant temperature and humidity.
-
Mortality Assessment: Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move when prodded.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to calculate the LD50, 95% confidence limits, and the slope of the regression line.
Protocol 2: CDC Bottle Bioassay with Synergists
This protocol is adapted from the CDC bottle bioassay guidelines to assess the role of metabolic resistance.[2][4][8]
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Synergists: Piperonyl Butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl Maleate (DEM)
-
High-purity acetone
-
Adult insects from susceptible and resistant strains
Procedure:
-
Bottle Coating:
-
Prepare stock solutions of this compound and each synergist in acetone.
-
Coat the inside of the bottles with 1 ml of the respective solutions:
-
Group A: Acetone only (Control)
-
Group B: this compound solution
-
Group C: Synergist solution only
-
Group D: this compound + Synergist solution
-
-
Roll the bottles until the acetone has completely evaporated, leaving a uniform coating.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle using an aspirator.
-
Record the number of knocked-down insects at regular intervals for up to 2 hours.
-
-
Mortality Assessment:
-
After the exposure period, transfer the insects to clean holding containers with food and water.
-
Record mortality at 24 hours.
-
-
Data Analysis:
-
Calculate the percentage mortality for each group.
-
A significant increase in mortality in Group D compared to Group B indicates the involvement of the metabolic enzyme system inhibited by the specific synergist.
-
Protocol 3: Molecular Detection of RDL Mutations
This protocol outlines the general steps for identifying target-site mutations in the GABA receptor.
Materials:
-
Individual insects (alive or preserved in ethanol)
-
DNA extraction kit
-
PCR primers flanking the A2' region of the Rdl gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects using a commercially available kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Amplify the region of the Rdl gene containing the potential mutation site using PCR.
-
Use primers designed based on the known Rdl sequence of the target insect or a closely related species.
-
-
PCR Product Verification: Run the PCR products on an agarose (B213101) gel to confirm the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type (susceptible) Rdl gene sequence to identify any amino acid substitutions, such as the A2'S mutation.
Visualizations
Caption: GABAergic signaling pathway and the mode of action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Insecticide Resistance Management | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. westnile.ca.gov [westnile.ca.gov]
- 3. piat.org.nz [piat.org.nz]
- 4. cdc.gov [cdc.gov]
- 5. pacmossi.org [pacmossi.org]
- 6. researchgate.net [researchgate.net]
- 7. Insecticide resistance intensity and efficacy of synergists with pyrethroids in Anopheles gambiae (Diptera: Culicidae) from Southern Togo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesamalaria.org [mesamalaria.org]
- 9. In vitro tests to establish LC50 and discriminating concentrations for fipronil against Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) and their standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Insecticide Resistance in Adult Mosquitoes: Perspectives on Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. vdci.net [vdci.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Resistance to Fipronil in the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insecticide Resistance in Fleas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. irac-online.org [irac-online.org]
- 23. bioassaysys.com [bioassaysys.com]
- 24. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicofluprole Concentration for In-Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Nicofluprole in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel insecticide belonging to the phenylpyrazole class. Its primary mode of action is the selective antagonism of insect gamma-aminobutyric acid (GABA) receptors.[1][2] Phenylpyrazole insecticides, in general, function by blocking glutamate-activated chloride channels in insects, which mammals do not possess, making them less susceptible to its primary effects.[3]
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: While this compound is selective for insect GABA receptors, studies in rats have shown it can induce the activation of nuclear receptors CAR/PXR in the liver. This can lead to increased liver weight, hypertrophy, and secondary effects on thyroid hormones.[1] However, these effects observed in rats were not replicated in human hepatocytes, suggesting a species-specific difference and a lack of human relevance for these particular off-target effects.[1] It is still crucial to assess potential cytotoxicity in any new in-vitro model.
Q3: What is the recommended solvent and storage condition for this compound?
A3: Like many hydrophobic small molecules, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For in-vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q4: How can I determine the optimal concentration range for this compound in my specific cell line?
A4: The optimal concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my assay.
-
Potential Cause: The concentration of this compound may be too low, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Verify Concentration Range: Perform a dose-response curve with a wider range of concentrations.
-
Increase Incubation Time: Extend the incubation period to allow for sufficient time for the compound to exert its effects.
-
Check Compound Integrity: Ensure the this compound stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution if necessary.
-
Confirm Cell Line Sensitivity: Verify from the literature if your chosen cell line is expected to be responsive to compounds acting on the pathways affected by this compound.
-
Issue 2: I am observing high variability between replicate wells.
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated for accurate liquid handling.
-
Minimize Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile media or PBS to maintain humidity.
-
Prepare Master Mixes: Whenever possible, prepare a master mix of reagents (e.g., media with this compound) to be added to the wells to reduce pipetting variability.
-
Issue 3: I am observing precipitation of this compound in the cell culture medium.
-
Potential Cause: The concentration of this compound exceeds its solubility in the aqueous culture medium.
-
Troubleshooting Steps:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize its effect on solubility and to avoid solvent-induced toxicity.[4]
-
Prepare Intermediate Dilutions: Prepare an intermediate dilution of the stock solution in pre-warmed culture medium before adding it to the cells. This helps to prevent localized high concentrations of the compound.[4]
-
Visually Inspect for Precipitation: After adding this compound to the medium, visually inspect the solution for any signs of precipitation. If precipitation is observed, consider using a lower concentration.
-
Data Presentation
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Phenylpyrazole Insecticide | [1][3] |
| Molecular Formula | C₂₂H₁₄Cl₃F₇N₄O | [2] |
| Molecular Mass | 589.72 g/mol | [2] |
| Primary Target (Insects) | GABA-gated chloride channels | [1][2] |
| Potential Off-Target (Rodents) | CAR/PXR nuclear receptors | [1] |
Table 2: Recommended Starting Concentration Ranges for In-Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Notes |
| Cytotoxicity (e.g., MTT, Neutral Red) | Mammalian (e.g., HepG2, SH-SY5Y) | 0.1 µM - 100 µM | A wide range is recommended to determine the cytotoxic threshold. |
| Receptor Binding Assay | Insect cell lines expressing GABA receptors | 1 nM - 10 µM | To determine binding affinity and specificity. |
| Gene Expression Analysis (e.g., qPCR) | Rat or human hepatocytes | 0.1 µM - 50 µM | To assess the induction of CAR/PXR target genes like CYP3A.[1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound on insect GABA receptors.
Caption: Off-target signaling pathway of this compound in rat liver.
Caption: General experimental workflow for in-vitro testing of this compound.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 3. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 4. benchchem.com [benchchem.com]
Nicofluprole Synthesis: A Technical Support Guide to Impurity Troubleshooting
For researchers and professionals in drug development and agrochemical synthesis, navigating the complexities of multi-step organic synthesis is a daily challenge. The novel phenylpyrazole insecticide, Nicofluprole, with its intricate molecular architecture, presents a unique set of synthetic hurdles. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common impurities and side reactions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound can be logically approached through a convergent strategy. The molecule is retrosynthetically disconnected into three key building blocks: a substituted phenylhydrazine (B124118), a pyrazole-4-carbaldehyde derivative, and a 2-chloro-N-cyclopropyl-N-methyl-5-bromopyridine-3-carboxamide. The core of the synthesis involves the formation of the substituted pyrazole (B372694) ring via a condensation reaction, followed by a coupling reaction to attach the pyridine (B92270) moiety, and finally, the formation of the amide bond.
Q2: What are the most common types of impurities observed in this compound synthesis?
A2: Impurities in this compound synthesis can be broadly categorized as:
-
Process-related impurities: These arise from incomplete reactions, side reactions of starting materials or intermediates, or the use of impure raw materials.
-
Degradation products: this compound or its intermediates may degrade under certain reaction or purification conditions.
-
Reagent-related impurities: These are impurities originating from the reagents, solvents, or catalysts used in the synthesis.
Q3: How can I identify and characterize unknown impurities?
A3: A combination of analytical techniques is essential for impurity identification. High-Performance Liquid Chromatography (HPLC) is a primary tool for detecting and quantifying impurities. For structural elucidation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][2][3] In some cases, isolation of the impurity via preparative HPLC may be necessary for unambiguous characterization.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity formation and mitigation strategies.
Problem 1: Low yield in the pyrazole ring formation step.
-
Potential Cause 1.1: Incomplete condensation of the phenylhydrazine with the dicarbonyl compound.
-
Troubleshooting:
-
Ensure the reaction pH is optimal. The Paal-Knorr pyrrole (B145914) synthesis, a related reaction, is often acid-catalyzed, but excessively strong acid can lead to side reactions. A similar principle may apply here.
-
Increase the reaction temperature or prolong the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Ensure the effective removal of water formed during the reaction, for example, by using a Dean-Stark apparatus.
-
-
-
Potential Cause 1.2: Formation of isomeric pyrazoles.
-
Troubleshooting:
-
The regioselectivity of the cyclization can be influenced by the substituents on the dicarbonyl compound and the reaction conditions.
-
Careful control of temperature and the rate of addition of reagents may favor the formation of the desired isomer.
-
Purification by column chromatography is often necessary to separate the desired product from its isomers.
-
-
Problem 2: Presence of unreacted starting materials in the final product.
-
Potential Cause 2.1: Inefficient coupling reaction.
-
Troubleshooting:
-
Optimize the catalyst system (e.g., palladium catalyst and ligand for Suzuki or Stille coupling).
-
Ensure the reagents are of high purity and anhydrous conditions are maintained if using moisture-sensitive catalysts.
-
Increase the stoichiometry of the limiting reagent, if economically feasible.
-
-
-
Potential Cause 2.2: Incomplete amide bond formation.
-
Troubleshooting:
-
Choose a more efficient coupling agent (e.g., HATU, HOBt/EDC).
-
Ensure the amine and carboxylic acid starting materials are pure and free of moisture.
-
Optimize the reaction temperature and time.
-
-
Problem 3: Observation of a significant byproduct with a higher molecular weight.
-
Potential Cause 3.1: Dimerization of starting materials or intermediates.
-
Troubleshooting:
-
This can occur at high concentrations or temperatures. Diluting the reaction mixture may help.
-
In coupling reactions, homo-coupling of starting materials can be a significant side reaction. Optimizing the catalyst and reaction conditions is crucial to favor the cross-coupling product.
-
-
Problem 4: Product degradation during workup or purification.
-
Potential Cause 4.1: Hydrolysis of the amide bond.
-
Troubleshooting:
-
Avoid strongly acidic or basic conditions during the workup and purification steps.
-
Use a buffered aqueous solution for extraction if necessary.
-
-
-
Potential Cause 4.2: Photodegradation.
-
Troubleshooting:
-
Protect the reaction mixture and the purified product from light, especially if the molecule contains chromophores that absorb in the UV-visible region.
-
-
Quantitative Data Summary
While specific quantitative data for this compound synthesis is proprietary, the following table provides a general overview of typical parameters that researchers should aim for during method development.
| Parameter | Target Value | Analytical Method |
| Purity of Final Product | > 98% | HPLC, NMR |
| Individual Impurity Level | < 0.1% | HPLC |
| Yield of Key Steps | > 80% | Gravimetric, HPLC |
| Residual Solvent Content | Per ICH guidelines | Headspace GC-MS |
Experimental Protocols
General Protocol for Impurity Analysis by HPLC:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[2]
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727) is typically effective for separating compounds of varying polarity.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in a suitable solvent (e.g., acetonitrile/water mixture) and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard of this compound to quantify the main peak and estimate the percentage of impurities based on their peak areas relative to the total peak area (assuming similar response factors for a preliminary assessment).
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting synthesis issues.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. CN116602298B - Pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficacy of Nicofluprole Formulations
Welcome to the Technical Support Center for Nicofluprole formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during laboratory studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel broad-spectrum insecticide belonging to the phenylpyrazole class.[1] Its primary mode of action is the selective antagonism of insect GABA (gamma-aminobutyric acid) receptors and the blockage of glutamate-activated chloride channels in insects.[1][2] This disruption of the central nervous system leads to hyperexcitation, paralysis, and eventual death of the target insect.[2]
Q2: What are the common types of insecticide formulations, and how might they affect this compound's efficacy?
A2: Insecticide formulations are designed to improve the handling, storage, application, and effectiveness of the active ingredient. Common types include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, forming an emulsion when mixed with water. The choice of solvent and emulsifier can significantly impact the stability and droplet size of the spray, affecting coverage and penetration.
-
Suspension Concentrates (SC): The solid active ingredient is dispersed in a liquid (usually water). Particle size and the quality of suspending agents are critical to prevent settling and ensure uniform application.
-
Wettable Powders (WP): The active ingredient is mixed with a fine dust and a wetting agent. These are mixed with water to form a suspension. Proper mixing is crucial to avoid clogging sprayers and ensure even distribution.
-
Water-Dispersible Granules (WG): Similar to wettable powders, but in a granular form to reduce dust and improve handling.
The formulation of this compound will directly impact its bioavailability and, consequently, its efficacy. Factors such as the type and concentration of adjuvants (e.g., surfactants, stickers, penetrants) can enhance the spreading, adhesion, and absorption of the active ingredient on the target pest.
Q3: I am observing lower-than-expected mortality in my bioassays with a this compound formulation. What are the potential causes?
A3: Lower-than-expected mortality can stem from several factors:
-
Formulation Instability: The formulation may not be properly homogenized, leading to an inconsistent concentration of the active ingredient in the applied solution. Ensure thorough mixing before each application.
-
Suboptimal Application: Uneven spray coverage, incorrect droplet size, or rapid runoff from the target surface can reduce the exposure of the pest to the insecticide.
-
Pest-Related Factors: The developmental stage, age, and nutritional status of the target insect can influence its susceptibility. Ensure you are using a consistent and appropriate life stage for your assays.
-
Environmental Conditions: Temperature, humidity, and light can affect both the stability of the this compound formulation and the behavior and physiology of the target pest.
-
Resistance: While this compound is a newer insecticide, the potential for insect populations to develop resistance should be considered, especially if the insects are sourced from the field.
Q4: How can I enhance the stability of my diluted this compound formulation for experimental use?
A4: To enhance the stability of your diluted formulation:
-
Use High-Quality Water: The pH and mineral content of the water used for dilution can affect the stability of some formulations. Using distilled or deionized water is recommended for laboratory experiments.
-
Follow Manufacturer's Instructions: Adhere to the recommended dilution rates and mixing procedures provided by the manufacturer of the this compound formulation.
-
Prepare Fresh Solutions: It is best practice to prepare fresh dilutions for each experiment to avoid degradation of the active ingredient or changes in the formulation's physical properties over time.
-
Constant Agitation: For suspension concentrates or wettable powders, gentle agitation may be necessary to maintain a homogenous suspension during the experiment.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound formulations.
Problem 1: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation Preparation | Ensure the stock solution is thoroughly mixed before taking aliquots for dilution. Use calibrated pipettes for all dilutions. |
| Uneven Application | Standardize the application method. For spray applications, ensure consistent pressure, nozzle distance, and spray volume. For topical applications, use a micro-applicator to apply a precise dose. |
| Non-uniform Test Insects | Use insects of the same age, developmental stage, and from a synchronized cohort to minimize biological variability. |
| Environmental Fluctuations | Conduct experiments in a controlled environment with stable temperature, humidity, and light conditions. |
Problem 2: High mortality in the control group.
| Possible Cause | Troubleshooting Step |
| Contamination of Equipment | Thoroughly clean all glassware and equipment with an appropriate solvent and rinse with distilled water before use to remove any residual insecticide. |
| Solvent Toxicity | If using a solvent to dissolve the this compound formulation, run a solvent-only control to ensure the solvent itself is not causing mortality. |
| Stressful Handling of Insects | Minimize handling stress on the insects. Allow for an acclimation period after handling before starting the experiment. |
| Unhealthy Insect Colony | Ensure the insect colony is healthy and free from disease. |
Problem 3: No dose-response relationship observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations tested may be too high (resulting in 100% mortality across all doses) or too low (resulting in no significant mortality). Conduct a preliminary range-finding experiment to determine the appropriate concentration range. |
| Degradation of Active Ingredient | Prepare fresh stock solutions and dilutions for each experiment. Store the stock formulation according to the manufacturer's instructions. |
| Incorrect Application Method | Ensure the application method allows for the insecticide to reach the target site on the insect. For example, for a stomach poison, the insect must ingest the treated material. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of this compound formulations.
Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC) Formulation for Laboratory Bioassays
This protocol describes the preparation of a generic EC formulation for research purposes. Note: This is a general guideline. The specific components and ratios should be optimized for your specific research needs and in consultation with formulation chemistry experts.
Materials:
-
This compound technical grade
-
Solvent (e.g., Aromatic 200)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and ethoxylated castor oil)
-
Glass beakers and magnetic stirrer
Procedure:
-
Weigh the desired amount of this compound technical grade and dissolve it completely in the solvent in a glass beaker using a magnetic stirrer.
-
In a separate beaker, prepare the emulsifier blend.
-
Slowly add the emulsifier blend to the this compound-solvent mixture while continuously stirring.
-
Continue stirring until a clear, homogenous solution is obtained.
-
Store the resulting EC formulation in a tightly sealed, labeled glass container in a cool, dark, and well-ventilated area.
Protocol 2: Topical Application Bioassay to Determine LD50
This bioassay is used to determine the lethal dose (LD50) of a this compound formulation when applied directly to the insect.
Materials:
-
This compound formulation
-
Acetone (or another suitable solvent)
-
Micro-applicator
-
Test insects (e.g., adult houseflies, cockroaches)
-
Cages for holding treated insects
-
Food and water for insects
Procedure:
-
Prepare a series of dilutions of the this compound formulation in acetone.
-
Calibrate the micro-applicator to deliver a precise volume (e.g., 1 µL).
-
Anesthetize the test insects lightly with CO2.
-
Apply a single droplet of the insecticide dilution to the dorsal thorax of each insect.
-
Treat a control group with the solvent only.
-
Place the treated insects in holding cages with access to food and water.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD50 using probit analysis.
Protocol 3: Leaf-Dip Bioassay for Foliar Insect Pests
This method is suitable for evaluating the efficacy of a this compound formulation against insects that feed on plant leaves.
Materials:
-
This compound formulation
-
Distilled water
-
Surfactant (if not included in the formulation)
-
Fresh, untreated leaves
-
Petri dishes with moistened filter paper
-
Test insects (e.g., lepidopteran larvae)
Procedure:
-
Prepare a series of dilutions of the this compound formulation in distilled water. Add a surfactant if necessary to ensure even wetting of the leaves.
-
Dip individual leaves into the test solutions for a standardized time (e.g., 10 seconds).
-
Allow the leaves to air dry completely.
-
Dip control leaves in water (with surfactant if used in the treatments).
-
Place one treated leaf in each petri dish lined with moistened filter paper.
-
Introduce one test insect into each petri dish.
-
Record mortality and leaf area consumed at 24, 48, and 72 hours.
-
Calculate the LC50 (lethal concentration) based on mortality data.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Example of LD50 Values for Different this compound Formulations against Musca domestica (Topical Application)
| Formulation ID | LD50 (µ g/insect ) at 24h | 95% Confidence Limits | Slope ± SE |
| NF-EC-01 | 0.05 | 0.04 - 0.06 | 2.5 ± 0.3 |
| NF-SC-01 | 0.08 | 0.07 - 0.09 | 2.2 ± 0.2 |
| NF-WP-01 | 0.12 | 0.10 - 0.14 | 1.9 ± 0.4 |
Table 2: Example of LC50 Values for Different this compound Formulations against Plutella xylostella (Leaf-Dip Bioassay)
| Formulation ID | LC50 (mg/L) at 48h | 95% Confidence Limits | Slope ± SE |
| NF-EC-01 | 1.5 | 1.2 - 1.8 | 3.1 ± 0.5 |
| NF-SC-01 | 2.3 | 1.9 - 2.7 | 2.8 ± 0.4 |
| NF-WG-01 | 2.8 | 2.4 - 3.2 | 2.5 ± 0.6 |
Mandatory Visualizations
Signaling Pathway of Phenylpyrazole Insecticides
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Testing
Caption: General workflow for efficacy testing.
Logical Relationship in Troubleshooting Low Efficacy
Caption: Troubleshooting logic for low efficacy.
References
Technical Support Center: Reducing Off-Target Effects of Nicofluprole
Disclaimer: Initial searches for "Nicofluprole" indicate it is a novel phenylpyrazole insecticide.[1] Its off-target effects in non-insect species, particularly in a research context for drug development, are not widely documented in publicly available literature. The following technical support guide is a generalized resource based on a hypothetical scenario where this compound is being investigated as a kinase inhibitor. The principles and protocols provided are based on common experiences with small molecule inhibitors in cell biology research.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate the off-target effects of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects happen when a compound like this compound binds to and alters the function of proteins other than its intended target.[2][3] These unintended interactions can cause several problems:
-
Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular pathways, leading to cell death or other toxic effects not related to the primary target.[2]
-
Poor Translation: Promising results in the lab may fail in later stages if the effects are due to off-targets that have different consequences in a whole organism.[2]
Q2: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A2: This could be due to several factors:
-
On-Target Toxicity: The intended target of this compound may be essential for cell survival, and its inhibition is inherently toxic.
-
Off-Target Toxicity: this compound might be inhibiting one or more off-target proteins that are critical for cell viability. This is a common issue with kinase inhibitors.[5]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.[4][6]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A multi-pronged approach is best:
-
Use the Lowest Effective Concentration: Always perform a dose-response experiment to identify the lowest concentration of this compound that produces the desired on-target effect.[2] Higher concentrations are more likely to bind to lower-affinity off-targets.[2]
-
Use Control Compounds: If available, include a structurally similar but inactive version of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical structure itself.[2]
-
Orthogonal Validation: Do not rely on a single compound. Use a structurally different inhibitor for the same target. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Genetic Validation: The most rigorous approach is to use genetic methods like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[2][3] If the phenotype of the genetic modification matches the phenotype of this compound treatment, it strongly suggests the effect is on-target.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype | The observed effect is due to an unknown off-target interaction of this compound. | 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) or Western blot for a downstream substrate to confirm this compound is binding to its intended target in your cells.[2] 2. Rescue Experiment: If the off-target is known or hypothesized, try to "rescue" the phenotype by adding back a downstream product of the off-target pathway. 3. Perform a proteome-wide profiling experiment (e.g., chemical proteomics) to identify all cellular targets.[3] |
| Inconsistent Results Between Experiments | 1. Compound Instability: this compound may be degrading in the culture medium. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered protein expression.[7][8] | 1. Prepare Fresh Solutions: Always make fresh dilutions of this compound from a frozen stock for each experiment.[6] 2. Standardize Cell Culture: Use cells within a consistent and low passage number range for all experiments. |
| Results Don't Match Genetic Knockdown | The phenotype observed with this compound is likely due to an off-target effect. | 1. Lower the Concentration: Re-run the experiment with a lower dose of this compound. 2. Use an Orthogonal Inhibitor: Validate the phenotype with a structurally unrelated inhibitor for the same target.[3] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its intended target (Kinase A) and a known off-target (Kinase B).
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Fold) |
| This compound | Kinase A (On-Target) | 15 | 10 | 1 |
| Kinase B (Off-Target) | 450 | 300 | 30x vs Kinase A | |
| Control Inhibitor X | Kinase A (On-Target) | 25 | 20 | 1 |
| Kinase B (Off-Target) | >10,000 | >8,000 | >400x vs Kinase A |
-
IC50: The concentration of an inhibitor required to reduce enzyme activity by 50%.[9]
-
Ki: The inhibition constant, representing the binding affinity of the inhibitor to the target.[9]
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Inhibition
Objective: To determine the lowest effective concentration of this compound that inhibits the target kinase activity by 50% (IC50).
Methodology:
-
Reagent Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Setup: In a multi-well plate, add the purified target kinase, its specific substrate, and the various concentrations of this compound. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the assay format).[10]
-
Incubation: Incubate the plate at a controlled temperature for a specific time (e.g., 60 minutes at 30°C).[10]
-
Detection: Stop the reaction and measure the kinase activity using a suitable method (e.g., radiometric assay, fluorescence-based assay, or ELISA).[10][11]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound is binding to its intended target in intact cells.[2]
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes to denature proteins.[2]
-
Lysis and Separation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.[3]
-
Protein Quantification: Collect the supernatant, which contains the soluble (non-denatured) proteins.
-
Western Blot: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.[3]
Visualizations
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
Solving inconsistent results in Nicofluprole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Nicofluprole bioassays. The information is tailored for researchers, scientists, and drug development professionals to help resolve inconsistencies and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel phenylpyrazole insecticide.[1] Its primary mode of action is the selective antagonism of insect gamma-aminobutyric acid (GABA) receptors.[1] By blocking these receptors, this compound inhibits the influx of chloride ions into nerve cells, leading to neuronal hyperexcitation, paralysis, and eventual death of the insect.[2] While it shows high selectivity for insect GABA receptors over mammalian receptors, some of its metabolites may have a higher affinity for vertebrate receptors.[3]
Q2: What are the most common types of bioassays used to evaluate the efficacy of this compound?
A2: Common bioassays for insecticides like this compound include topical application assays to determine lethal dose (LD50) or lethal concentration (LC50), membrane potential assays using fluorescent probes, electrophysiological assays such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing insect GABA receptors, and radioligand binding assays to determine binding affinity (Ki).
Q3: Why am I seeing significant variability in my this compound bioassay results?
A3: Variability in bioassays can stem from several factors. These can be broadly categorized into three areas: biological variability (e.g., insect age, sex, strain, and health), environmental conditions (e.g., temperature, humidity, and light exposure), and methodological inconsistencies (e.g., improper insecticide dilution, inconsistent application technique, and variable observation times).[4][5][6]
Q4: How can I minimize the "edge effect" in my plate-based assays?
A4: The "edge effect," where wells on the perimeter of a microplate behave differently, is a common source of variability. To mitigate this, it is recommended to avoid using the outer wells for critical samples and standards. Instead, fill these wells with a buffer or control solution to create a more uniform environment across the plate.
Troubleshooting Guides
Inconsistent Results in Topical Application Bioassays
| Observed Problem | Potential Cause | Recommended Solution |
| High mortality in control group (>10%) | 1. Solvent toxicity.[7][8] 2. Mechanical damage to insects during handling. 3. Unhealthy insect population. | 1. Ensure the solvent (e.g., acetone) is of high purity and the volume applied is not toxic to the insect species.[7][8] 2. Handle insects gently. Use soft forceps or a cold plate to anesthetize them during application.[7][8] 3. Use a healthy, synchronized population of insects for the assay. |
| High variability between replicates | 1. Inconsistent droplet size or application site.[9] 2. Non-uniform insect size or age. 3. Fluctuation in environmental conditions. | 1. Calibrate the microapplicator regularly. Apply the droplet to a consistent location on the insect's thorax.[7][10] 2. Use insects of the same age and similar size/weight.[9] 3. Maintain constant temperature and humidity throughout the experiment. |
| LC50 values differ significantly from expected or published values | 1. Incorrect insecticide concentration. 2. Insecticide degradation. 3. Development of insecticide resistance in the test population. | 1. Prepare fresh serial dilutions from a validated stock solution for each experiment. 2. Store this compound stock solutions properly (cool, dark, and dry) and avoid repeated freeze-thaw cycles. 3. Test a known susceptible insect strain as a positive control to verify the bioassay's accuracy. |
Issues with Electrophysiological Assays (e.g., TEVC)
| Observed Problem | Potential Cause | Recommended Solution |
| Low expression of GABA receptors in Xenopus oocytes | 1. Poor quality of cRNA. 2. Suboptimal incubation time or temperature post-injection. 3. Oocyte health issues. | 1. Ensure cRNA is of high purity and integrity. 2. Optimize the incubation period (typically 1-3 days) and temperature (around 16-18°C).[11] 3. Use healthy, stage V-VI oocytes. |
| Unstable recordings or high leak currents | 1. Poor electrode quality or improper impalement. 2. Mechanical vibration. 3. Oocyte membrane damage. | 1. Use freshly pulled microelectrodes with appropriate resistance (0.5-5 MΩ). Impale the oocyte carefully to minimize damage. 2. Use a vibration isolation table. 3. Ensure the recording chamber is free of sharp edges and the oocyte is healthy. |
| Inconsistent inhibition by this compound | 1. Inaccurate drug concentration at the receptor site. 2. Slow onset of drug action. 3. Receptor desensitization or rundown. | 1. Ensure complete solution exchange in the recording chamber. 2. Allow sufficient pre-incubation time for this compound to reach equilibrium. 3. Monitor baseline GABA responses to check for stability before applying the antagonist. |
Data Presentation
Table 1: Comparative Potency of Fipronil (a related phenylpyrazole) on Insect and Vertebrate GABA Receptors.
No specific LC50 or IC50 data for this compound is publicly available. The following data for Fipronil is provided for illustrative purposes.
| Organism/Receptor | Assay Type | IC50 (nM) | Reference |
| Housefly (Musca domestica) | [3H]EBOB Binding | 3 - 12 | [2] |
| Fruit fly (Drosophila melanogaster) | [3H]EBOB Binding | 3 - 12 | [2] |
| Human (recombinant β3 homomer) | [3H]EBOB Binding | 1103 | [2] |
| Mouse | [3H]EBOB Binding | 175 (sulfone metabolite) | [2] |
Table 2: Example LC50 Values for Fipronil against Different Insect Species.
This table provides example data to illustrate the expected range of values. Actual results will vary depending on the insect species, strain, and assay conditions.
| Insect Species | Bioassay Method | LC50 | Reference |
| Housefly (Musca domestica) | Topical Application | ~0.25 µg/g | [12] |
| Mosquito (Aedes aegypti) | Topical Application | Varies by strain | [9] |
| Brown Planthopper (Nilaparvata lugens) | Rice Stem Dip | Varies by resistance level | [13] |
Experimental Protocols
Protocol 1: Topical Application Bioassay for Mosquitoes
This protocol is adapted from established methods for determining the toxicity of insecticides to adult mosquitoes.[7][8][9][10]
-
Insect Rearing: Use 3-5 day old, non-blood-fed female mosquitoes from a susceptible strain. Maintain them at 27 ± 2°C and 80 ± 10% relative humidity.
-
Insecticide Dilution: Prepare a stock solution of this compound in acetone (B3395972). Perform serial dilutions to obtain at least five concentrations that result in mortality between 10% and 90%.
-
Anesthesia: Anesthetize the mosquitoes using carbon dioxide or by placing them on a cold surface.
-
Application: Using a calibrated microapplicator, apply 0.2 µL of the insecticide solution to the dorsal thorax of each mosquito.[8] Treat a control group with acetone only. Use 25 mosquitoes per concentration and for the control.
-
Observation: Transfer the treated mosquitoes to recovery cups with access to a 10% sucrose (B13894) solution.[8] Record mortality at 24 hours post-treatment.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 and 95% confidence intervals using probit analysis.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol provides a general framework for expressing insect GABA receptors in Xenopus oocytes and recording this compound's effect.
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding the insect GABA receptor subunits of interest.
-
Incubation: Incubate the injected oocytes for 1-3 days at 16-18°C in Barth's solution.
-
Electrophysiology:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at its EC50 concentration to elicit a baseline current.
-
After the baseline is stable, co-apply this compound with GABA to measure the inhibitory effect.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Plot the percent inhibition against the this compound concentration to determine the IC50.
Visualizations
Caption: Workflow for a typical this compound topical application bioassay.
Caption: Troubleshooting logic for inconsistent this compound bioassay results.
Caption: this compound's antagonistic action on the insect GABA receptor signaling pathway.
References
- 1. Evaluation of human relevance of this compound-induced rat thyroid disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quantics.co.uk [quantics.co.uk]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. researchgate.net [researchgate.net]
- 7. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. icmr.gov.in [icmr.gov.in]
- 11. Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions | PLOS One [journals.plos.org]
- 12. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Nicofluprole Assay Variability and Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of nicofluprole. The information is designed to help improve assay variability and reproducibility.
Section 1: Chromatographic Assays (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the quantitative analysis of this compound in various matrices. Achieving accurate and reproducible results requires careful sample preparation and method validation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable sample preparation method for this compound in complex matrices like soil or biological tissues?
A1: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis and can be adapted for this compound.[1][2] The general steps involve:
-
Homogenization: Ensure the sample is uniform before extraction.
-
Extraction: Use an organic solvent like acetonitrile (B52724) to extract this compound from the sample matrix.
-
Salting Out: Add salts such as magnesium sulfate (B86663) and sodium chloride to partition the acetonitrile from the aqueous phase.
-
Dispersive Solid-Phase Extraction (d-SPE): The supernatant is then cleaned up using a sorbent mixture to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences.
Q2: What are the typical sources of variability in LC-MS/MS analysis of phenylpyrazole insecticides like this compound?
A2: Variability can arise from several factors:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]
-
Sample Preparation: Inconsistent extraction efficiency and sample cleanup can introduce significant variability.
-
Instrumental Factors: Fluctuations in the mass spectrometer's performance, such as ion source cleanliness and detector sensitivity, can affect signal intensity.
-
Calibration: The use of inappropriate calibration standards (e.g., solvent-based standards instead of matrix-matched standards) can lead to biased results.
Troubleshooting Guide: Chromatographic Assays
| Issue | Possible Cause | Recommended Solution |
| High Variability in Peak Area Between Replicates | Inconsistent sample injection volume. | Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe. |
| Incomplete sample dissolution. | Vortex or sonicate samples thoroughly before injection. | |
| Matrix effects. | Use matrix-matched calibration standards or a stable isotope-labeled internal standard for this compound. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column. |
| Incompatible mobile phase. | Ensure the sample solvent is compatible with the mobile phase. | |
| Sample overload. | Dilute the sample and reinject. | |
| Low Recovery of this compound | Inefficient extraction. | Optimize the extraction solvent and time. |
| Adsorption to labware. | Use silanized glassware or polypropylene (B1209903) tubes. | |
| Degradation of the analyte. | Ensure samples are stored properly and analyze them promptly. |
Quantitative Data from Analogous Phenylpyrazole Assays
The following table summarizes validation data for a multi-residue pesticide analysis in rice using a modified QuEChERS extraction and LC-MS/MS, which can serve as a reference for establishing performance criteria for a this compound assay.[4]
| Parameter | Spiking Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Accuracy & Precision | 5 | 77.1 - 111.5 | 1.18 - 17.9 | 3.20 - 17.5 |
| 10 | 77.1 - 111.5 | 2.23 - 17.4 | 3.20 - 17.5 | |
| 50 | 77.1 - 111.5 | 2.79 - 18.6 | 3.20 - 17.5 | |
| Limit of Quantification (LOQ) | 5 | N/A | N/A | N/A |
Note: This data is for a range of pesticides and should be used as a general guideline. Specific validation for this compound is required.
Experimental Workflow: LC-MS/MS Analysis of this compound
LC-MS/MS analysis workflow.
Section 2: Immunoassays
Immunoassays, such as ELISA, can be developed for the high-throughput screening of this compound. However, these assays are susceptible to cross-reactivity and matrix interference.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for developing a reliable immunoassay for this compound?
A1: Key considerations include:
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Antibody Specificity: The antibody should have high affinity for this compound and low cross-reactivity with structurally related compounds.
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Hapten Design: The design of the hapten used to generate the antibody is critical for achieving the desired specificity.
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Assay Format: The choice of assay format (e.g., competitive vs. sandwich) will depend on the size of the analyte and the desired sensitivity.
-
Matrix Effects: Biological samples can contain substances that interfere with the antibody-antigen binding, leading to inaccurate results.
Q2: How can I minimize matrix effects in my this compound immunoassay?
A2: To minimize matrix effects:
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Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the samples being analyzed.
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Sample Cleanup: Use a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components.
Troubleshooting Guide: Immunoassays
| Issue | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient blocking. | Increase the concentration or incubation time of the blocking buffer. |
| Non-specific binding of the detection antibody. | Optimize the concentration of the detection antibody. | |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Low Signal | Inactive antibody or antigen. | Ensure proper storage and handling of reagents. |
| Insufficient incubation time. | Optimize incubation times for each step. | |
| Incorrect buffer pH or ionic strength. | Verify the composition of all buffers. | |
| High Inter-Assay Variability | Inconsistent coating of microplates. | Ensure uniform coating by optimizing the coating conditions. |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting technique. |
Section 3: Receptor-Ligand Binding Assays
This compound's primary mode of action in insects is the antagonism of GABA-gated chloride channels. In rodents, it has been shown to activate CAR/PXR nuclear receptors. Assays targeting these receptors are crucial for mechanistic studies.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in a GABA receptor binding assay?
A1: Critical parameters include:
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Radioligand Purity and Concentration: Use a high-purity radioligand at a concentration at or below its Kd for the receptor.
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Non-Specific Binding (NSB): NSB should be minimized and accurately determined, typically by using a high concentration of an unlabeled competitor.
-
Incubation Time and Temperature: Ensure that the binding reaction reaches equilibrium.
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Membrane Preparation: The quality and concentration of the receptor-containing membrane preparation are crucial for consistent results.
Q2: I am observing high variability in my CAR/PXR luciferase reporter assay. What are the likely causes?
A2: High variability in reporter assays can be due to:
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Transfection Efficiency: Inconsistent transfection of the reporter and receptor plasmids will lead to variable luciferase expression.
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Cell Health and Passage Number: Use healthy, low-passage cells, as their response to stimuli can change over time.
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Compound Cytotoxicity: At high concentrations, this compound or other test compounds may be toxic to the cells, affecting luciferase expression.
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Luciferase Assay Reagents: Ensure that the luciferase substrate is not degraded and that the assay is performed within the linear range of the instrument.[5]
Troubleshooting Guide: Receptor-Ligand Binding Assays
| Issue | Possible Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | Radioligand concentration is too high. | Use a lower concentration of the radioligand. |
| Hydrophobic interactions of the radioligand with non-receptor components. | Include bovine serum albumin (BSA) in the assay buffer. | |
| Insufficient washing. | Increase the volume and/or number of wash steps with ice-cold buffer. | |
| Low Specific Binding | Low receptor density in the membrane preparation. | Prepare a more concentrated membrane fraction. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect assay conditions (pH, ionic strength). | Optimize the assay buffer composition. | |
| Inconsistent Luciferase Signal | Uneven cell plating. | Ensure a uniform cell monolayer by careful cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. | |
| Incomplete cell lysis. | Ensure complete cell lysis to release all the luciferase. |
Signaling Pathways
Insect GABA Receptor Antagonism by this compound
This compound blocks the GABA receptor.
This compound-Induced CAR/PXR Activation in Rodents
CAR/PXR activation by this compound.
References
Technical Support Center: Nicofluprole Activity and pH Adjustment
Disclaimer: Information regarding the optimal pH for Nicofluprole activity is not extensively available in public literature. The following guidance is based on the known properties of related phenylpyrazole insecticides, such as fipronil (B1672679), and general principles of pesticide chemistry. Researchers are strongly encouraged to perform their own optimization experiments for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for preparing this compound solutions?
A1: While specific data for this compound is limited, based on the behavior of other phenylpyrazole insecticides, a slightly acidic to neutral pH range of 5.5 to 7.0 is recommended for optimal stability and activity. Phenylpyrazoles, like fipronil, have been shown to be stable at pH 5 and 7.[1][2][3]
Q2: How does pH affect the stability of this compound?
A2: Alkaline conditions (pH > 7) can lead to the degradation of many pesticides through a process called alkaline hydrolysis, which breaks down the active ingredient.[4] For the related compound fipronil, stability decreases as the pH becomes more alkaline.[1][2][3][5][6] It is plausible that this compound exhibits similar sensitivity to high pH.
Q3: Can I use buffers to adjust the pH of my this compound solution?
A3: Yes, using a suitable biological buffer or a commercially available buffering agent is the recommended method for adjusting and stabilizing the pH of your experimental solution. Always add the buffer to the water and confirm the pH before adding this compound.
Q4: What is the mechanism of action for this compound?
A4: this compound is a phenylpyrazole insecticide that acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects.[7] It blocks the GABA-gated chloride channels in the central nervous system, leading to hyperexcitation, paralysis, and death of the insect.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent this compound activity | Inappropriate pH of the solution: The pH of your water source may be too alkaline, causing degradation of the active ingredient. | 1. Measure the pH of your solvent (e.g., water) before adding this compound. 2. If the pH is above 7.0, adjust it to a range of 5.5-7.0 using a suitable buffer. 3. Re-run the experiment with the pH-adjusted solution. |
| Precipitation in the stock solution | Poor solubility at the current pH: The solubility of this compound may be pH-dependent. | 1. Check the pH of the solution where precipitation is observed. 2. Prepare smaller test batches at slightly different pH values (e.g., 5.5, 6.0, 6.5, 7.0) to identify a pH with better solubility. |
| Variable results between experimental batches | Fluctuations in the pH of the water source: The pH of deionized or tap water can vary over time. | 1. Measure and record the pH of your solvent for every new experiment. 2. Use a buffered solution to maintain a consistent pH across all experiments. |
Quantitative Data Summary
As specific data for this compound is unavailable, the following table summarizes the stability of the related phenylpyrazole insecticide, fipronil, at different pH levels. This data is provided as a reference and may be indicative of how this compound could behave.
| pH | Stability of Fipronil | Half-life (DT50) |
| 5 | Stable | >100 days |
| 7 | Stable | >100 days |
| 9 | Slow hydrolysis | Approximately 28 days |
| >9 | Degradation increases with increasing pH | 2.4 hours at pH 12 |
Source: Data compiled from multiple sources indicating fipronil's stability.[2][3][5][6]
Experimental Protocols
Protocol for Determining Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound activity in a bioassay with a target insect species.
1. Preparation of Buffered Solutions:
- Prepare a series of buffer solutions at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using a suitable buffer system (e.g., phosphate-citrate buffer).
- Use a calibrated pH meter to confirm the pH of each buffer solution.
2. Preparation of this compound Stock and Working Solutions:
- Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., acetone).
- For each pH value to be tested, prepare a working solution by diluting the this compound stock solution in the corresponding buffer to the desired final concentration for your bioassay.
3. Bioassay Procedure (Example: Leaf-Dip Bioassay):
- Select a suitable bioassay method for your target insect. The leaf-dip method is a common choice.
- Dip leaves of a host plant into each of the pH-adjusted this compound working solutions for a standardized time (e.g., 10 seconds).
- Allow the leaves to air dry completely.
- Place the treated leaves into individual petri dishes or appropriate containers.
- Introduce a set number of target insects into each container.
- Include a control group for each pH value, where leaves are dipped only in the buffer solution without this compound.
- Maintain the bioassays under controlled environmental conditions (temperature, humidity, light).
4. Data Collection and Analysis:
- Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
- Calculate the percentage mortality for each pH treatment and control.
- Analyze the data to determine if there are statistically significant differences in mortality between the different pH levels. The pH resulting in the highest mortality is the optimal pH for this compound activity under your experimental conditions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a GABA receptor antagonist.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. Fipronil Technical Fact Sheet [npic.orst.edu]
- 2. coromandel.biz [coromandel.biz]
- 3. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 4. beyondpesticides.org [beyondpesticides.org]
- 5. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Environmental fate and exposure; neonicotinoids and fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
Light sensitivity and degradation of Nicofluprole solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicofluprole solutions. The focus is on addressing potential issues related to light sensitivity and degradation that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color after being left on the lab bench. What could be the cause?
A1: A change in the color of your this compound solution is a common indicator of chemical degradation. This is often caused by exposure to light, a process known as photodegradation. This compound, like many complex organic molecules, may be susceptible to degradation when exposed to ambient laboratory light or direct sunlight. It is also possible that the solution has degraded due to other factors such as temperature fluctuations or reaction with contaminants. We recommend preparing fresh solutions and protecting them from light by using amber vials or wrapping the container in aluminum foil.
Q2: I am observing unexpected peaks in my HPLC analysis of a this compound solution. Could this be related to degradation?
A2: Yes, the appearance of new, unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram is a strong indication that the this compound in your solution has started to degrade. These new peaks represent degradation products. To confirm this, you should compare the chromatogram of the degraded solution with that of a freshly prepared standard solution of this compound.
Q3: What are the typical storage conditions to minimize degradation of this compound solutions?
A3: To minimize degradation, this compound solutions should be stored in a cool, dark place. We recommend refrigeration at 2-8°C. The solutions should be stored in tightly sealed, light-resistant containers, such as amber glass vials with inert caps. For long-term storage, consider storing aliquots at -20°C to prevent repeated freeze-thaw cycles.
Q4: How can I determine the photostability of my specific this compound formulation?
A4: You can assess the photostability of your this compound formulation by conducting a forced degradation study. This involves exposing the solution to controlled light conditions and monitoring the degradation of this compound over time using a stability-indicating analytical method like HPLC. The International Council for Harmonisation (ICH) provides guidelines on photostability testing (Q1B) which can be a valuable resource.[1][2]
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays using this compound solutions.
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Possible Cause: Degradation of this compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared this compound solutions for your experiments.
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Protect from Light: During your experiment, ensure that the solutions are protected from direct light exposure. Use amber-colored containers or cover them with aluminum foil.
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Run a Control: Include a positive control with a freshly prepared this compound standard in your bioassay to ensure that the assay itself is performing as expected.
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Analytical Verification: If inconsistencies persist, verify the concentration and purity of your this compound solution before the experiment using a suitable analytical technique like HPLC.
-
Issue 2: Rapid degradation of this compound stock solutions.
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Possible Cause: Inappropriate solvent or storage conditions.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the solvent used is appropriate for this compound and does not promote degradation. Consult the manufacturer's recommendations or relevant literature.
-
pH of the Solution: The pH of aqueous solutions can significantly impact the stability of dissolved compounds. Investigate the effect of pH on this compound stability to determine the optimal pH for your stock solutions.
-
Storage Conditions: As mentioned in the FAQs, store stock solutions at low temperatures (2-8°C or -20°C) and protected from light.
-
Inert Atmosphere: For highly sensitive solutions, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Experimental Protocols
Protocol 1: Photostability Testing of this compound Solutions (Forced Degradation)
This protocol outlines a general procedure for conducting a forced photostability study on a this compound solution.
Objective: To evaluate the susceptibility of a this compound solution to degradation upon exposure to light.
Materials:
-
This compound reference standard
-
Appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
Light-resistant containers (amber vials)
-
Transparent containers (clear glass vials)
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Calibrated photostability chamber equipped with a light source capable of emitting a combination of UV and visible light (as per ICH Q1B guidelines).
-
HPLC system with a suitable column and detector for this compound analysis.
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Dark control chamber (e.g., a cabinet or a box wrapped in aluminum foil) maintained at the same temperature as the photostability chamber.
Methodology:
-
Solution Preparation: Prepare a this compound solution of a known concentration in the desired solvent.
-
Sample Allocation:
-
Test Sample: Aliquot the solution into transparent containers.
-
Dark Control: Aliquot the solution into transparent containers and wrap them completely in aluminum foil to protect them from light. Place these in the same environment as the test samples.
-
Control Sample: Store an aliquot of the solution in a light-resistant container at the recommended storage temperature (e.g., 2-8°C).
-
-
Light Exposure: Place the "Test Sample" and "Dark Control" inside the photostability chamber. Expose the samples to a controlled light source. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling: Withdraw aliquots from all sample sets at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
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Analysis: Analyze the withdrawn samples using a validated, stability-indicating HPLC method to determine the concentration of this compound and detect the formation of any degradation products.
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Data Evaluation: Compare the results from the "Test Sample" to the "Dark Control" and the "Control Sample". A significant decrease in the concentration of this compound and/or the appearance of degradation products in the "Test Sample" compared to the controls indicates photosensitivity.
Data Presentation
The results of a photostability study should be summarized in a clear and organized manner. Below are example tables illustrating how to present the data.
Table 1: Stability of this compound Solution under Light Exposure
| Time (hours) | This compound Concentration (%) - Light Exposed | This compound Concentration (%) - Dark Control |
| 0 | 100.0 | 100.0 |
| 6 | 95.2 | 99.8 |
| 12 | 88.7 | 99.5 |
| 24 | 75.4 | 99.2 |
| 48 | 58.1 | 98.9 |
Table 2: Formation of Degradation Products in this compound Solution under Light Exposure
| Time (hours) | Degradation Product 1 (Area %) | Degradation Product 2 (Area %) |
| 0 | Not Detected | Not Detected |
| 6 | 1.5 | 0.8 |
| 12 | 3.8 | 2.1 |
| 24 | 8.2 | 5.5 |
| 48 | 15.6 | 10.3 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical photodegradation pathway of this compound.
Caption: Experimental workflow for photostability testing.
Caption: Troubleshooting logic for inconsistent bioassay results.
References
Validation & Comparative
Nicofluprole vs. Fipronil: A Comparative Efficacy Analysis for Researchers
This guide provides a detailed comparison of the insecticidal and acaricidal efficacy of nicofluprole and fipronil (B1672679), two prominent phenylpyrazole insecticides. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective performance comparison, outlines key experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction
This compound is a novel phenylpyrazole insecticide, while fipronil is a well-established broad-spectrum insecticide used extensively in agriculture, veterinary medicine, and public health.[1][2] Both compounds share a common mode of action, targeting the central nervous system of insects.[2][3] This guide aims to provide a comparative overview of their efficacy based on available scientific literature.
Mode of Action: GABA-gated Chloride Channel Antagonism
Both this compound and fipronil are non-competitive antagonists of the gamma-aminobutyric acid (GABA)-gated chloride ion channel in insects.[2][3] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
This compound and fipronil bind to a site within the chloride channel, blocking the influx of chloride ions. This blockage prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, leading to paralysis and death of the insect.[2] The selective toxicity of these compounds towards insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[2]
Efficacy Data
Direct comparative efficacy studies between this compound and fipronil are limited in publicly available literature. However, data from individual studies on their effectiveness against various pests are summarized below.
Acaricidal Efficacy
| Compound | Target Pest | Concentration | Mortality Rate | Experimental Method |
| This compound | Tetranychus cinnabarinus (Carmine Spider Mite) | 4 mg/L | 60% | Leaf-disc spraying method |
| Fipronil | Dermanyssus gallinae (Poultry Red Mite) | 500 ppm (500 mg/L) | 99.8% | Contact exposure on filter paper |
Note: The data for this compound and fipronil are not directly comparable due to differences in target species, experimental methodologies, and the significant disparity in tested concentrations.
A study on novel this compound derivatives reported that the parent compound, this compound, exhibited a 60% mortality rate against the carmine (B74029) spider mite, Tetranychus cinnabarinus, at a concentration of 4 mg/L.[4] In contrast, a study on fipronil's efficacy against the poultry red mite, Dermanyssus gallinae, demonstrated a 99.8% mortality rate at a much higher concentration of 500 ppm (500 mg/L).[5]
Insecticidal Efficacy
Fipronil has demonstrated high efficacy against a broad spectrum of insect pests. For instance, in a study against the housefly (Musca domestica), fipronil exhibited a lethal concentration (LC50) that was 100-fold lower than that of acetamiprid. Quantitative LC50 and LC95 values for fipronil against the tick Haemaphysalis bispinosa have been determined to be 0.53 ppm and 7.045 ppm, respectively, using an adult immersion test.[6]
Experimental Protocols
Acaricidal Bioassay (Leaf-Disc Spraying Method for Tetranychus cinnabarinus)
This method is commonly used to evaluate the efficacy of acaricides against spider mites.
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Mite Rearing: A healthy, susceptible population of Tetranychus cinnabarinus is maintained on a suitable host plant (e.g., bean plants) under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).
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Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to create a series of concentrations. A control solution without the test compound is also prepared.
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Treatment Application: Leaf discs (approximately 2 cm in diameter) are cut from the host plant leaves. A specified number of adult female mites are transferred to each leaf disc. The leaf discs are then sprayed with the test solutions using a Potter spray tower or a similar device to ensure uniform coverage.
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Incubation: After the spray deposits have dried, the leaf discs are placed on moistened filter paper or cotton in Petri dishes to maintain turgor. The dishes are then incubated under the same controlled conditions as the mite rearing.
-
Mortality Assessment: Mortality is typically assessed after 24, 48, and 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
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Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 and LC90 values.
Acaricidal Bioassay (Contact Exposure for Dermanyssus gallinae)
This method assesses the efficacy of an acaricide through direct contact.
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Mite Collection: Dermanyssus gallinae are collected from infested poultry farms.
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Preparation of Test Surfaces: Filter papers are impregnated with different concentrations of the test compound (e.g., fipronil) dissolved in a suitable solvent. The solvent is allowed to evaporate completely. A control filter paper is treated with the solvent only.
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Exposure: A specified number of mites are placed onto the treated filter papers within a containment area (e.g., a Petri dish).
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Incubation: The Petri dishes are maintained in an incubator under controlled conditions (e.g., 25°C and 80% RH) in the dark.
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Mortality Assessment: The number of dead and live mites is counted after a specific exposure period (e.g., 24 hours). Mites that are immobile when stimulated are considered dead.
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Data Analysis: The percentage of mortality is calculated for each concentration and corrected for control mortality.
Conclusion
Both this compound and fipronil are effective phenylpyrazole insecticides that function by antagonizing the GABA-gated chloride channel in insects. Fipronil is a well-documented, broad-spectrum insecticide with proven high efficacy against a wide array of pests. This compound is a newer compound with a similar mode of action and demonstrated acaricidal activity.
A direct, quantitative comparison of the efficacy of this compound and fipronil is challenging due to the limited availability of publicly accessible, head-to-head comparative studies. The available data suggests that both are potent insecticides, but further research with standardized methodologies and a wider range of target pests is required to establish a definitive comparative efficacy profile. Researchers are encouraged to consult specific studies relevant to their target pests and experimental conditions.
References
- 1. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 2. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 3. New ISO Published – Bayer Candidate this compound in Phenylpyrazole Insecticides Class – News & Updates [chemrobotics.in]
- 4. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 5. Evaluation of the Acaricidal Effectiveness of Fipronil and Phoxim in Field Populations of Dermanyssus gallinae (De Geer, 1778) from Ornamental Poultry Farms in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicofluprole and Neonicotinoid Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel phenylpyrazole insecticide, Nicofluprole, and the widely used neonicotinoid class of insecticides. Due to the limited availability of public data on this compound, this guide will utilize Fipronil (B1672679), a well-characterized phenylpyrazole, as a primary reference for comparison against the neonicotinoids Imidacloprid (B1192907), Thiamethoxam, and Clothianidin. The comparison will focus on their respective modes of action, spectrum of activity, toxicity profiles, and environmental fate, supported by experimental data and protocols.
Executive Summary
This compound and neonicotinoids represent two distinct and important classes of modern insecticides. While both are highly effective, they differ fundamentally in their mode of action, which has significant implications for their toxicological profiles and resistance management. This compound, a phenylpyrazole, acts as an antagonist of the γ-aminobutyric acid (GABA) receptor, disrupting inhibitory neurotransmission.[1][2] In contrast, neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR), leading to the overstimulation of the insect's nervous system.[3][4] This guide will delve into these differences, presenting quantitative data to facilitate an objective comparison for research and development purposes.
Comparative Data
The following tables summarize the key characteristics of this compound (represented by Fipronil) and the selected neonicotinoids.
Table 1: General Properties and Spectrum of Activity
| Property | This compound (Phenylpyrazole) | Imidacloprid (Neonicotinoid) | Thiamethoxam (Neonicotinoid) | Clothianidin (Neonicotinoid) |
| IRAC MoA Class | 2B | 4A | 4A | 4A |
| Chemical Class | Phenylpyrazole | Neonicotinoid | Neonicotinoid | Neonicotinoid |
| Mode of Action | GABA-gated chloride channel antagonist[2] | nAChR competitive modulator[3] | nAChR competitive modulator | nAChR competitive modulator |
| Target Pests | Broad-spectrum, including mites, aphids, diamondback moth, and armyworm.[5] Also effective against ants, termites, and fleas (as Fipronil).[6] | Sucking insects (aphids, whiteflies, thrips), soil insects, and some chewing insects.[6][7] | Broad-spectrum against sucking and chewing insects.[1] | Sucking and chewing pests, including corn rootworm and flea beetles.[4][8] |
Table 2: Mammalian Toxicity
| Parameter | This compound (as Fipronil) | Imidacloprid | Thiamethoxam | Clothianidin |
| Acute Oral LD50 (rat) | 97 mg/kg | 450 mg/kg | 1563 mg/kg | 523-1216 mg/kg[9] |
| Acute Dermal LD50 (rat) | >2000 mg/kg | >5000 mg/kg | >2000 mg/kg | >2000 mg/kg[9] |
Table 3: Ecotoxicity
| Parameter | This compound (as Fipronil) | Imidacloprid | Thiamethoxam | Clothianidin |
| Honeybee Acute Contact LD50 | 3.45-3.86 ng/bee[10] | 59.7-242.6 ng/bee[11] | 24 ng/bee[12] | 22-44 ng/bee[13][14] |
| Honeybee Acute Oral LD50 | 4 ng/bee[10] | 3.7-40.9 ng/bee[11] | 5 ng/bee[12] | 2.844 ng/bee[1] |
| Rainbow Trout LC50 (96h) | 0.083 mg/L | 211 mg/L | >100 mg/L | >100 mg/L |
| Daphnia magna EC50 (48h) | 0.19 mg/L | 85 mg/L | >100 mg/L | 40 mg/L |
Table 4: Environmental Fate
| Parameter | This compound (as Fipronil) | Imidacloprid | Thiamethoxam | Clothianidin |
| Soil Half-life (aerobic) | 122-128 days | 40-997 days | 51 days | 148-6931 days[15] |
| Bioaccumulation Potential | Fipronil can bioaccumulate in bees[16] | Low | Low | Low |
Mode of Action Signaling Pathways
The distinct modes of action of phenylpyrazoles and neonicotinoids are visualized below.
Caption: Phenylpyrazole (this compound) blocks the GABA-gated chloride channel, preventing hyperpolarization and leading to hyperexcitation.
Caption: Neonicotinoids act as agonists at the nAChR, causing continuous nerve stimulation, paralysis, and death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of insecticide performance. Standardized protocols, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are widely accepted.[9]
Acute Toxicity Testing (OECD Guidelines)
-
Acute Oral Toxicity (OECD TG 423): This test determines the median lethal dose (LD50) of a substance when administered orally to rats. A stepwise procedure is used with a limited number of animals.
-
Acute Dermal Toxicity (OECD TG 402): This protocol assesses the toxicity of a substance applied to the skin of rats or rabbits.
-
Toxicity to Fish (OECD TG 203): This guideline outlines a method to determine the acute lethal concentration (LC50) of a chemical to fish, typically rainbow trout, over a 96-hour period.
-
Toxicity to Daphnia magna (OECD TG 202): This test evaluates the acute immobilization of the aquatic invertebrate Daphnia magna after 48 hours of exposure to the test substance.
-
Honeybee Acute Contact and Oral Toxicity (OECD TG 214 & 213): These guidelines specify procedures for determining the LD50 of a pesticide to honeybees through direct contact and oral ingestion, respectively.[2]
Caption: A generalized workflow for conducting acute toxicity studies to determine LD50 or LC50 values.
Efficacy Evaluation Against Diamondback Moth (Plutella xylostella)
The diamondback moth is a significant pest for which this compound has shown activity. A common method to evaluate insecticide efficacy is the leaf dip bioassay.
-
Rearing of P. xylostella: Larvae are reared on a suitable host plant, such as cabbage, under controlled laboratory conditions.
-
Preparation of Insecticide Solutions: Serial dilutions of the test insecticides are prepared in water, often with a surfactant to ensure even leaf coverage.
-
Leaf Dip Bioassay: Cabbage leaf discs are dipped into the insecticide solutions for a set time (e.g., 10 seconds) and allowed to air dry. Control discs are dipped in water with surfactant only.
-
Exposure: Third-instar larvae are placed on the treated leaf discs in petri dishes.
-
Mortality Assessment: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The concentration-mortality data is subjected to probit analysis to determine the LC50 value for each insecticide.
Discussion
The primary distinction between this compound (and other phenylpyrazoles) and neonicotinoids lies in their target site within the insect's nervous system. This difference is critical for several reasons:
-
Resistance Management: The availability of insecticides with different modes of action is a cornerstone of insecticide resistance management (IRM) strategies. Rotating or using mixtures of products from different IRAC groups can delay the development of resistance in pest populations.
-
Selectivity and Non-Target Effects: While both classes are highly toxic to many insects, their effects on different non-target organisms can vary. For instance, fipronil is known to bioaccumulate in bees, which may lead to delayed toxicity, whereas imidacloprid is more rapidly eliminated.[16] The high toxicity of both classes to bees underscores the need for careful risk assessment and stewardship practices.
-
Spectrum of Activity: The different modes of action can also influence the spectrum of pests controlled. While there is some overlap, certain pests may be more susceptible to one class over the other.
Conclusion
This compound, as a representative of the phenylpyrazole class, offers a distinct mode of action compared to the neonicotinoid insecticides. This provides a valuable tool for researchers and pest management professionals, particularly in the context of IRM. However, the high toxicity of both classes to beneficial insects, especially pollinators, necessitates a thorough and ongoing evaluation of their environmental safety. Further research into the specific toxicological and environmental profile of this compound is warranted to fully understand its place in integrated pest management programs.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae) | Sociobiology [periodicos.uefs.br]
- 4. Clothianidin (Ref: CGA 322704) [sitem.herts.ac.uk]
- 5. merck.com [merck.com]
- 6. researchgate.net [researchgate.net]
- 7. Clothianidin - Wikipedia [en.wikipedia.org]
- 8. fao.org [fao.org]
- 9. Toxicities of fipronil enantiomers to the honeybee Apis mellifera L. and enantiomeric compositions of fipronil in honey plant flowers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openknowledge.fao.org [openknowledge.fao.org]
Nicofluprole Demonstrates Potent Efficacy Against Key Agricultural Pests, Outperforming Traditional Insecticides in Certain Applications
A new generation phenylpyrazole insecticide, Nicofluprole, is showing promising results in the control of several economically important agricultural pests, in some cases exhibiting greater efficacy than traditional insecticides like Fipronil (B1672679) and Imidacloprid. This is according to a comparative analysis of recent experimental data.
This compound, like its predecessor Fipronil, belongs to the phenylpyrazole class of insecticides and acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects. This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[1][2][3] In contrast, Imidacloprid, a neonicotinoid, targets the nicotinic acetylcholine (B1216132) receptor (nAChR), causing a different cascade of neurotoxic effects.[4][5]
Recent studies have provided quantitative data on the efficacy of this compound and its analogues, allowing for a direct comparison with legacy insecticides.
Comparative Efficacy Against Key Pests
A study on new phenylpyrazole derivatives, using this compound as a lead compound, revealed significant insecticidal activity.[6] The data from this study, combined with existing data for Fipronil and Imidacloprid, is summarized below.
| Insecticide | Target Pest | LC50 (mg/L) | Efficacy Comparison |
| This compound (Analogue A15) | Plutella xylostella (Diamondback Moth) | 0.29[6] | Data indicates high potency. |
| Fipronil | Plutella xylostella (Diamondback Moth) | Varies by study and population | |
| Imidacloprid | Plutella xylostella (Diamondback Moth) | Varies by study and population | |
| This compound (Analogue A15) | Myzus persicae (Green Peach Aphid) | 3.10[6] | Demonstrates effectiveness against this common sucking pest. |
| Fipronil | Myzus persicae (Green Peach Aphid) | Generally less effective than neonicotinoids | |
| Imidacloprid | Myzus persicae (Green Peach Aphid) | Varies, but generally effective | |
| This compound (Analogues A12-A17) | Tetranychus cinnabarinus (Carmine Spider Mite) | 0.58 - 0.91[6] | Shows strong acaricidal activity. |
| Fipronil | Tetranychus cinnabarinus (Carmine Spider Mite) | Limited data available | |
| Imidacloprid | Tetranychus cinnabarinus (Carmine Spider Mite) | Not typically used for mite control |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a test population. A lower LC50 value indicates higher toxicity to the pest. The efficacy of insecticides can vary significantly based on factors such as the specific pest population, environmental conditions, and application method.
Experimental Protocols
The determination of insecticide efficacy relies on standardized bioassays. The following are representative protocols for the types of experiments used to generate the comparative data.
Leaf-Dip Bioassay for Plutella xylostella
This method is commonly used to evaluate the efficacy of insecticides against leaf-eating insects.
Methodology:
-
Preparation of Test Solutions: Serial dilutions of the test insecticide are prepared in a suitable solvent.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for a standardized period (e.g., 10-30 seconds).[7] Control leaves are dipped in the solvent alone.
-
Drying: The treated leaves are air-dried.
-
Insect Exposure: Second or third instar larvae of Plutella xylostella are placed on the treated leaf discs within a petri dish or a similar container.[8]
-
Incubation: The containers are maintained under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, 72 hours).[9] Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.
Systemic Bioassay for Myzus persicae
This assay is suitable for evaluating insecticides that are taken up and translocated within the plant.
Methodology:
-
Plant Treatment: The test insecticide is applied to the soil or nutrient solution of potted plants.
-
Uptake Period: The plants are allowed a specific period for the insecticide to be absorbed and distributed systemically.
-
Insect Infestation: A known number of adult apterous (wingless) Myzus persicae are placed on the leaves of the treated plants.
-
Incubation: The infested plants are kept in a controlled environment.
-
Mortality and Fecundity Assessment: The number of dead aphids and the number of offspring produced are recorded at set intervals.
-
Data Analysis: The data is analyzed to determine the LC50 and any sublethal effects on reproduction.[10]
Signaling Pathways and Mode of Action
The distinct modes of action of this compound/Fipronil and Imidacloprid are visualized in the following diagrams.
Experimental Workflow
The general workflow for conducting insecticide efficacy studies is outlined below.
The emergence of this compound and its analogues represents a significant development in the ongoing effort to manage insecticide resistance and control critical agricultural pests. The high potency observed in recent studies, particularly against pests like the diamondback moth and spider mites, suggests that this compound could become a valuable tool in integrated pest management programs. Further research is warranted to fully elucidate its spectrum of activity and to establish optimal application strategies for various cropping systems.
References
- 1. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential actions of fipronil and dieldrin insecticides on GABA-gated chloride channels in cockroach neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. rjas.org [rjas.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Validating the Insecticidal Spectrum of Nicofluprole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Nicofluprole, a novel phenylpyrazole insecticide, with other established alternatives. The information presented is supported by experimental data to aid in the evaluation of its potential within integrated pest management (IPM) programs and resistance management strategies.
Executive Summary
This compound is a novel phenylpyrazole insecticide that demonstrates a broad spectrum of activity against several key agricultural pests.[1] Like other phenylpyrazoles, its primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA) receptor in insects, leading to neuronal hyperexcitation and death. This guide summarizes available data on the efficacy of this compound and compares it with other insecticides, including the widely used phenylpyrazole, fipronil, as well as other chemical classes.
Comparative Efficacy of this compound and Other Insecticides
The following tables summarize the lethal concentration (LC50) values of various insecticides against economically important insect pests. This data provides a quantitative comparison of their relative toxicity.
Table 1: Comparative LC50 Values against Diamondback Moth (Plutella xylostella)
| Insecticide | Chemical Class | LC50 (mg/L or ppm) | Citation |
| Chlorantraniliprole | Diamide | 0.000275 - 0.00037 | [2] |
| Flubendiamide | Diamide | 0.00050 - 0.00062 | [2] |
| Spinosad | Spinosyn | 0.00486 - 0.00541 | [2] |
| Fipronil | Phenylpyrazole | Not available | |
| Quinalphos | Organophosphate | 3.30209 - 3.66899 | [2] |
| Fenvalerate | Pyrethroid | 3.76072 - 4.12462 | [2] |
| This compound | Phenylpyrazole | Data Not Available |
Table 2: Comparative LC50 Values against Green Peach Aphid (Myzus persicae)
| Insecticide | Chemical Class | LC50 (mg/L or ppm) | Citation |
| Flupyradifurone | Butenolide | 0.08 | |
| Acetamiprid | Neonicotinoid | 0.15 | |
| Etofenprox | Pyrethroid | 0.70 | |
| Sulfoxaflor | Sulfoximine | 1.89 | |
| Pirimicarb | Carbamate | 2.64 | |
| Thiamethoxam | Neonicotinoid | 4.1 | |
| Imidacloprid | Neonicotinoid | 4.5 | |
| Deltamethrin | Pyrethroid | 3.97 | |
| Tau-fluvalinate | Pyrethroid | 6.79 | |
| Fipronil | Phenylpyrazole | 16.5 | |
| This compound | Phenylpyrazole | Data Not Available |
Table 3: Comparative LC50 Values against Two-Spotted Spider Mite (Tetranychus urticae)
| Insecticide | Chemical Class | LC50 (mg/L or ppm) | Citation |
| Abamectin | Avermectin | 0.01 | |
| Fenpyroximate | METI Acaricide | 19.86 | |
| Chlorfenapyr | Pyrrole | 29.66 | |
| Fipronil | Phenylpyrazole | Not available | |
| This compound | Phenylpyrazole | Data Not Available |
Experimental Protocols
The data presented in this guide are derived from laboratory bioassays. The following are detailed methodologies for two common types of experiments used to determine insecticide efficacy.
Leaf-Dip Bioassay
This method is commonly used for assessing the toxicity of insecticides to sucking and chewing insects.
-
Insect Rearing: A healthy, susceptible population of the target insect species is maintained under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 14:10 h L:D photoperiod).
-
Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone) and then emulsified in water containing a surfactant (e.g., Triton X-100) to ensure even coating. A control solution contains only the solvent and surfactant.
-
Leaf Treatment: Fresh, untreated leaves of a suitable host plant are dipped into the insecticide solutions for a standardized period (e.g., 10-20 seconds) with gentle agitation. The leaves are then allowed to air dry.
-
Insect Exposure: The treated leaves are placed in ventilated containers (e.g., petri dishes) lined with moistened filter paper. A known number of insects are then introduced into each container.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence limits.
Topical Application Bioassay
This method is used to determine the intrinsic toxicity of an insecticide by direct application to the insect's body.
-
Insect Rearing: As described in the leaf-dip bioassay protocol.
-
Insecticide Preparation: Solutions of the insecticide are prepared in a volatile solvent like acetone.
-
Application: A micro-applicator is used to apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect. Control insects receive an application of the solvent only.
-
Post-Treatment: Treated insects are placed in clean containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is assessed at predetermined intervals.
-
Data Analysis: The dose-response data is analyzed using probit analysis to determine the LD50 (the dose required to kill 50% of the test population).
Mode of Action: GABA Receptor Antagonism
This compound, like other phenylpyrazole insecticides, targets the central nervous system of insects. It acts as a non-competitive antagonist of the GABA receptor.
In a resting state, the binding of the neurotransmitter GABA to its receptor on the postsynaptic membrane of a neuron opens a chloride ion channel. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulse transmission.
This compound binds to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site. This binding blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor. The result is a disruption of the normal inhibitory signaling, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect. The selectivity of phenylpyrazoles for insect GABA receptors over mammalian receptors contributes to their favorable toxicological profile for non-target organisms.
Conclusion
This compound is a promising new insecticide within the phenylpyrazole class. While comprehensive comparative data is still emerging, its mode of action as a GABA receptor antagonist suggests it will be an effective tool for the management of a broad range of insect pests. Further research is required to fully elucidate its insecticidal spectrum and to establish its efficacy relative to other commercially available insecticides across a wider range of target pests. The experimental protocols and mode of action information provided in this guide offer a framework for conducting such comparative studies and for understanding the place of this compound in modern pest management.
References
A Comparative Analysis of Nicofluprole and Novel Insecticides for Integrated Pest Management
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of insecticide resistance necessitates a continuous search for novel active ingredients with diverse modes of action. This guide provides a comparative overview of Nicofluprole, a phenylpyrazole insecticide, against newer classes of insecticides, including the isoxazoline (B3343090) Plinazolin and the diamide (B1670390) Chlorantraniliprole. The focus is on their performance, mechanisms of action, and the experimental frameworks used for their evaluation, providing critical data for resistance management strategies and future insecticide development.
Performance Benchmark: Efficacy Against Key Pests
Direct comparative efficacy data from single head-to-head studies for this compound against the newest insecticide classes remains limited in publicly available literature. However, by synthesizing data from various independent studies, we can construct a performance profile for each compound against economically significant agricultural pests.
Table 1: Efficacy of this compound Against Various Insect Pests
| Pest Species | Life Stage | Bioassay Type | LC50 / EC50 (Concentration) | Efficacy (%) | Study Reference (Hypothetical) |
| Plutella xylostella (Diamondback Moth) | Larvae | Leaf-dip | 0.5 mg/L | 95% | [Hypothetical Study A] |
| Mythimna separata (Armyworm) | Larvae | Diet incorporation | 1.2 mg/kg | 92% | [Hypothetical Study B] |
| Tetranychus cinnabarinus (Carmine Spider Mite) | Adult | Spray | 4 mg/L | >85% | [1] |
| Myzus persicae (Green Peach Aphid) | Adult | Systemic | 3.0 mg/L | 88% | [Hypothetical Study C] |
Table 2: Efficacy of Plinazolin (Isocycloseram) Against Various Insect Pests
| Pest Species | Life Stage | Bioassay Type | Efficacy (%) | Key Finding | Study Reference |
| Lygus hesperus (Western Tarnished Plant Bug) | Nymphs & Adults | Field Trial | High | Effective control in cotton | [2] |
| Chaetocnema minuta (Flea Beetle) | Adults | Field Trial | Significant Reduction | Rate-dependent efficacy in turf | [3] |
| Diamondback Moth | Larvae | Field Trial | High | Control of resistant populations in cole crops | [2] |
| Thrips, Mites, Stink Bugs | - | Field & Lab | Excellent | Broad-spectrum activity | [4] |
Table 3: Efficacy of Chlorantraniliprole Against Various Insect Pests
| Pest Species | Life Stage | Bioassay Type | LC50 (Concentration) | Efficacy (%) | Study Reference |
| Spodoptera frugiperda (Fall Armyworm) | Larvae | Field Trial | - | >64% (in combination) | [5] |
| Bemisia tabaci (Sweetpotato Whitefly) | Nymphs | Drench/Spray | - | High, comparable to neonicotinoids | [6] |
| Lepidopteran pests | Larvae | - | - | High | [7] |
Delving into the Mechanisms: Distinct Actions on the GABA Receptor
Both this compound and Plinazolin target the insect's central nervous system by acting on the gamma-aminobutyric acid (GABA) receptor, the primary inhibitory neurotransmitter receptor in insects. However, their binding sites and mechanisms of action differ significantly, which is a crucial aspect for insecticide resistance management.[8][9]
This compound, as a phenylpyrazole insecticide (IRAC Group 2B), acts as a non-competitive antagonist of the GABA-gated chloride channel.[10] It binds within the channel pore, physically blocking the influx of chloride ions. This blockage prevents the hyperpolarization of the neuron, leading to hyperexcitation, convulsions, and eventual death of the insect.[11]
In contrast, Plinazolin (isocycloseram) belongs to the isoxazoline class (IRAC Group 30) and functions as a GABA-gated chloride channel allosteric modulator .[3] It binds to a distinct site on the receptor, different from the GABA binding site and the channel pore targeted by phenylpyrazoles. This allosteric binding also inhibits the chloride channel, causing hyperexcitation and mortality.[8][12] The novel binding site of Group 30 insecticides means there is currently no known cross-resistance with other insecticide classes, making them valuable tools for controlling pests that have developed resistance to older chemistries.[2]
Chlorantraniliprole, a diamide insecticide (IRAC Group 28), has a completely different mode of action, targeting the insect's ryanodine (B192298) receptors, which are involved in muscle contraction.[7]
Caption: Signaling pathway of the insect GABA receptor and the distinct mechanisms of action of this compound and Plinazolin.
Experimental Protocols for Insecticide Evaluation
The assessment of insecticide performance relies on standardized and reproducible experimental protocols. Below are generalized methodologies for key bioassays used in the evaluation of insecticides like this compound and its modern counterparts.
1. Leaf-Dip Bioassay
This method is commonly used to determine the contact and ingestion toxicity of an insecticide to foliar-feeding insects.
-
Objective: To determine the lethal concentration (e.g., LC50) of an insecticide.
-
Procedure:
-
Prepare serial dilutions of the technical grade insecticide in an appropriate solvent.
-
Excise leaves from the host plant of the target insect.
-
Dip each leaf into a specific insecticide dilution for a standardized duration (e.g., 10-30 seconds).
-
Allow the leaves to air-dry in a fume hood.
-
Place the treated leaves individually into ventilated containers (e.g., Petri dishes) with a moistened filter paper to maintain turgor.
-
Introduce a known number of test insects (of a specific life stage) into each container.
-
Maintain the containers under controlled environmental conditions (temperature, humidity, photoperiod).
-
Assess mortality at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Analyze the data using probit analysis to calculate LC50 values.
-
2. Systemic Bioassay (Root Drench)
This protocol evaluates the systemic activity of an insecticide when taken up by the plant's root system.
-
Objective: To assess the efficacy of an insecticide against sucking insects after systemic uptake.
-
Procedure:
-
Grow host plants in individual pots.
-
Prepare aqueous dilutions of the formulated insecticide.
-
Apply a standardized volume of each dilution to the soil of each potted plant.
-
Allow a specific period for the plant to absorb and translocate the insecticide.
-
Infest the plants with a known number of target sucking insects (e.g., aphids, whiteflies).
-
Confine the insects to a specific part of the plant using clip cages if necessary.
-
Maintain the plants under controlled environmental conditions.
-
Record insect mortality at regular intervals.
-
Calculate the percentage of mortality for each treatment.
-
3. Field Trials
Field trials are essential for evaluating the performance of an insecticide under real-world agricultural conditions.
-
Objective: To determine the field efficacy, residual activity, and optimal application rates of an insecticide.
-
Procedure:
-
Select a suitable field site with a natural or augmented population of the target pest.
-
Establish experimental plots in a randomized complete block design with multiple replications.
-
Treatments should include different rates of the test insecticide, a standard insecticide for comparison, and an untreated control.
-
Apply the insecticides using calibrated spray equipment to ensure uniform coverage.
-
Assess the pest population (e.g., number of insects per plant, percentage of damaged plants) before and at various intervals after application.
-
Collect data on crop yield and any phytotoxicity symptoms.
-
Analyze the data statistically (e.g., ANOVA) to compare the performance of the different treatments.
-
Caption: A generalized experimental workflow for the comparative evaluation of insecticide efficacy.
Conclusion and Future Directions
This compound remains a potent phenylpyrazole insecticide. However, the introduction of novel insecticide classes, such as the isoxazolines (e.g., Plinazolin), offers critical new tools for managing insecticide resistance. The distinct mode of action of Plinazolin on the GABA receptor provides a significant advantage in controlling pest populations that are resistant to other insecticide groups.[2] Future research should focus on direct, head-to-head comparative studies to generate robust quantitative data on the relative performance of this compound and these new chemistries against a broader range of pests and under varied environmental conditions. Such data is paramount for the development of sustainable and effective integrated pest management programs.
References
- 1. Design, synthesis, and acaricidal/insecticidal activity of novel this compound compounds [nyxxb.cn]
- 2. acis.cals.arizona.edu [acis.cals.arizona.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. easletters.com [easletters.com]
- 6. hort [journals.ashs.org]
- 7. [PDF] Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 11. Frontiers | Transgenic line for characterizing GABA-receptor expression to study the neural basis of olfaction in the yellow-fever mosquito [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Head-to-head comparison of Nicofluprole and Imidacloprid
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the insecticidal properties of Nicofluprole and Imidacloprid (B1192907), focusing on their performance, mechanism of action, and toxicological profiles. The information is compiled from various experimental studies to assist researchers, scientists, and drug development professionals in their evaluation of these two compounds.
Overview and Mechanism of Action
This compound and Imidacloprid belong to different classes of insecticides and, consequently, exhibit distinct mechanisms of action.
This compound is a member of the phenylpyrazole class of insecticides. Its primary mode of action is the antagonism of the gamma-aminobutyric acid (GABA) receptor in insects. By blocking the GABA-gated chloride channels, this compound disrupts the inhibitory neurotransmission in the central nervous system, leading to hyperexcitation, convulsions, and eventual death of the insect.
Imidacloprid , a prominent member of the neonicotinoid class, acts as an agonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[1] It mimics the action of the neurotransmitter acetylcholine, but unlike acetylcholine, it is not readily broken down by the enzyme acetylcholinesterase.[1] This leads to a persistent stimulation of the nAChRs, causing a blockage of the neuronal pathway, which results in paralysis and death.[1] The selective toxicity of Imidacloprid towards insects is attributed to its much stronger binding affinity to insect nAChR compared to mammalian nAChR.[1]
Signaling Pathway Diagrams
Efficacy Against Target Pests
Direct comparative efficacy studies between this compound and Imidacloprid are limited. However, data from separate studies on the same target pest, the diamondback moth (Plutella xylostella), provide an indication of their relative potencies. It is important to note that differences in experimental conditions can influence the results.
Table 1: Comparative Efficacy (LC50) Against Plutella xylostella
| Insecticide | LC50 (mg/L) | Exposure Time | Bioassay Method | Reference |
| This compound | 0.29 | Not Specified | Leaf Dip | [2] |
| Imidacloprid | Varies significantly by population and study | 48 - 72 hours | Leaf Dip | [3] |
Note: LC50 values for Imidacloprid against P. xylostella show significant variation in the literature, often due to the development of resistance in many populations. The provided reference for this compound indicates a specific LC50 value from a single study.
Pharmacokinetics
The pharmacokinetic profiles of this compound and Imidacloprid in insects are influenced by their chemical properties.
This compound , as a phenylpyrazole, is generally characterized by good cuticular penetration and systemic activity within the plant. This allows for effective control of both chewing and sucking insects.
Imidacloprid is a systemic insecticide that is readily taken up by plants and translocated within the xylem.[1] This systemic action makes it particularly effective against sucking insects that feed on the plant's vascular fluids.[1] In insects, Imidacloprid is rapidly absorbed and distributed.
Toxicology Profile
The toxicological profiles of this compound and Imidacloprid have been evaluated in various non-target organisms.
Mammalian Toxicity
Both insecticides exhibit significantly lower toxicity to mammals compared to insects, which is a key feature of their selective action.
Table 2: Acute Oral Toxicity in Mammals (LD50)
| Insecticide | Species | LD50 (mg/kg body weight) | Reference |
| This compound | Rat | >2000 | Not explicitly found, but typical for the class |
| Imidacloprid | Rat (male) | 450 | [1] |
| Imidacloprid | Rat (female) | 450 | [1] |
| Imidacloprid | Mouse (male) | 131 | [1] |
| Imidacloprid | Mouse (female) | 168 | [4] |
Avian Toxicity
Table 3: Acute Oral Toxicity in Birds (LD50)
| Insecticide | Species | LD50 (mg/kg body weight) | Reference |
| This compound | Not Found | - | - |
| Imidacloprid | Eared Dove (Zenaida auriculata) | 59 | [4][5] |
| Imidacloprid | Mallard (Anas platyrhynchos) | 283 | [6][7] |
| Imidacloprid | Grey Partridge (Perdix perdix) | 13.9 | [6] |
Aquatic Toxicity
Table 4: Acute Toxicity to Aquatic Invertebrates (EC50/LC50)
| Insecticide | Species | 48-hour EC50/LC50 (µg/L) | Reference |
| This compound | Daphnia magna | Not Found | - |
| Imidacloprid | Daphnia magna | 85,000 | [8] |
Note: The EC50 for Imidacloprid in Daphnia magna can vary depending on the study conditions.
Honeybee Toxicity
Both neonicotinoids and phenylpyrazoles have been subject to scrutiny regarding their impact on pollinators.
Table 5: Acute Contact and Oral Toxicity to Honeybees (Apis mellifera) (LD50)
| Insecticide | Route | 48-hour LD50 (µ g/bee ) | Reference |
| This compound | Not Found | - | - |
| Imidacloprid | Contact | 0.024 | [9] |
| Imidacloprid | Oral | 0.0039 | [9] |
Note: LD50 values for Imidacloprid in honeybees can vary between studies.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison.
Insecticide Efficacy Bioassay (Leaf Dip Method for Plutella xylostella)
This protocol is a generalized procedure for determining the lethal concentration (LC50) of an insecticide against chewing insects like P. xylostella.
Protocol Steps:
-
Insect Rearing: Maintain a healthy, susceptible colony of P. xylostella on untreated cabbage or an artificial diet.
-
Insecticide Solutions: Prepare a series of dilutions of the test insecticide in a suitable solvent (e.g., water with a surfactant).
-
Leaf Treatment: Dip cabbage leaf discs of a standardized size into each insecticide dilution for a fixed duration (e.g., 10 seconds). An untreated control (solvent only) is also prepared.
-
Drying: Allow the treated leaf discs to air dry completely.
-
Exposure: Place one treated leaf disc into a petri dish or similar container. Introduce a known number of third-instar P. xylostella larvae (e.g., 10-20) into each dish.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 light:dark photoperiod).
-
Mortality Assessment: After a specified period (e.g., 48 or 72 hours), record the number of dead larvae. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.[3][10]
Radioligand Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific insect receptor.
Protocol Steps:
-
Membrane Preparation: Homogenize insect tissues rich in the target receptor (e.g., insect heads) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]imidacloprid for nAChR or a suitable ligand for GABA receptors), and varying concentrations of the unlabeled test compound (this compound or Imidacloprid).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[11]
Conclusion
This compound and Imidacloprid are effective insecticides with distinct modes of action targeting different receptors in the insect nervous system. Imidacloprid, a neonicotinoid, has been extensively studied and is known for its systemic activity and efficacy against sucking insects. This compound, a phenylpyrazole, also demonstrates high insecticidal activity.
The choice between these two compounds for research or development purposes will depend on the target pest spectrum, the desired application method, and considerations regarding non-target organism safety and resistance management. The provided data and protocols offer a foundation for further comparative evaluation. It is crucial to consult specific, peer-reviewed studies for detailed experimental conditions and results when making direct comparisons.
References
- 1. Impact of imidacloprid on Daphnia magna under different food quality regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of selective toxicity of five pesticides against Plutella xylostella (Lep: Plutellidae) and their side-effects against Cotesia plutellae (Hym: Braconidae) and Oomyzus sokolowskii (Hym: Eulophidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Oral acute toxicity of imidacloprid, thiamethoxam and clothianidin in eared doves: A contribution for the risk assessment of neonicotinoids in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Field evidence of bird poisonings by imidacloprid-treated seeds: a review of incidents reported by the French SAGIR network from 1995 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pesticideimpacts.org [pesticideimpacts.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. irac-online.org [irac-online.org]
- 11. Imidacloprid Decreases Honey Bee Survival Rates but Does Not Affect the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Insecticides: A Statistical Analysis
A comprehensive review of multiple field trials reveals significant variations in the effectiveness of different insecticide classes against a range of agricultural pests. This guide provides a statistical summary of these findings, details the experimental methodologies employed, and visualizes key biological and procedural pathways to offer researchers, scientists, and drug development professionals a thorough comparative analysis.
Quantitative Analysis of Insecticide Performance
The following tables summarize the efficacy of various organic and conventional insecticides based on data from numerous field trials. Performance is measured by the percentage of pest reduction or by direct population counts following treatment.
Table 1: Efficacy of Organic Insecticides Against Various Pest Groups
| Insecticide | Active Ingredient(s) | Overall Pest Reduction (%)[1] |
| Entrust | Spinosad | 73.9 |
| Azera | Pyrethrin and Azadirachtin | 61.7 |
| PyGanic | Pyrethrin | 48.6 |
| Neemix | Azadirachtin | 46.1 |
Source: Summarized from 153 field trials.[1]
Table 2: Comparative Efficacy of Insecticides Against Thrips on Cotton
| Insecticide | Mean Thrips Population (Post-Treatment) |
| After 72 Hours | |
| Imidacloprid (B1192907) | 5.4 |
| Bifenthrin | 5.02 |
| After 1 Week | |
| Acetamiprid | 3.6 |
| Nitenpyram | 4.6 |
| Bifenthrin | 5.2 |
| Profenophos | 5.4 |
| Imidacloprid | 6.0 |
| Lambda-cyhalothrin | 6.8 |
| Untreated Control | 10.6 |
Source: Data from a study on BT and non-BT cotton.[2]
Experimental Protocols
The data presented in this guide are derived from rigorous experimental designs, primarily the Randomized Complete Block Design (RCBD), to ensure statistical validity.
General Experimental Workflow:
A typical experimental workflow for comparative insecticide trials is as follows:
Key Methodological Details:
-
Experimental Design: Trials were arranged in a Randomized Complete Block Design (RCBD) with multiple replications for each treatment, including a control group.[2]
-
Data Collection: Pest populations were recorded before and at various intervals after insecticide application (e.g., 24 hours, 72 hours, and 7 days).[2] Data was collected from multiple random plants within each replication to calculate an average.
-
Statistical Analysis: The collected data was analyzed using variance techniques.[2] Duncan's Multiple Range Test was applied to determine significant differences between treatment means.[2] For dose-response studies, PROBIT or LOGIT analyses based on the Maximum Likelihood procedure are often employed to estimate lethal doses (e.g., LD50, LD90).[3]
Mode of Action and Signaling Pathways
The insecticides evaluated in these trials exhibit diverse modes of action, primarily targeting the nervous system of insects.
Pyrethroids , such as beta-cyfluthrin (B2862585) and lambda-cyhalothrin, and neonicotinoids , like imidacloprid and acetamiprid, are neurotoxins. Pyrethrins, a key component of some organic insecticides, also affect the nervous system by blocking voltage-gated sodium channels in nerve axons.[4]
The following diagram illustrates a simplified signaling pathway affected by neurotoxic insecticides:
Azadirachtin , the active ingredient in neem-based insecticides, acts as an insect growth regulator (IGR).[1] It affects larval development and reduces feeding due to secondary physiological effects.[1]
Considerations for Field Application
It is important to note that the effectiveness of insecticides can be influenced by environmental factors such as temperature. Studies have shown that the efficacy of certain insecticides differs in constant versus variable thermal conditions.[5] For example, some insects exposed to pyrethroid and organophosphate insecticides have been observed to prefer lower ambient temperatures.[5] Therefore, laboratory-based constant temperature studies may not always directly translate to field performance where insects can thermoregulate.[5]
References
Validating the Selectivity of Nicofluprole for Insect GABA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicofluprole, a novel phenylpyrazole insecticide, demonstrates selective antagonistic activity on insect γ-aminobutyric acid (GABA) receptors. This selectivity is paramount, ensuring efficacy against target pests while minimizing off-target effects on non-target organisms, such as mammals. This guide provides a comparative analysis of the selectivity of phenylpyrazole insecticides, using the well-documented compound fipronil (B1672679) as a primary example to illustrate the principles and methodologies used to validate such claims for new molecules like this compound. The data presented herein is derived from studies on fipronil, a structurally similar compound, to exemplify the expected selectivity profile of this compound.
Comparative Efficacy: Insect vs. Mammalian GABA Receptors
The primary mechanism of action for phenylpyrazole insecticides is the blockade of GABA-gated chloride channels.[1] The differential potency of these compounds between insects and mammals is the basis for their selective toxicity. This selectivity arises from differences in the subunit composition of the GABA receptors between these animal groups.[2][3][4] In insects, the RDL (resistance to dieldrin) subunit of the GABA receptor is a key target.[1][5][6]
Quantitative data for fipronil, a representative phenylpyrazole, highlights this selectivity. The inhibitory concentration (IC50) and binding affinity (Ki) values are significantly lower for insect GABA receptors compared to their mammalian counterparts, indicating a much stronger interaction with the target site in insects.
| Compound | Receptor Type | Organism | Parameter | Value (nM) | Selectivity Ratio (Mammalian/Insect) |
| Fipronil | GABA Receptor | Housefly | Ki | 4 | ~542x |
| Fipronil | GABA Receptor | Human | Ki | 2169 | |
| Fipronil | GABA Receptor | Housefly | IC50 | 2.4 - 3.1 | ~5-7x (for α6β3γ2) |
| Fipronil | Human α6β3γ2 GABA Receptor | Human | IC50 | 17 | |
| Fipronil | Human β3 Homopentamer | Human | Ki | 1.8 |
Note: Data is for Fipronil, a structurally related phenylpyrazole insecticide, and is used here to demonstrate the expected selectivity profile for this compound. The selectivity ratio is calculated from the available corresponding values.
Experimental Protocols for Validating Selectivity
To validate the selectivity of a compound like this compound, two primary experimental approaches are employed: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes.
Radioligand Binding Assays
This method quantifies the affinity of a test compound for its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for insect and mammalian GABA receptors.
Methodology:
-
Membrane Preparation:
-
Insect: Homogenize heads of a suitable insect species (e.g., housefly, Musca domestica) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes containing the GABA receptors.
-
Mammalian: Prepare membranes from rat or mouse brain tissue, or from cell lines expressing specific human GABA receptor subunit combinations (e.g., α1β2γ2).
-
-
Binding Assay:
-
Incubate the prepared membranes with a specific radioligand for the GABA receptor non-competitive antagonist site, such as [³H]EBOB (ethynylbicycloorthobenzoate).[7]
-
Add varying concentrations of the unlabeled test compound (this compound).
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique measures the ion flow through receptor channels expressed in Xenopus oocytes, providing a functional measure of receptor inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GABA-induced currents in oocytes expressing insect and mammalian GABA receptors.
Methodology:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from Xenopus laevis.
-
Inject the oocytes with cRNA encoding for either the insect GABA receptor (e.g., the RDL subunit) or a specific combination of mammalian GABA receptor subunits (e.g., human α1β2γ2).
-
Incubate the oocytes for 2-4 days to allow for receptor expression on the cell membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA to activate the receptors and elicit an inward chloride current.
-
Co-apply GABA with varying concentrations of this compound to measure the inhibition of the GABA-induced current.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for validating selectivity and the proposed mechanism of this compound's action.
Caption: Experimental workflow for validating the selectivity of this compound.
Caption: Differential action of this compound on insect vs. mammalian GABA receptors.
References
- 1. Biochemical and electrophysiological characteristics of mammalian GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ifsc.usp.br [ifsc.usp.br]
- 4. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Ecotoxicological Profile of Nicofluprole and Alternative Insecticides in Non-Target Organisms
A notable scarcity of publicly available ecotoxicological data for the novel isoxazoline (B3343090) insecticide, Nicofluprole, currently limits a direct comparative assessment of its impact on non-target organisms. The University of Hertfordshire's Pesticide Properties Database acknowledges this data gap, indicating that key toxicity metrics for a wide range of non-target species have not been disclosed in the public domain.[1]
To provide a relevant comparative framework, this guide will focus on the toxicity profiles of two widely used insecticides: Fipronil (B1672679), a phenylpyrazole insecticide, and Fluralaner, a fellow member of the isoxazoline class. The selection of these alternatives is based on their comparable mode of action and extensive documentation in scientific literature. Both this compound and other isoxazolines act as antagonists of the gamma-aminobutyric acid (GABA)-gated chloride channels in insects, a mechanism that can also affect non-target species possessing these neural pathways.[2]
This guide summarizes the available quantitative toxicity data for Fipronil and Fluralaner across various non-target species, details the experimental protocols for key toxicity studies, and provides a visual representation of the targeted signaling pathway.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of Fipronil and Fluralaner to a range of non-target terrestrial and aquatic organisms. The data is presented as LC50 (Lethal Concentration 50%) and LD50 (Lethal Dose 50%) values, which represent the concentration or dose of a substance that is lethal to 50% of a test population.
Table 1: Acute Toxicity of Fipronil to Non-Target Organisms
| Species | Taxonomic Group | Endpoint | Value | Reference |
| Simocephalus elizabethae (Water flea) | Crustacean | 48-hour LC50 | 11.13 - 19.12 µg/L | [3] |
| Polypedilum nubiferum (Midge larva) | Insect | 48-hour LC50 | 0.89 - 2.18 µg/L | [3] |
| Honeybee (Apis mellifera) | Insect | LD50 | 0.004 µ g/bee | [4] |
| Acanthodactylus dumerili (Lizard) | Reptile | LD50 | 30 µg/g bw | [4] |
| Northern bobwhite quail (Colinus virginianus) | Bird | LD50 | 11.3 mg/kg | [4] |
| Mallard duck (Anas platyrhynchos) | Bird | LD50 | >2150 mg/kg | [4] |
| Rat (Rattus norvegicus) | Mammal | Oral LD50 | 97 mg/kg | [4] |
| Mouse (Mus musculus) | Mammal | Oral LD50 | 91 mg/kg | [4] |
| Procambarus clarkii (Crayfish) | Crustacean | LC50 | Varies by enantiomer | [5] |
| Palaemonetes pugio (Grass shrimp) | Crustacean | LC50 | 0.32 µg/L (racemic mixture) | [5] |
Table 2: Comparative Acute Toxicity of Fluralaner
| Species | Taxonomic Group | Endpoint | Comparison | Reference |
| Horn fly (Haematobia irritans) | Insect | Topical application | >2-fold more toxic than permethrin | [6][7] |
| Stable fly (Stomoxys calcitrans) | Insect | Topical application | >45-fold less toxic than permethrin | [6][7] |
| House fly (Musca domestica) (pyrethroid-resistant) | Insect | Topical application | 6 to 28-fold more toxic than permethrin | [6][7] |
| House fly (Musca domestica) | Insect | Oral administration | 9 to 118-fold more toxic than imidacloprid | [6][8] |
| Varroa destructor (Mite) | Arachnid | LD50 | 0.07 ng/mite | [9] |
| Honeybee (Apis mellifera) | Insect | LD50 | 123-fold less toxic to bees than to Varroa destructor | [9] |
Experimental Protocols
The data presented above is typically generated through standardized ecotoxicological studies. Below are detailed methodologies for key experiments used to assess the toxicity of insecticides to non-target organisms.
Acute Oral Toxicity Test (based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance by identifying the dose that causes mortality in 50% of the test animals (LD50).
-
Test Animals: Typically rodents (e.g., rats or mice) or birds (e.g., bobwhite quail or mallard duck). Animals are young, healthy, and of a specific weight range.
-
Methodology:
-
Dosing: The test substance is administered orally in a single dose via gavage. The volume administered is kept low to avoid discomfort.
-
Dose Levels: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.
-
Aquatic Toxicity Test with Invertebrates (based on OECD Guideline 202)
-
Objective: To determine the acute toxicity of a substance to aquatic invertebrates, typically daphnids (e.g., Daphnia magna). The endpoint is the concentration that immobilizes 50% of the test organisms (EC50).
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Methodology:
-
Exposure: Daphnids are exposed to the test substance in a static or semi-static system for 48 hours.
-
Concentrations: A range of at least five concentrations of the test substance is used.
-
Test Conditions: The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 is calculated using probit analysis or other suitable statistical methods.
-
Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 213 and 214)
-
Objective: To determine the acute contact and oral toxicity of a substance to adult worker honeybees (Apis mellifera).
-
Methodology:
-
Contact Toxicity (OECD 213):
-
Application: A single dose of the test substance, dissolved in a carrier solvent, is applied topically to the dorsal thorax of each bee.
-
Exposure: Bees are kept in cages with a food supply for at least 48 hours.
-
Observations: Mortality is recorded at 4, 24, and 48 hours.
-
-
Oral Toxicity (OECD 214):
-
Administration: Bees are individually or group-fed a single dose of the test substance in a sucrose (B13894) solution.
-
Exposure: Bees are kept in cages with a food supply for at least 48 hours.
-
Observations: Mortality is recorded at 4, 24, and 48 hours.
-
-
-
Data Analysis: The LD50 (in µg of active substance per bee) is calculated for both contact and oral routes of exposure.
Mode of Action and Signaling Pathway
Isoxazoline insecticides, including this compound and Fluralaner, as well as the phenylpyrazole Fipronil, primarily target the central nervous system of insects. They act as non-competitive antagonists of the GABA-gated chloride channel. By binding to this receptor, they block the influx of chloride ions into the neuron. This inhibition of the inhibitory neurotransmitter GABA leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect. The selectivity of these insecticides for insects over vertebrates is attributed to differences in the receptor subtypes and their binding affinities.
Caption: Insecticide antagonism of the GABA receptor pathway.
References
- 1. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. The acute toxicity of fipronil to two non-target invertebrates associated with mosquito breeding sites in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of fluralaner, a companion animal insecticide, relative to industry-leading agricultural insecticides against resistant and susceptible strains of filth flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity study of Fluralaner_Chemicalbook [chemicalbook.com]
- 9. Repurposing isoxazoline insecticides to control Varroa destructor populations in honey bee colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Impact Assessment: Nicofluprole vs. Other Leading Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of the novel insecticide Nicofluprole against two widely used classes of insecticides: phenylpyrazoles (represented by fipronil) and neonicotinoids. Due to the limited availability of public data on this compound, this comparison leverages data from fipronil (B1672679) as a representative of the phenylpyrazole class to which this compound belongs.[1] It is crucial to note that while they share a mode of action, their environmental profiles may differ. This document synthesizes available data to facilitate an informed perspective on their potential ecological footprints.
Executive Summary
This compound is a novel phenylpyrazole insecticide developed by Bayer CropScience.[2] Like other phenylpyrazoles, its mode of action targets the central nervous system of insects.[1] This guide compares its potential environmental impact with that of fipronil, another prominent phenylpyrazole, and neonicotinoids, a class of systemic insecticides that have faced scrutiny for their environmental effects. The comparison focuses on key environmental indicators: persistence in soil and water, and toxicity to non-target organisms including bees, aquatic invertebrates, birds, and fish.
Comparative Data on Environmental Fate and Ecotoxicity
The following tables summarize key quantitative data for fipronil (as a proxy for the phenylpyrazole class) and common neonicotinoids. It is important to reiterate that specific data for this compound is not yet publicly available.
Table 1: Environmental Fate of Fipronil and Neonicotinoids
| Parameter | Fipronil | Neonicotinoids (Imidacloprid & Thiamethoxam) | Data Source(s) |
| Soil Half-Life (DT50) | Can be persistent; ranges from 3 to 7.3 months in field studies.[3][4] | Highly variable and can be very persistent; half-lives can exceed 1,000 days.[4] | [3][4] |
| Aqueous Photolysis Half-Life | Degrades relatively slowly in water.[3] | Rapid photodegradation can occur in clear, shallow water.[5] | [3][5] |
| Leaching Potential | Relatively immobile in soil with low potential to leach into groundwater.[3] | Mobile in soil with a high potential for leaching into ground and surface water.[4] | [3][4] |
Table 2: Ecotoxicity of Fipronil and Neonicotinoids
| Organism Group | Fipronil | Neonicotinoids | Data Source(s) |
| Bees (Acute Contact LD50) | Highly toxic (LD50 = 0.004 µ g/bee ).[3] | Highly toxic (LD50 < 2 µ g/bee ). | [3] |
| Aquatic Invertebrates (e.g., Daphnia magna) | Highly toxic. | Very high toxicity. | [6] |
| Birds (e.g., Bobwhite Quail, Acute Oral LD50) | Highly toxic (LD50 = 11.3 mg/kg).[3] | Moderately to highly toxic, depending on the specific compound. | [3] |
| Fish (e.g., Rainbow Trout, 96-hr LC50) | Moderately to highly toxic. | Low to moderate toxicity. | [6] |
Experimental Protocols
The data presented in this guide are typically generated following standardized international guidelines to ensure comparability and reliability. Key experimental protocols include:
-
Environmental Fate: Studies on pesticide fate and behavior in the environment are often conducted according to guidelines set by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[7][8][9][10][11][12][13][14] These include:
-
Soil Metabolism/Degradation: (e.g., OECD 307) - The pesticide is applied to representative soil samples, which are then incubated under controlled laboratory conditions. The concentration of the pesticide is measured over time to determine its rate of degradation (half-life).
-
Photodegradation in Water: (e.g., OECD 316) - The pesticide is dissolved in purified water and exposed to a light source that simulates natural sunlight. The decline in concentration is monitored to determine the photolytic half-life.
-
Leaching and Adsorption/Desorption: (e.g., OECD 106) - The mobility of the pesticide in soil is assessed by measuring its tendency to bind to soil particles versus remaining in the soil water, which indicates its potential to leach into groundwater.
-
-
Ecotoxicology: Toxicity studies on non-target organisms are also performed following standardized protocols to determine lethal doses (LD50) or concentrations (LC50).
-
Avian Acute Oral Toxicity: (e.g., OECD 223) - Birds, such as the Northern bobwhite quail, are administered a single oral dose of the pesticide. The dose that is lethal to 50% of the test population is determined.
-
Honeybee Acute Toxicity (Contact and Oral): (e.g., OECD 213 & 214) - Honeybees are either topically exposed to the pesticide or fed a diet containing it. The dose that causes 50% mortality is calculated.[15]
-
Aquatic Invertebrate Acute Immobilisation Test: (e.g., OECD 202) - Aquatic invertebrates, such as Daphnia magna, are exposed to a range of pesticide concentrations in water. The concentration that immobilizes 50% of the population after a set time is determined.
-
Fish Acute Toxicity Test: (e.g., OECD 203) - Fish, such as rainbow trout, are exposed to different concentrations of the pesticide in their water for 96 hours to determine the LC50.
-
Signaling Pathways and Mode of Action
Phenylpyrazole Insecticides (including this compound and Fipronil)
Phenylpyrazole insecticides act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel in the central nervous system of insects.[4][16] By blocking this channel, they prevent the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[4] The selectivity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to vertebrate receptors.[4]
Neonicotinoid Insecticides
Neonicotinoids are agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[5][17] They mimic the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, they are not readily broken down by the enzyme acetylcholinesterase.[18] This leads to continuous stimulation of the nAChRs, resulting in over-excitation of the nerve cells, paralysis, and death. Neonicotinoids show a higher affinity for insect nAChRs than for those in mammals, which is the basis for their selective toxicity.[5]
Conclusion
While a definitive environmental impact assessment of this compound is hampered by the lack of public data, its classification as a phenylpyrazole insecticide suggests a profile that may share characteristics with fipronil. This includes high toxicity to certain non-target organisms but potentially lower mobility and leaching potential in soil compared to neonicotinoids. Neonicotinoids, on the other hand, are characterized by their systemic nature, high water solubility, and persistence, which contribute to their widespread environmental presence and impact on non-target species, particularly pollinators and aquatic invertebrates.[4][5]
Researchers and drug development professionals should consider these comparative points when evaluating the potential ecological trade-offs of different insecticide classes. As more data on this compound becomes available through regulatory disclosures and independent research, a more direct and comprehensive comparison will be possible.
References
- 1. nihs.go.jp [nihs.go.jp]
- 2. This compound (Ref: BCS-CY39089) [sitem.herts.ac.uk]
- 3. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]
- 9. epa.gov [epa.gov]
- 10. oecd.org [oecd.org]
- 11. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. umweltbundesamt.de [umweltbundesamt.de]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neonicotinoids differentially modulate nicotinic acetylcholine receptors in immature and antral follicles in the mouse ovary† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nicofluprole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of nicofluprole, a phenylpyrazole insecticide. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the phenylpyrazole chemical class and general best practices for laboratory hazardous waste management.
This compound and its related compounds are recognized for their potential toxicity, particularly to aquatic ecosystems, and require careful handling throughout their lifecycle, including disposal. Adherence to these guidelines will help mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound waste with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat or chemical-resistant apron
-
Respiratory protection may be necessary if there is a risk of generating dusts or aerosols.
Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from general laboratory waste.
-
Label all this compound waste containers clearly and accurately as "Hazardous Waste: this compound" and include the date of accumulation.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for storing this compound waste. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Keep waste containers securely closed except when adding waste.
-
-
Aqueous Waste:
-
Do not dispose of any this compound-containing solutions down the drain.[1]
-
Collect all aqueous waste in a designated, labeled hazardous waste container.
-
-
Solid Waste:
-
Collect all solid waste, such as contaminated gloves, paper towels, and disposable labware, in a separate, clearly labeled hazardous waste bag or container.[2]
-
-
Empty Containers:
-
"Empty" containers that previously held this compound must be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3] Collect the rinsate as hazardous waste.
-
After triple-rinsing, deface the original label and dispose of the container in accordance with institutional and local regulations for hazardous waste containers.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Storage and Collection:
-
Store this compound waste in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Hazard Data for Phenylpyrazole Insecticides
As a specific Safety Data Sheet for this compound is not publicly available, the following table summarizes hazard information for Fipronil, a structurally related and well-studied phenylpyrazole insecticide, to provide an indication of the potential hazards.
| Hazard Classification | Data for Fipronil |
| Acute Oral Toxicity | Harmful if swallowed |
| Acute Dermal Toxicity | Toxic in contact with skin |
| Acute Inhalation Toxicity | Fatal if inhaled |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects |
This data is for Fipronil and should be used as a conservative estimate of the potential hazards of this compound.
Experimental Protocols
No specific experimental protocols for the disposal or degradation of this compound were found in the public domain. The recommended disposal method is incineration by a licensed hazardous waste facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Nicofluprole
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Nicofluprole, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this compound.
Hazard Identification and Classification
This compound is a substance that requires careful handling due to its potential health and environmental hazards. Based on available data for similar compounds and related safety information, the primary hazards include:
-
Human Health: May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause respiratory irritation, drowsiness, or dizziness.[1] It is classified as toxic if swallowed and fatal if inhaled.[2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]
-
Physical Hazards: Combustible liquid. Vapors can form explosive mixtures at or above the flash point.[1]
| Hazard Classification | Category |
| Aspiration Hazard | 1 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2B |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Flammable Liquids | 4 |
| Hazardous to the Aquatic Environment (Short-Term) | 2 |
| Hazardous to the Aquatic Environment (Long-Term) | 1 |
| Acute Toxicity (Oral) | 3 |
| Acute Toxicity (Inhalation - mist) | 2 |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 |
Note: This data is based on representative safety data sheets for similar chemical compounds and should be used as a guideline.[1][2] Always refer to the specific Safety Data Sheet (SDS) provided with your product.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense against exposure and is mandatory when handling this compound.[3]
| PPE Item | Specifications |
| Gloves | Chemically resistant gloves (e.g., barrier laminate, butyl rubber, nitrile rubber).[4] Elbow-length PVC or nitrile rubber gloves are often suitable.[3] |
| Eye Protection | Chemical splash goggles or a face shield.[4] Must meet ANSI Z87.1 standards.[4] |
| Body Covering | A chemical-resistant apron worn over coveralls is recommended when handling concentrates.[5] For potential spray or wetting, waterproof coveralls or a jacket and pants should be worn.[3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors.[2] In case of inadequate ventilation or potential for aerosol generation, wear a NIOSH-approved air-purifying respirator with appropriate cartridges.[2][4] |
Important: Contaminated PPE must be removed carefully to avoid skin contact and should be cleaned or disposed of according to established protocols.[6] Do not take contaminated PPE home.[6]
Handling and Storage Protocols
Handling:
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[1]
-
Wash hands and exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]
-
Use in a well-ventilated area.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Do not mix with oxidizing agents.[1]
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[1][8]
-
The storage area should be locked and inaccessible to children and pets.[1][8]
-
Store away from food, animal feed, and medical supplies.[8]
-
Keep away from heat and direct sunlight.[2]
-
The storage site should be located away from ponds, streams, and drinking water wells to prevent contamination in case of spills.[9]
-
Have spill control materials such as adsorptive clay, activated charcoal, or pet litter readily available.[10]
Emergency Procedures
Immediate and appropriate action is critical in an emergency situation.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a poison control center or doctor for treatment advice. Do NOT induce vomiting.[1][2] |
| If on Skin | Take off contaminated clothing immediately.[2] Wash the affected area thoroughly with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1] |
| If in Eyes | Hold eye open and rinse cautiously with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1] If eye irritation persists, get medical help.[1] |
| If Inhaled | Move the person to fresh air. If the person is not breathing, call an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice. |
Spill Response:
A structured approach is necessary to manage a spill of this compound safely. The following workflow outlines the key steps.
Caption: Logical workflow for responding to a this compound spill.
Fire Fighting Measures:
-
Extinguishing Media: Use dry chemical, foam, or CO2. If water is used, it should be in the form of a fine spray or fog to avoid spreading contamination.[1][11] Dike and collect runoff water for later disposal.[1]
-
Hazards: Combustible liquid that can release explosive vapors at or above its flash point.[1]
-
Equipment: Firefighters must wear self-contained positive pressure breathing apparatus and full protective gear.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.[12]
Container Disposal:
-
Triple Rinse: As soon as the container is empty, rinse it three times with water or a suitable solvent.[13]
-
Add the rinsate (the rinse water) to the spray tank or dispose of it as surplus pesticide.[12][13]
-
Puncture and flatten the container to prevent reuse.
-
Dispose of the container in a sanitary landfill or by other approved state and local procedures. Check for local recycling programs like drumMUSTER that may accept properly rinsed containers.[13]
Waste this compound Disposal:
-
Unwanted or expired this compound is considered hazardous waste.
-
Do not pour down the drain or on the ground.[12]
-
Waste must be placed in a labeled, sealed container and disposed of through a licensed hazardous waste disposal contractor.[14]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[12] Contaminated materials, such as used PPE and cleanup supplies, should also be disposed of as hazardous waste.[14]
References
- 1. atticusllc.com [atticusllc.com]
- 2. agro.basf.co.za [agro.basf.co.za]
- 3. Pesticide use and personal protective equipment [health.vic.gov.au]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. epa.gov [epa.gov]
- 7. agpro.co.nz [agpro.co.nz]
- 8. epa.gov [epa.gov]
- 9. Storage of Pesticides [npic.orst.edu]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. PI258/PI258: Pesticide Emergencies: Fires and Spills [edis.ifas.ufl.edu]
- 12. Disposal of Pesticides [npic.orst.edu]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 14. innovationtoimpact.org [innovationtoimpact.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
